molecular formula C13H9FO B112160 2-Fluoro-4-phenylbenzaldehyde CAS No. 183436-80-8

2-Fluoro-4-phenylbenzaldehyde

Cat. No.: B112160
CAS No.: 183436-80-8
M. Wt: 200.21 g/mol
InChI Key: LMELGNCEEYDIED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-phenylbenzaldehyde is a useful research compound. Its molecular formula is C13H9FO and its molecular weight is 200.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-4-phenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMELGNCEEYDIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183436-80-8
Record name 2-fluoro-4-phenylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-phenylbenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-phenylbenzaldehyde (CAS Number: 183436-80-8) is a biaryl carboxaldehyde that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive aldehyde group on a fluorinated biphenyl scaffold, provides a unique combination of properties that are highly sought after in the design of novel therapeutic agents. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive technical overview of this compound, including its chemical properties, a detailed synthetic protocol, spectroscopic characterization, key chemical reactions, and its applications in the field of drug discovery.

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white solid at room temperature. Its key physicochemical and spectroscopic properties are summarized in the tables below.

PropertyValueSource(s)
CAS Number 183436-80-8[1][2]
Molecular Formula C₁₃H₉FO[1][3]
Molecular Weight 200.21 g/mol [1][3]
Appearance White powder[1]
Purity Typically ≥99%[1]
Storage Sealed and preserved[1]
Spectroscopic Data (Predicted)

While a publicly available, experimentally verified full dataset is limited, the following spectroscopic data can be predicted based on the analysis of structurally similar compounds, such as 4-fluorobenzaldehyde, 2-fluorobenzaldehyde, and various biphenyl derivatives[4][5][6].

¹H NMR (Predicted, 400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.4s1H-CHO
~7.9m1HAr-H
~7.6m2HAr-H
~7.5-7.4m5HAr-H

¹³C NMR (Predicted, 100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~189C=O
~165 (d, ¹JCF ≈ 255 Hz)C-F
~148Ar-C
~138Ar-C
~133 (d, ³JCF ≈ 9 Hz)Ar-CH
~130Ar-CH
~129Ar-CH
~128Ar-CH
~127Ar-CH
~125 (d, ²JCF ≈ 15 Hz)Ar-C
~117 (d, ²JCF ≈ 22 Hz)Ar-CH
~114 (d, ⁴JCF ≈ 3 Hz)Ar-CH

FT-IR (Predicted, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2860, ~2760MediumAldehyde C-H stretch (Fermi resonance)
~1705StrongC=O stretch (conjugated aldehyde)
~1600, ~1480Medium-StrongAromatic C=C stretch
~1250StrongC-F stretch
~840StrongOut-of-plane C-H bend

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms the C-C bond between the two aromatic rings. A plausible synthetic route starts from a readily available halogenated precursor, such as 2-fluoro-4-bromobenzaldehyde or 2-fluoro-4-iodobenzaldehyde, and couples it with phenylboronic acid.

Proposed Suzuki-Miyaura cross-coupling synthesis.
Detailed Experimental Protocol (Proposed)

This protocol is a representative example based on established Suzuki-Miyaura coupling procedures for similar substrates[7].

Materials:

  • 2-Fluoro-4-bromobenzaldehyde (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Suzuki_Coupling_Workflow start Combine Reactants & Base inert Inert Atmosphere (N₂/Ar) start->inert solvent Add Degassed Solvents inert->solvent catalyst Add Pd(PPh₃)₄ Catalyst solvent->catalyst heat Heat to Reflux (80-90°C) catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Pure this compound purify->product

Experimental workflow for Suzuki-Miyaura coupling.

Key Chemical Reactions and Synthetic Utility

The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules.

Wittig Reaction

The Wittig reaction allows for the formation of a carbon-carbon double bond, converting the aldehyde into an alkene. This is a crucial transformation for synthesizing stilbene derivatives and other vinyl compounds.

Representative Protocol:

  • Prepare the phosphorus ylide by treating a suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF.

  • To the resulting ylide solution, add a solution of this compound dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting alkene by column chromatography.

Aldol Condensation

The Claisen-Schmidt condensation, a type of aldol condensation, involves the reaction of this compound with a ketone (e.g., acetophenone) in the presence of a base to form an α,β-unsaturated ketone (a chalcone). Chalcones are an important class of compounds with diverse biological activities.

Representative Protocol:

  • Dissolve this compound (1.0 eq) and the ketone (1.0 eq) in ethanol.

  • To the stirred solution, add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise.

  • Stir the reaction mixture at room temperature for several hours. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol and water, and recrystallize if necessary.

Schiff Base Formation

The condensation of this compound with a primary amine yields a Schiff base (imine). This reaction is fundamental for the synthesis of various nitrogen-containing heterocyclic compounds and ligands.

Representative Protocol:

  • Dissolve equimolar amounts of this compound and a primary amine (e.g., aniline) in ethanol.

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to allow the Schiff base to crystallize.

  • Isolate the product by filtration and wash with cold ethanol.

Key_Reactions cluster_reactions Key Transformations cluster_products Product Classes start This compound wittig Wittig Reaction (+ Phosphonium Ylide) start->wittig aldol Aldol Condensation (+ Ketone, Base) start->aldol schiff Schiff Base Formation (+ Primary Amine) start->schiff alkene Alkenes / Stilbenes wittig->alkene chalcone Chalcones (α,β-Unsaturated Ketones) aldol->chalcone imine Imines (Schiff Bases) schiff->imine

Key synthetic transformations of the title compound.

Applications in Drug Discovery

The 2-fluoro-4-phenyl-substituted aromatic motif is of significant interest in drug discovery. The strategic placement of the fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can also improve binding affinity through favorable electrostatic interactions with target proteins.

Derivatives of structurally related fluorinated biaryl aldehydes have shown promise in several therapeutic areas, including:

  • Oncology: As precursors for the synthesis of inhibitors of key cancer-related enzymes. For instance, certain benzyloxybenzaldehyde derivatives have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme associated with cancer stem cells and chemoresistance[8].

  • Neurodegenerative Diseases: The biaryl scaffold is present in molecules designed to target pathways implicated in diseases like Alzheimer's and Parkinson's.

  • Anti-inflammatory Agents: The biphenyl moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

The versatility of the aldehyde group allows for the facile introduction of various pharmacophores and functional groups, enabling the generation of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, hazard information can be inferred from structurally similar compounds like 2-fluoro-4-hydroxybenzaldehyde and other fluorinated benzaldehydes[9].

GHS Hazard Statements (Predicted):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a key synthetic intermediate with significant potential in medicinal chemistry and organic synthesis. Its preparation via the robust Suzuki-Miyaura coupling and the versatile reactivity of its aldehyde group make it an attractive starting material for the construction of complex, biologically active molecules. The strategic incorporation of a fluorine atom into the biphenyl scaffold offers advantages in designing drug candidates with improved pharmacological profiles. This guide provides a foundational understanding of the synthesis, characterization, and reactivity of this compound, intended to facilitate its application in research and development.

References

  • 2'-Fluoro-3-methyl[1,1'-biphenyl]-4-carboxaldehyde. PubChem. Available from: [Link]

  • is formed (Figure 1). After 90 min the reaction is deemed complete, and the reaction mixture containing insoluble silver salts is filtered over Celite (50 g, wetted with. Organic Syntheses Procedure. Available from: [Link]

  • Supporting Information for. The Royal Society of Chemistry. Available from: [Link]

  • Supporting Information for. The Royal Society of Chemistry. Available from: [Link]

  • CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde. Google Patents.
  • This compound CAS NO.183436-80-8. LookChem. Available from: [Link]

  • Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... ResearchGate. Available from: [Link]

  • 1H and 13C NMR assignments of all three isomeric o-fluoronaphthaldehydes and three o-fluorophenanthrene aldehydes. PubMed. Available from: [Link]

  • This compound (C13H9FO). PubChemLite. Available from: [Link]

  • 2-Fluoro-4-hydroxybenzaldehyde. PubChem. Available from: [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. Available from: [Link]

  • Instock: this compound. Hexonsynth. Available from: [Link]

  • CN106565445A - Preparation method of p-fluorobenzaldehyde. Google Patents.
  • UV-Visible, IR, and 1 NMR spectral data of compounds. ResearchGate. Available from: [Link]

  • 4-Fluoro-2-hydroxybenzaldehyde. PubChem. Available from: [Link]

Sources

An In-depth Technical Guide to 2-Fluoro-4-phenylbenzaldehyde: A Core Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-phenylbenzaldehyde, with the chemical formula C₁₃H₉FO and a molecular weight of 200.21 g/mol , is a highly functionalized aromatic aldehyde of significant interest in medicinal chemistry and materials science.[1][2] Its unique molecular architecture, featuring a biphenyl core, a reactive aldehyde group, and a strategically placed fluorine atom, renders it a valuable building block for the synthesis of complex, high-value molecules. The fluorine substituent, in particular, is a key feature, as its incorporation into drug candidates can profoundly influence their metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, detailed synthesis and characterization protocols, and its pivotal role in the development of novel therapeutics, including its potential connection to the synthesis of transthyretin stabilizers and voltage-gated sodium channel blockers.

Physicochemical Properties and Structural Elucidation

This compound is a white solid at room temperature.[3] Its structure is characterized by a benzaldehyde ring substituted with a fluorine atom at the 2-position and a phenyl group at the 4-position. This arrangement of functional groups dictates its reactivity and utility in organic synthesis.

PropertyValue
Molecular Formula C₁₃H₉FO
Molecular Weight 200.21 g/mol
CAS Number 183436-80-8
Appearance White Solid
Storage Conditions Store at -4°C for 1-2 weeks, or at -20°C for long-term storage (1-2 years).[4]
Spectroscopic Characterization

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons. The aldehydic proton should appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group between 190 and 200 ppm.[5] The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the fluorine atom showing a large one-bond coupling constant (¹JCF).

1.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1680-1710 cm⁻¹.[6] Characteristic C-H stretching vibrations for the aromatic rings will be observed above 3000 cm⁻¹, while the C-F stretching vibration will appear in the fingerprint region, usually between 1100 and 1300 cm⁻¹.

1.1.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 200. The fragmentation pattern would likely involve the loss of a hydrogen atom (M-1), a formyl radical (M-29), and other characteristic fragments arising from the biphenyl core.[7]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the efficient coupling of an aryl halide with an arylboronic acid.

G A 2-Fluoro-4-bromobenzaldehyde C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) A->C B Phenylboronic acid B->C D This compound C->D

Caption: Suzuki-Miyaura cross-coupling for the synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-Fluoro-4-bromobenzaldehyde

  • Phenylboronic acid

  • Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • 2M Sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-4-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and toluene.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture under a positive pressure of the inert gas.

  • Add the 2M sodium carbonate solution (2.0 eq) and a small amount of ethanol to the flask.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Applications in Drug Discovery and Development

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This compound serves as a key building block in this context.

Potential Precursor for Transthyretin (TTR) Stabilizers

Hereditary transthyretin amyloidosis is a debilitating disease caused by the misfolding of the TTR protein. Tafamidis is a drug that functions by stabilizing the native tetrameric structure of TTR, thereby preventing its dissociation into amyloidogenic monomers.[8] The synthesis of Tafamidis and its analogs often involves the construction of a benzoxazole core. While a direct synthesis of Tafamidis from this compound is not the most common route, the structural motifs present in this aldehyde make it a plausible starting material for the synthesis of novel TTR stabilizers. The biphenyl group can mimic the binding interactions of the natural ligand, thyroxine, within the TTR binding pocket.

G A This compound B Multi-step Synthesis A->B C Novel Benzoxazole Derivatives B->C D TTR Stabilization C->D

Caption: Potential pathway from this compound to TTR stabilizers.

Building Block for Voltage-Gated Sodium Channel Blockers

Voltage-gated sodium channels are crucial for the generation and propagation of action potentials in excitable cells like neurons.[9][10] Blockers of these channels are used as local anesthetics, antiarrhythmics, and anticonvulsants. The lipophilic nature of the biphenyl moiety in this compound, combined with the electronic effects of the fluorine atom, makes it an attractive scaffold for the design of novel sodium channel blockers. The aldehyde functionality provides a versatile handle for the introduction of various amine-containing side chains, which are often crucial for the interaction with the channel's pore.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate safety precautions.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at -20°C is recommended.[4]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant potential in drug discovery and materials science. Its synthesis via the robust Suzuki-Miyaura coupling allows for its efficient production. The presence of the fluorine atom and the biphenyl scaffold provides a unique combination of properties that are highly sought after in the design of novel therapeutic agents. As research into treatments for neurodegenerative diseases and channelopathies continues, the demand for specialized building blocks like this compound is expected to grow, further solidifying its importance in the field of medicinal chemistry.

References

  • 4 - Supporting Information. (n.d.). Retrieved January 14, 2026, from [Link]

  • A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis and characterization of 4-fluorobenzaldehyde thiosemicarbazone derivatives as corrosion inhibitors | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • This compound (C13H9FO). (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]

  • This compound|-范德生物科技公司. (n.d.). BIOFOUNT. Retrieved January 14, 2026, from [Link]

  • 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. (n.d.). Retrieved January 14, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved January 14, 2026, from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 14, 2026, from [Link]

  • A new synthesis of tafamidis via zinc-MsOH mediated reductive cyclisation strategy. (n.d.). Indian Academy of Sciences. Retrieved January 14, 2026, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved January 14, 2026, from [Link]

  • Infrared Spectroscopy. (2020, June 29). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm)... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • CID 17961136 | C26H20O2. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • nmr-spectroscopy.pdf. (n.d.). Career Endeavour. Retrieved January 14, 2026, from [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 14, 2026, from [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020, May 15). Beilstein Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Synthesis and Characterization of the μ6‑F Compounds [NEt4][F(Cl2)3] and [NEt4][F(Br2)3]. (2025, July 24). Inorganic Chemistry. Retrieved January 14, 2026, from [Link]

  • NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved January 14, 2026, from [Link]

  • 4-Fluoro-2-nitrobenzaldehyde. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

  • Benzaldehyde, 4-fluoro-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

  • Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels. (n.d.). Molecular Pharmacology. Retrieved January 14, 2026, from [Link]

  • Process for preparation of tafamidis and salts thereof. (n.d.). Google Patents.
  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2025, April 15). Molecules. Retrieved January 14, 2026, from [Link]

  • Voltage-gated sodium channels (Na V ) in GtoPdb v.2025.4 | IUPHAR/BPS Guide to Pharmacology CITE. (2025, December 10). Edinburgh Diamond | Journals. Retrieved January 14, 2026, from [Link]

  • NOVEL TAFAMIDIS SYNTHESIS METHOD. (2025, January 15). European Patent Office. Retrieved January 14, 2026, from [Link]

  • Molecular mechanisms of gating and drug block of sodium channels. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Voltage-gated sodium channels (Na V ). (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 14, 2026, from [Link]

  • Voltage-gated sodium channel-associated proteins and alternative mechanisms of inactivation and block. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. (n.d.). Journal of Clinical Pharmacology. Retrieved January 14, 2026, from [Link]

Sources

A Senior Application Scientist's Technical Guide to 2-Fluoro-4-phenylbenzaldehyde: Properties, Protocols, and Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Fluorinated Biphenyl Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and biphenyl motifs into molecular scaffolds is a cornerstone of rational drug design. The 2-fluoro-4-phenylbenzaldehyde molecule embodies this principle, presenting a unique combination of a reactive aldehyde, a metabolically robust fluorine substituent, and a space-occupying phenyl group. This structure is not merely an intermediate; it is a carefully orchestrated platform for developing novel therapeutics. The fluorine atom can enhance metabolic stability, improve binding affinity through unique electronic interactions, and modulate the pKa of adjacent functional groups. Simultaneously, the biphenyl core is a privileged structure found in numerous approved drugs, valued for its ability to establish critical hydrophobic and π-stacking interactions within protein binding pockets.

This guide provides an in-depth examination of the physicochemical properties of this compound, detailed protocols for its characterization, and an expert perspective on its reactivity and applications, empowering researchers to fully leverage its synthetic potential.

Section 1: Chemical Identity and Structural Features

This compound is an aromatic aldehyde featuring a biphenyl backbone. The fluorine atom is positioned ortho to the aldehyde group, while the phenyl ring is para to the aldehyde. This specific arrangement has significant implications for the molecule's electronic properties and steric profile.

  • IUPAC Name: this compound

  • Synonyms: 3-Fluoro-[1,1'-biphenyl]-4-carbaldehyde[1]

  • CAS Number: 183436-80-8[1][2]

  • Molecular Formula: C₁₃H₉FO[1]

  • Molecular Weight: 200.21 g/mol [1]

  • Chemical Structure: (A representative image would be placed here in a final document)

Section 2: Core Physicochemical Properties

Quantitative physicochemical data are critical for predicting a compound's behavior in both chemical and biological systems. While experimental data for this compound are not widely published, we can compile known and predicted values. For context, experimental data for the closely related analog, 4-phenylbenzaldehyde, is provided for comparison.

PropertyThis compound4-Phenylbenzaldehyde (Analog)Reference / Method
Appearance White Powder (Predicted/Supplier Data)White to light yellow crystalline powder[3]
Melting Point Data not publicly available57-60 °C[3][4]
Boiling Point Data not publicly available184 °C @ 11 mmHg[3][4]
Water Solubility Data not publicly availableInsoluble (17mg/L at 20°C)[3][4]
LogP (Octanol/Water) 3.1 (Predicted)2.98 (Experimental)[5] /[3]

Expert Insight: The introduction of a fluorine atom is expected to slightly increase the melting and boiling points compared to its non-fluorinated analog due to increased polarity and molecular weight. However, its effect on aqueous solubility is complex; while polarity increases, the strong C-F bond is not a hydrogen bond donor or acceptor, meaning solubility may not be significantly enhanced. The predicted LogP of 3.1 suggests the compound is highly lipophilic, a key characteristic for CNS-targeting drugs and other agents requiring membrane permeability.

Section 3: Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in public databases, its key spectral features can be reliably predicted based on its functional groups and by referencing analogs like 2-fluorobenzaldehyde and 4-phenylbenzaldehyde.[6][7]

  • ¹H NMR: The spectrum will be complex in the aromatic region (approx. 7.2-8.0 ppm). The aldehyde proton will be the most downfield, appearing as a singlet or a small doublet (due to coupling with the ortho fluorine) around 10.0-10.4 ppm. The protons on the phenyl substituent will appear as a multiplet, while the three protons on the fluorinated ring will show complex splitting patterns due to H-H and H-F couplings.

  • ¹³C NMR: The carbonyl carbon of the aldehyde will be highly deshielded, appearing around 190-192 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF) of approximately 250-260 Hz. Other aromatic carbons will appear in the 115-150 ppm range, with their chemical shifts and C-F coupling constants (²JCF, ³JCF) providing definitive structural information.

  • IR Spectroscopy: Key vibrational bands will include a strong C=O stretch for the aldehyde at ~1700-1710 cm⁻¹, C-H stretching for the aromatic rings just above 3000 cm⁻¹, and a characteristic C-F stretch in the 1200-1250 cm⁻¹ region.

Section 4: Gold-Standard Experimental Protocols

For any novel compound in a drug discovery pipeline, empirical determination of its physicochemical properties is non-negotiable. The following protocols represent robust, trustworthy methods for determining aqueous solubility and the partition coefficient (LogP).

Aqueous Solubility Determination (OECD Guideline 105, Flask Method)

This method is the benchmark for determining the water solubility of substances and is suitable for compounds with solubilities above 10⁻² g/L.[1][8][9]

Causality & Trustworthiness: The core principle is to create a saturated solution at a constant temperature and accurately measure the concentration of the dissolved solute. By ensuring equilibrium is reached and using a validated analytical method (like HPLC-UV), the protocol is self-validating, providing a reliable measure of the saturation mass concentration.[1][8]

Step-by-Step Methodology:

  • Preliminary Test: Add small, successive amounts of this compound to a known volume of water at 20 °C in a flask with vigorous stirring. This helps estimate the approximate solubility and the time needed to reach equilibrium.[1][9]

  • Sample Preparation: Add an excess amount of the compound (determined from the preliminary test) to triplicate flasks containing a known volume of deionized water.

  • Equilibration: Seal the flasks and agitate them in a constant temperature bath, typically at 20 ± 0.5 °C, protected from light.[1][10] Agitation should continue for at least 24 hours. To confirm equilibrium, samples should be taken at 24, 48, and 72 hours. Equilibrium is confirmed if the last two time points yield concentrations within ±5% of each other.

  • Phase Separation: Cease agitation and allow the flasks to stand in the temperature bath for at least 24 hours for phase separation (undissolved solid to settle). Centrifugation at the same temperature can be used to accelerate this process.

  • Sampling & Analysis: Carefully withdraw an aliquot from the clear, supernatant aqueous phase. This sample must be filtered through a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the analyte.

  • Quantification: Analyze the concentration of the filtrate using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.

Workflow Diagram:

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Preliminary Test: Estimate solubility B Add excess compound to triplicate flasks with water A->B C Agitate at 20°C for >24h (e.g., 24, 48, 72h time points) B->C D Cease agitation, allow phase separation for >24h C->D E Sample clear supernatant D->E F Filter sample (0.22 µm) E->F G Quantify via HPLC-UV against standard curve F->G

Caption: OECD 105 Flask Method Workflow for Aqueous Solubility.

Partition Coefficient (LogP) Determination (Shake Flask Method)

LogP is a measure of a compound's differential solubility between an immiscible lipid phase (n-octanol) and an aqueous phase, serving as a key indicator of lipophilicity and potential bioactivity.[2][11]

Causality & Trustworthiness: This method directly measures the partitioning of a compound between pre-saturated n-octanol and water (or buffer, e.g., PBS at pH 7.4 for LogD).[2][6] By pre-saturating the solvents, the protocol minimizes volume changes during the experiment. Analysis of both phases provides a mass balance, ensuring the measurement's integrity.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare mutually saturated solvents by vigorously mixing equal volumes of n-octanol and the aqueous phase (e.g., water or PBS, pH 7.4) for 24 hours, followed by a 24-hour separation period.

  • Compound Preparation: Prepare a stock solution of this compound in n-octanol at a concentration that will be detectable in both phases after partitioning.

  • Partitioning: In triplicate, combine a known volume of the n-octanol stock solution with a known volume of the aqueous phase in a suitable vessel (e.g., a separatory funnel or centrifuge tube). The volume ratio can be adjusted based on the expected LogP.

  • Equilibration: Gently shake or invert the vessels for a sufficient time to reach equilibrium (e.g., 1-2 hours). Vigorous shaking that could cause emulsification should be avoided.

  • Phase Separation: Centrifuge the vessels at a controlled temperature to ensure a clean separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from the n-octanol phase and the aqueous phase.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).[2][6]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value:

    • P = [Concentration]octanol / [Concentration]aqueous

    • LogP = log₁₀(P)

Workflow Diagram:

G cluster_prep Preparation cluster_part Partitioning cluster_analysis Analysis & Calculation A Prepare mutually saturated n-octanol and water/buffer B Prepare stock solution in n-octanol A->B C Combine octanol stock and aqueous phase B->C D Gently agitate to reach equilibrium C->D E Centrifuge for complete phase separation D->E F Sample both phases E->F G Quantify concentration in each phase (HPLC) F->G H Calculate P = [C]oct/[C]aq and LogP = log10(P) G->H

Caption: Shake Flask Method Workflow for LogP Determination.

Section 5: Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay of its functional groups.

  • Aldehyde Reactivity: The aldehyde group is the primary site of reactivity. The strong electron-withdrawing inductive effect (-I) of the ortho-fluorine atom increases the partial positive charge on the carbonyl carbon. This makes the aldehyde group highly electrophilic and more susceptible to nucleophilic attack compared to non-fluorinated benzaldehydes.[12] It will readily undergo reactions such as Wittig olefination, aldol condensations, reductive amination, and the formation of Schiff bases, making it a versatile handle for building molecular complexity.[4]

  • Aromatic Ring Reactivity: The fluorine atom and the aldehyde group are both deactivating and meta-directing for electrophilic aromatic substitution. However, the ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the fluorine-bearing carbon, should a suitable nucleophile and conditions be employed.

Section 6: Applications in Medicinal Chemistry and Drug Discovery

While specific applications of this compound are not extensively documented in public literature, its structural motifs are prevalent in pharmacologically active agents. Its value lies in its role as a key building block.[4]

  • Oncology: Biphenyl structures are common in kinase inhibitors and other anticancer agents. The aldehyde can be used to synthesize heterocyclic scaffolds (e.g., quinolines, pyrimidines) known to possess antiproliferative activity.

  • Neurodegenerative Diseases: Fluorinated aromatic compounds are often explored for CNS targets to enhance blood-brain barrier penetration and metabolic stability. This scaffold could be used to synthesize inhibitors of enzymes like monoamine oxidase (MAO) or phosphodiesterases (PDEs), which are relevant targets in diseases like Parkinson's and Alzheimer's.[5][13]

  • Inflammation and Immunology: The biphenyl motif is present in many non-steroidal anti-inflammatory drugs (NSAIDs). The reactivity of the aldehyde allows for its elaboration into a wide range of potential anti-inflammatory agents.

Section 7: Safety and Handling

No specific safety data sheet (SDS) is publicly available for this compound. However, based on related aromatic aldehydes such as 4-phenylbenzaldehyde and other fluorinated benzaldehydes, the following precautions are prudent.[3]

  • Hazard Class: Expected to be an irritant. May cause skin, eye, and respiratory system irritation.[3]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical safety goggles, and nitrile gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

References

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • Bharate, S. S., Kumar, V., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(6), 446–455. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • Scymaris. (n.d.). Water Solubility. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications. Retrieved from [Link]

  • Patil, S. S., et al. (2018). A New Simple Method for Determination of Partition Coefficient by Normal Phase Thin Layer Chromatography (TLC). Asian Journal of Research in Chemistry, 11(2), 334. Retrieved from [Link]

  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

  • Bharate, S. S., Kumar, V., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Semantic Scholar. Retrieved from [Link]

  • Vo, P., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C13H9FO). Retrieved from [Link]

  • ChemBK. (2024). 4-Phenylbenzaldehyde. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-BIPHENYLCARBOXALDEHYDE, 99%. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structural Analysis and Elucidation of 2-Fluoro-4-phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Fluoro-4-phenylbenzaldehyde in Modern Drug Discovery

This compound, a substituted biphenylcarboxaldehyde, represents a key structural motif in medicinal chemistry and materials science. Its biphenyl core is a recognized pharmacophore in numerous therapeutic agents, while the strategic incorporation of a fluorine atom and a reactive aldehyde group provides a versatile scaffold for the synthesis of novel compounds with tailored properties. The fluorine atom, with its unique electronic properties and small steric footprint, can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The aldehyde functionality serves as a crucial synthetic handle for a variety of chemical transformations, making this molecule a valuable intermediate in the development of pharmaceuticals and advanced materials.

This technical guide provides a comprehensive analysis of the structural elucidation of this compound. We will delve into the theoretical underpinnings and practical application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. By integrating data from these methods, we will construct a detailed and validated structural model of the molecule, offering insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueSource
CAS Number 183436-80-8[2][3][4]
Molecular Formula C₁₃H₉FO[5]
Molecular Weight 200.21 g/mol [3]
Appearance White powder[1]
Purity Typically ≥99%[1]
Storage Sealed and preserved[1]

Spectroscopic Elucidation: A Multi-faceted Approach

The definitive structural analysis of an organic molecule like this compound necessitates a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, we can deduce the electronic environment and spatial relationships of the hydrogen and carbon atoms.

¹H NMR Spectroscopy Analysis (Predicted)

Based on the analysis of structurally related compounds such as 4-biphenylcarboxaldehyde and substituted fluorobenzaldehydes, the following ¹H NMR spectral features are predicted for this compound in a solvent like CDCl₃.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Aldehydic proton (-CHO)9.9 - 10.1s-The deshielding effect of the carbonyl group and the aromatic ring places this proton in the far downfield region.
Aromatic protons (phenyl ring)7.3 - 7.6m-Protons of the unsubstituted phenyl ring will appear as a complex multiplet.
Aromatic proton (H-6)7.8 - 8.0dd~8.0, ~2.0Ortho-coupled to H-5 and meta-coupled to the fluorine atom.
Aromatic proton (H-5)7.2 - 7.4t~8.0Ortho-coupled to H-6 and H-3.
Aromatic proton (H-3)7.1 - 7.3dd~8.0, ~9.0Ortho-coupled to H-5 and coupled to the fluorine atom.

¹³C NMR Spectroscopy Analysis (Predicted)

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their hybridization and electronic nature. The influence of the fluorine substituent will be evident through C-F coupling.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key Feature
Carbonyl carbon (-CHO)190 - 192Downfield shift due to the electronegative oxygen.
C-2 (bearing Fluorine)160 - 165 (d, ¹JCF ≈ 250 Hz)Large one-bond C-F coupling constant is characteristic.
C-4 (bearing phenyl group)145 - 150Quaternary carbon, deshielded by the phenyl group.
C-1 (ipso to aldehyde)135 - 140Quaternary carbon.
Phenyl ring carbons127 - 130Aromatic carbons of the unsubstituted ring.
C-6130 - 133Deshielded by the adjacent aldehyde group.
C-5125 - 128Shielded relative to C-6.
C-3115 - 118 (d, ²JCF ≈ 20 Hz)Two-bond C-F coupling is expected.

Experimental Protocol for NMR Analysis

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Characteristic IR Absorptions

The IR spectrum of this compound is expected to show the following characteristic absorption bands.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensitySignificance
C=O stretch (aldehyde)1690 - 1710StrongConfirms the presence of the carbonyl group. Conjugation with the aromatic ring lowers the frequency.
C-H stretch (aldehyde)2820 - 2850 and 2720 - 2750Medium to WeakA characteristic doublet (Fermi resonance) for aldehydes.
C=C stretch (aromatic)1580 - 1620Medium to StrongIndicates the presence of the aromatic rings.
C-F stretch1200 - 1250StrongConfirms the presence of the carbon-fluorine bond.
C-H bend (aromatic)750 - 850StrongOut-of-plane bending modes that can indicate substitution patterns.

Experimental Protocol for FT-IR Analysis

FTIR_Protocol Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Background Acquire Background Spectrum Clean_ATR->Background Sample_App Apply a small amount of solid sample onto the crystal Background->Sample_App Acquire_Sample Acquire Sample Spectrum Sample_App->Acquire_Sample Process Process Data (Baseline Correction, etc.) Acquire_Sample->Process Analyze Analyze Spectrum for Functional Groups Process->Analyze End End Analyze->End

Caption: Step-by-step protocol for FT-IR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrum and Fragmentation Pattern

For this compound (MW = 200.21), the electron ionization (EI) mass spectrum is predicted to show:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 200.

  • [M-H]⁺ Peak: A peak at m/z = 199, corresponding to the loss of a hydrogen atom from the aldehyde group.

  • [M-CHO]⁺ Peak: A peak at m/z = 171, resulting from the loss of the formyl radical.

  • Biphenyl Cation Fragment: A fragment corresponding to the fluorobiphenyl cation.

  • Tropylium Ion: A peak at m/z = 91 is possible from the unsubstituted phenyl ring.

The fragmentation pattern will be influenced by the stability of the resulting carbocations and neutral fragments.

MS_Fragmentation M [C₁₃H₉FO]⁺˙ m/z = 200 M_minus_H [C₁₃H₈FO]⁺ m/z = 199 M->M_minus_H - H˙ M_minus_CHO [C₁₂H₈F]⁺ m/z = 171 M->M_minus_CHO - CHO˙

Caption: Predicted primary fragmentation pathways.

Experimental Protocol for GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for the analysis of volatile compounds like this compound.

  • Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program to separate the compound from any impurities.

  • Mass Analysis: The eluting compound is ionized (typically by electron impact) and the resulting ions are separated and detected by the mass spectrometer.

X-ray Crystallography: The Definitive Solid-State Structure

While spectroscopic methods provide information about the connectivity and functional groups, single-crystal X-ray diffraction provides the unambiguous three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

XRay_Workflow Start Start Crystal_Growth Grow single crystals suitable for diffraction Start->Crystal_Growth Data_Collection Mount crystal and collect diffraction data Crystal_Growth->Data_Collection Structure_Solution Solve the phase problem to obtain an initial structural model Data_Collection->Structure_Solution Refinement Refine the model against the experimental data Structure_Solution->Refinement Validation Validate the final crystal structure Refinement->Validation End End Validation->End

Caption: General workflow for X-ray crystallographic analysis.

Synthesis Outline

A common synthetic route to this compound involves a Suzuki coupling reaction between a suitably protected and functionalized fluorobenzene derivative and phenylboronic acid, followed by deprotection and oxidation or formylation.

Conclusion: A Comprehensive Structural Portrait

The structural elucidation of this compound is a prime example of the power of modern analytical chemistry. Through the combined application of NMR spectroscopy, IR spectroscopy, and mass spectrometry, a detailed and consistent picture of its molecular structure emerges. While X-ray crystallography would provide the ultimate confirmation of its solid-state conformation, the spectroscopic data, when compared with that of closely related compounds, allows for a high-confidence assignment. This comprehensive structural understanding is fundamental for its application in the rational design of new pharmaceuticals and advanced materials, enabling scientists to fully leverage the unique properties of this versatile building block.

References

  • Google Patents. (n.d.). Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde. Retrieved January 14, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for: Sonogashira Coupling of Arylhydrazines and Terminal Alkynes. Retrieved January 14, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 14, 2026, from [Link]

  • NIST. (n.d.). 2,4-Difluorobenzaldehyde. Retrieved January 14, 2026, from [Link]

  • Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved January 14, 2026, from [Link]

  • HexonSynth. (n.d.). Instock: this compound. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). CID 17961136. Retrieved January 14, 2026, from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-fluoro-. Retrieved January 14, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Biphenylcarboxaldehyde. Retrieved January 14, 2026, from [Link]

  • Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). This compound CAS NO.183436-80-8. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). X-Ray Structural Analysis in the Crystalline Phase of a Nematogenic Fluoro-Phenyl Compound. Retrieved January 14, 2026, from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Representation of 4-phenylbenzaldehyde, with the atom labeling used throughout the text (left) and fragment of the crystal structure, evidencing the two types of dimer present in the crystal (right). Retrieved January 14, 2026, from [Link]

Sources

Synthesis of 2-Fluoro-4-phenylbenzaldehyde: A Comprehensive Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Synthetic Overview

2-Fluoro-4-phenylbenzaldehyde is a crucial building block in the development of novel pharmaceuticals and advanced materials. Its unique structural motif, featuring a fluorinated biphenyl scaffold with a reactive aldehyde functionality, makes it a valuable intermediate for accessing a diverse range of complex molecular architectures. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of target molecules, including metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering a comparative analysis of methodologies, detailed experimental protocols, and insights into the underlying chemical principles.

This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It is structured to provide not only procedural steps but also the rationale behind the selection of specific reagents and conditions, thereby empowering the reader to adapt and optimize these methods for their unique applications.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and limitations. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of production, and tolerance to specific functional groups. Here, we will delve into three primary and field-proven approaches:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: A convergent and highly efficient method that constructs the biphenyl core in the final or penultimate step.

  • Formylation of a Pre-formed Biphenyl Scaffold: A linear approach that begins with a substituted biphenyl and introduces the aldehyde functionality.

  • Multi-step Synthesis via Oxidation: A classical approach involving the preparation of a benzylic alcohol intermediate followed by its oxidation to the target aldehyde.

The following table provides a high-level comparison of these key synthetic routes:

Synthetic Pathway Key Transformation Typical Starting Materials Key Advantages Potential Challenges Estimated Overall Yield Range
Suzuki-Miyaura Coupling C-C bond formation2-Fluoro-4-bromobenzaldehyde, Phenylboronic acidHigh yields, excellent functional group tolerance, commercially available starting materials.Catalyst cost and sensitivity, potential for side reactions (e.g., homocoupling).75-90%
Formylation of Biphenyl Electrophilic aromatic substitution3-FluorobiphenylPotentially shorter route if the biphenyl precursor is readily available.Regioselectivity of formylation can be a major issue, potentially leading to isomeric mixtures.40-60%
Oxidation of Benzyl Alcohol Oxidation(2-Fluoro-4-phenylphenyl)methanolUtilizes well-established oxidation chemistry.Requires the synthesis of the alcohol precursor, potential for over-oxidation to the carboxylic acid.60-75% (over two steps)

Pathway 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction stands out as a premier method for the synthesis of biaryl compounds, offering a robust and versatile approach to constructing the central C-C bond of this compound.[1][2] This pathway hinges on the palladium-catalyzed cross-coupling of an aryl halide with an organoboron reagent.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-elucidated process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The reaction is initiated by the oxidative addition of the aryl halide (in this case, 2-fluoro-4-bromobenzaldehyde) to a Pd(0) complex. This is followed by transmetalation, where the organic moiety from the activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Base Base Ar'-B(OH)2->Base Base->Transmetalation Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier Reagent Formation Vilsmeier Reagent Formation DMF->Vilsmeier Reagent Formation POCl3 POCl₃ POCl3->Vilsmeier Reagent Formation Vilsmeier Reagent Vilsmeier Reagent [ClCH=N+(CH₃)₂]Cl⁻ Vilsmeier Reagent Formation->Vilsmeier Reagent Electrophilic Attack Electrophilic Attack Vilsmeier Reagent->Electrophilic Attack Intermediate Sigma Complex Electrophilic Attack->Intermediate Arene 3-Fluorobiphenyl Arene->Electrophilic Attack Hydrolysis Hydrolysis Intermediate->Hydrolysis Aldehyde This compound Hydrolysis->Aldehyde

Sources

An In-depth Technical Guide to the Solubility of 2-Fluoro-4-phenylbenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-4-phenylbenzaldehyde is an emerging building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties conferred by the fluorine and biphenyl moieties. A thorough understanding of its solubility is paramount for its effective utilization in synthesis, purification, and formulation. This technical guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive published quantitative data for this specific compound, this guide establishes a robust predictive framework based on first principles of physical organic chemistry and solubility data of its structural analogues: benzaldehyde, 2-fluorobenzaldehyde, and 4-phenylbenzaldehyde. We present an estimated solubility profile across a range of common organic solvents, from polar protic to nonpolar aprotic. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to generate accurate data tailored to their specific applications.

Introduction: The Significance of this compound

This compound (C₁₃H₉FO, Molar Mass: 200.21 g/mol ) is a bifunctional aromatic compound featuring a reactive aldehyde group, a biphenyl system, and a strategically placed fluorine atom[1][2]. The biphenyl core provides a rigid, extended π-system, while the ortho-fluoro substituent modulates the electronic properties of the aldehyde, influencing its reactivity and intermolecular interactions. These features make it a valuable precursor for the synthesis of complex molecules in drug discovery and for the development of novel organic materials.

The solubility of a compound is a critical physicochemical parameter that governs its handling, reaction kinetics, purification (e.g., crystallization), and formulation. For researchers in drug development, solubility directly impacts bioavailability and the choice of suitable delivery vehicles. In process chemistry, solvent selection based on solubility is crucial for optimizing reaction yields and ensuring product purity. This guide aims to bridge the current gap in available data by providing a scientifically grounded estimation of the solubility of this compound and the means to determine it empirically.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is the cornerstone of solubility prediction.

2.1. Molecular Structure and Polarity

This compound is a moderately polar molecule. Its key structural features influencing solubility are:

  • The Aldehyde Group (-CHO): The carbonyl in the aldehyde group is a polar moiety capable of participating in dipole-dipole interactions and acting as a hydrogen bond acceptor.

  • The Biphenyl System: The two connected phenyl rings constitute a large, nonpolar, and hydrophobic region. This part of the molecule will have favorable van der Waals interactions with nonpolar and aromatic solvents.

  • The Fluorine Atom: As the most electronegative element, the fluorine atom at the 2-position is a weak hydrogen bond acceptor and introduces a dipole moment. Its effect on overall polarity is subtle but significant.

The combination of a large hydrophobic biphenyl group and a polar aldehyde function suggests that this compound will exhibit a nuanced solubility profile, with good solubility in a range of solvents of intermediate to low polarity.

isothermal_workflow cluster_prep 1. Preparation cluster_sep 2. Separation cluster_quant 3. Quantification A Add excess solute to known volume of solvent B Seal vial and place in thermostatic shaker (e.g., 25°C) A->B C Agitate for 24-48h to reach equilibrium B->C D Settle excess solid (2h at constant temp) C->D E Withdraw supernatant with pre-warmed syringe D->E F Filter into pre-weighed evaporating dish E->F G Evaporate solvent in vacuum oven F->G H Cool in desiccator and weigh residue to constant mass G->H I Calculate solubility (g/L) H->I

Sources

A Scientist's Guide to 2-Fluoro-4-phenylbenzaldehyde: Electronic Effects, Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: 2-Fluoro-4-phenylbenzaldehyde (CAS: 183436-80-8) is a bi-functional aromatic aldehyde of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique molecular architecture, featuring a reactive aldehyde group, a para-phenyl substituent, and a strategically positioned ortho-fluoro atom, creates a fascinating electronic environment. This guide provides an in-depth analysis of the electronic factors governing the compound's reactivity, with a specific focus on the heightened electrophilicity of the carbonyl carbon. We will explore its synthetic transformations through detailed, field-tested protocols and provide key analytical data for its characterization, establishing a framework for its effective utilization in research and development.

Section 1: Molecular Architecture and Electronic Profile

The reactivity of this compound is a direct consequence of the interplay between its constituent functional groups. The aldehyde group (–CHO), the ortho-fluoro substituent (–F), and the para-phenyl substituent (–C₆H₅) each contribute to the electronic landscape of the molecule, ultimately dictating its behavior in chemical reactions.

The key to understanding this molecule's reactivity lies in the powerful and competing electronic effects of the fluorine atom. Fluorine is the most electronegative element, and as such, it exerts a potent electron-withdrawing inductive effect (-I) . This effect pulls electron density away from the aromatic ring and, by extension, from the aldehyde group. Simultaneously, fluorine possesses lone pairs of electrons that can be donated back to the aromatic ring through a positive resonance effect (+R) . However, due to poor orbital overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this +R effect is significantly weaker than its -I effect.

The para-phenyl group, in contrast, is generally considered weakly electron-donating or withdrawing depending on the reaction, but it extends the π-system of the molecule. The net result of these influences is a significant polarization of the carbonyl bond, rendering the carbonyl carbon highly electron-deficient and thus, a potent electrophilic center.

Caption: Diagram 1: Dominant electronic effects influencing reactivity.

Section 2: Heightened Electrophilicity and Reactivity Profile

The strong, net electron-withdrawing nature of the ortho-fluoro substituent is the primary driver of the aldehyde's reactivity. By pulling electron density from the carbonyl group, it intensifies the partial positive charge (δ+) on the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to its non-fluorinated analog, 4-phenylbenzaldehyde.[2] This enhanced electrophilicity often allows for reactions to proceed under milder conditions or at faster rates.

The presence of fluorine on an aromatic ring is a well-established strategy in medicinal chemistry to modulate a molecule's properties, often leading to enhanced metabolic stability, improved receptor binding affinity, and increased lipophilicity.[3][4] Consequently, this compound serves as a valuable building block in the synthesis of complex pharmaceutical intermediates.[1][5]

Key reaction classes include:

  • Nucleophilic Addition: The electron-deficient carbonyl carbon readily reacts with a wide range of nucleophiles, including Grignard reagents, organolithiums, and cyanide ions.

  • Reductive Amination: Formation of an imine followed by reduction is a cornerstone of amine synthesis, a critical transformation in drug discovery.

  • Wittig Reaction: Conversion of the aldehyde to an alkene is efficient, providing a scaffold for further functionalization.

  • Oxidation: The aldehyde can be smoothly oxidized to the corresponding 2-fluoro-4-phenylbenzoic acid.

Section 3: A Practical Guide to Synthetic Transformations

The protocols described below are illustrative methodologies. Researchers should always perform their own risk assessment and optimization based on their specific laboratory conditions.

Experimental Protocol 1: Grignard Addition to form (2-Fluoro-4-phenylphenyl)(phenyl)methanol

This protocol details a standard nucleophilic addition using phenylmagnesium bromide. The enhanced electrophilicity of the starting material facilitates a high-yielding conversion.

Methodology:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 5.0 mmol). Dissolve the aldehyde in 20 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add phenylmagnesium bromide (2.0 mL of a 3.0 M solution in diethyl ether, 6.0 mmol, 1.2 equivalents) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to yield the desired alcohol.

G start Start: Dissolve Aldehyde in Anhydrous THF cool Cool to 0 °C (Ice Bath) start->cool add Dropwise Addition of Phenylmagnesium Bromide cool->add react Stir at Room Temp (1 hr) Monitor by TLC add->react quench Quench with sat. NH4Cl at 0 °C react->quench extract Aqueous Workup & Ethyl Acetate Extraction quench->extract purify Dry, Concentrate & Purify via Chromatography extract->purify end End: Isolated Product purify->end

Caption: Diagram 2: Workflow for Grignard addition protocol.

Section 4: Physicochemical and Spectroscopic Fingerprints

Accurate characterization is essential for verifying the identity and purity of this compound. The data below serves as a reliable reference for quality control.[6][7]

PropertyValueSource
CAS Number 183436-80-8[7][8]
Molecular Formula C₁₃H₉FO[6]
Molecular Weight 200.21 g/mol [6]
Appearance White to off-white powder[9]
¹H NMR (CDCl₃, 400 MHz) δ ~10.4 (s, 1H, -CHO), 7.9-7.4 (m, 8H, Ar-H)(Predicted)
¹³C NMR (CDCl₃, 101 MHz) δ ~188 (d, J≈6 Hz, CHO), 165 (d, J≈255 Hz, C-F), 125-145 (Ar-C)(Predicted)
¹⁹F NMR (CDCl₃, 376 MHz) δ ~ -110 to -115(Predicted)
IR (KBr, cm⁻¹) ~1700 (C=O stretch), ~1600, 1480 (C=C stretch)(Predicted)

Note: NMR and IR data are predicted based on the structure and typical values for similar compounds. Experimental data should be acquired for confirmation.

Section 5: Applications in Drug Discovery and Materials Science

The unique structural and electronic properties of this compound make it a valuable intermediate in several advanced applications:

  • Pharmaceutical Development: It is a key building block for synthesizing complex molecules with potential therapeutic applications, including anti-inflammatory and analgesic drugs.[1] The fluorinated biphenyl motif is present in numerous bioactive compounds.

  • Agrochemicals: The compound is used in the creation of novel pesticides and herbicides, where the fluorine atom can enhance efficacy and selectivity.[1]

  • Materials Science: It is explored for its potential in creating advanced materials like specialized polymers and coatings where the biphenyl structure can impart desirable thermal and mechanical properties.[1]

Conclusion

This compound is more than a simple aromatic aldehyde; it is a precisely engineered chemical tool. The dominant electron-withdrawing inductive effect of the ortho-fluoro substituent significantly enhances the electrophilicity of the carbonyl carbon, making it a highly reactive and versatile intermediate for organic synthesis. This guide has provided a foundational understanding of its electronic nature, practical protocols for its use, and the necessary data for its characterization. For researchers in drug discovery and materials science, mastering the reactivity of this compound opens doors to novel molecular designs and applications.

References

  • PubChem. (n.d.). This compound (C13H9FO). Retrieved from PubChemLite. [Link]

  • Gobright, J. (n.d.). 2-Fluoro-4-methylbenzaldehyde: A Key Pharmaceutical Intermediate for Drug Discovery. Retrieved from a chemical supplier's article. [Link]

  • PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde. Retrieved from PubChem. [Link]

  • O'Hagan, D. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(17), 4734-4747. DOI:10.1039/C6CS00351F. [Link]

  • Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved from Wikipedia. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. Retrieved from a chemical supplier's article. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Fluoro-4-methoxybenzaldehyde as a Pharmaceutical Intermediate. Retrieved from a chemical supplier's article. [Link]

  • Google Patents. (2022). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • Hexonsynth. (n.d.). Instock: this compound. Retrieved from Hexonsynth. [Link]

  • PubChem. (n.d.). o-Fluorobenzaldehyde. Retrieved from PubChem. [Link]

  • Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). This compound CAS NO.183436-80-8. Retrieved from a chemical supplier's website. [Link]

  • Rozen, S. (2014). Electrophilic Fluorination with Elemental Fluorine and Reagents Derived from it. Journal of Fluorine Chemistry, 167, 127-134. [Link]

  • ChemBK. (2024). Ortho-Fluorobenzaldehyde. Retrieved from ChemBK. [Link]

  • PubChem. (n.d.). CID 17961136 | C26H20O2. Retrieved from PubChem. [Link]

  • Pratihar, S. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes. Organic & Biomolecular Chemistry, 12(31), 5781-5787. [Link]

  • ChemTube3D. (n.d.). Interactive 3D Chemistry Animations. Retrieved from ChemTube3D. [Link]

Sources

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-Fluoro-4-phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular scaffold to a viable clinical candidate is both complex and resource-intensive. Computational chemistry has emerged as an indispensable tool, providing profound insights into molecular properties and interactions, thereby accelerating the discovery pipeline. 2-Fluoro-4-phenylbenzaldehyde, a substituted aromatic aldehyde, represents a scaffold of significant interest due to the combined electronic effects of its fluoro, phenyl, and aldehyde functionalities. These features make it a compelling candidate for further investigation as a potential pharmacophore or synthetic intermediate.

This technical guide provides a comprehensive framework for the theoretical and computational characterization of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just a series of protocols, but a validated, logical workflow. We will delve into the causality behind methodological choices, ensuring that each step, from quantum mechanical calculations to in silico biological evaluation, is grounded in established scientific principles. Our objective is to present a self-validating system of inquiry that allows for the robust prediction of the molecule's physicochemical and potential biological properties before committing to extensive laboratory synthesis and testing.

Part 1: Foundational Quantum Mechanical Analysis

The initial step in understanding any molecule at the atomic level is to determine its most stable three-dimensional structure and intrinsic electronic properties. Density Functional Theory (DFT) is the workhorse for such investigations, offering a balance between computational cost and accuracy that is well-suited for organic molecules of this size.

Rationale for Methodology Selection

The choice of a functional and basis set in DFT is critical for obtaining meaningful results. For substituted aromatic systems, the B3LYP hybrid functional has a long-standing track record of providing reliable predictions of molecular geometry and vibrational spectra.[1][2] We couple this with the Pople-style 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is essential for accurately describing the electron distribution in systems with electronegative atoms like fluorine and oxygen, while the polarization functions (d,p) account for the non-symmetrical distortion of electron clouds, which is crucial for describing chemical bonds accurately.[1][3]

Experimental Protocol: Geometry Optimization and Frequency Analysis

Objective: To determine the ground-state molecular geometry and to confirm it as a true energy minimum.

Software: Gaussian 09/16, ORCA, or equivalent quantum chemistry package.

Methodology:

  • Input Structure Generation: Build an initial 3D structure of this compound using a molecular editor like GaussView or Avogadro.

  • Calculation Setup:

    • Job Type: Opt (Optimization) followed by Freq (Frequency).

    • Method: DFT.

    • Functional: B3LYP.

    • Basis Set: 6-311++G(d,p).

    • Solvation (Optional but Recommended): To simulate a more realistic environment, an implicit solvation model like the Polarization Continuum Model (PCM) can be used, with a solvent such as DMSO or water.

  • Execution: Run the calculation.

  • Analysis of Results:

    • Convergence: Verify that the optimization has converged successfully by checking the log file for four "YES" criteria.

    • Vibrational Frequencies: Confirm that the output contains no imaginary frequencies. The presence of an imaginary frequency indicates a transition state rather than a stable minimum. The calculated frequencies will be used for the theoretical prediction of the FT-IR and Raman spectra.

Visualization: Optimized Molecular Structure

Below is a DOT script to generate a diagram of the computational workflow for obtaining the optimized structure.

G cluster_input Step 1: Input Generation cluster_calc Step 2: Quantum Calculation cluster_output Step 3: Analysis & Validation start Initial 3D Structure of This compound calc DFT Calculation (B3LYP/6-311++G(d,p)) Geometry Optimization + Frequency start->calc Submit Job check Verify Convergence Criteria calc->check Analyze Log File freq_check Check for Imaginary Frequencies check->freq_check If Converged final Validated Ground-State Optimized Structure freq_check->final If No Imaginary Freq.

Caption: Workflow for obtaining a validated ground-state molecular structure.

Part 2: Spectroscopic Characterization (Theoretical vs. Experimental)

A key validation of any computational model is its ability to reproduce experimentally observable data. The vibrational (FT-IR) and electronic (UV-Vis) spectra are excellent benchmarks.

Vibrational Analysis (FT-IR)

The calculated vibrational frequencies from the DFT analysis correspond to the fundamental modes of vibration. These theoretical values can be directly compared to an experimental FT-IR spectrum.

Protocol:

  • Obtain Theoretical Spectrum: The frequency calculation output from Part 1 provides a list of vibrational modes and their corresponding intensities.

  • Scaling Factor: Raw DFT frequencies are known to be systematically higher than experimental values due to the harmonic approximation. It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP/6-311++G(d,p)) to the computed frequencies for better agreement with experimental data.[4]

  • Assignment: Assign the major theoretical peaks based on the visualization of their vibrational modes. Key expected vibrations for this compound are summarized in the table below.

  • Comparison: Plot the scaled theoretical spectrum against an experimental spectrum for a direct comparison.

Table 1: Predicted Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹, Scaled)Notes
Aldehyde (-CHO)C=O Stretch~1700 - 1720Strong, sharp peak. Position is sensitive to electronic effects.
Aldehyde (-CHO)C-H Stretch~2820 - 2850 and ~2720 - 2750Two distinct peaks (Fermi resonance), a hallmark of aldehydes.
Aromatic RingC=C Stretch~1580 - 1610Characteristic of the phenyl rings.
C-F BondC-F Stretch~1200 - 1250Strong absorption, typical for aryl fluorides.
Bi-aryl SystemC-C Stretch~1280 - 1310Vibration of the bond connecting the two phenyl rings.
Electronic Properties and UV-Visible Spectrum

The electronic transitions of the molecule can be predicted using Time-Dependent DFT (TD-DFT), which provides information about the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic excitations.

Protocol:

  • TD-DFT Calculation: Using the optimized ground-state geometry from Part 1, perform a TD-DFT calculation (e.g., TD(NStates=10)). The same functional, basis set, and solvation model should be used.

  • Analyze Transitions: The output will list the predicted excitation energies and corresponding wavelengths. The transition with the highest oscillator strength will correspond to the λmax in the experimental UV-Vis spectrum.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.[2] This analysis helps explain the electronic transitions observed in the UV-Vis spectrum, which are typically dominated by HOMO→LUMO transitions.

FMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) Acceptor LUMO_level Energy_Gap HOMO HOMO (Highest Occupied Molecular Orbital) Donor HOMO_level HOMO_level->LUMO_level Excitation (λmax) label_node ΔE = E_LUMO - E_HOMO (Charge Transfer)

Sources

Methodological & Application

Introduction: The Strategic Value of 2-Fluoro-4-phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Novel Derivatives from 2-Fluoro-4-phenylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile and highly valuable building block in modern medicinal chemistry and materials science. Its unique trifecta of structural features—a reactive aldehyde group, a strategically placed fluorine atom, and a biphenyl scaffold—offers a powerful platform for the synthesis of a diverse array of complex molecules. The aldehyde functionality serves as a versatile handle for numerous classical organic transformations. The fluorine atom can significantly enhance the pharmacological properties of a molecule, improving metabolic stability, binding affinity, and lipophilicity.[1][2][3] The 4-phenyl group provides a core structure found in many biologically active compounds and allows for further functionalization to explore structure-activity relationships (SAR).

This guide provides detailed application notes and robust protocols for the synthesis of key derivative classes from this compound, including chalcones, stilbenes, Schiff bases, and more complex biaryl systems. The methodologies are designed to be reproducible and are explained with a focus on the underlying chemical principles to empower researchers in their synthetic endeavors.

Part 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a major class of flavonoids recognized for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] The Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an aldehyde and a ketone, is the most direct method for their synthesis.[5][7] Since this compound lacks α-hydrogens, it cannot self-condense, making it an ideal electrophilic partner in this reaction.[8]

Scientific Rationale

The reaction proceeds via the formation of a ketone enolate in the presence of a base (e.g., NaOH or KOH). This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The subsequent aldol addition product readily undergoes dehydration (elimination of water) under the reaction conditions to yield the thermodynamically stable, conjugated α,β-unsaturated ketone system characteristic of chalcones. The choice of a strong base like NaOH or KOH in an alcoholic solvent ensures efficient enolate formation and drives the reaction towards completion.[7]

Experimental Protocol: Synthesis of (E)-1-(Substituted-phenyl)-3-(2-fluoro-4-phenylphenyl)prop-2-en-1-one

Materials:

  • This compound (1.0 equivalent)

  • Substituted Acetophenone (e.g., Acetophenone, 4'-Chloroacetophenone) (1.0 equivalent)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.0 equivalents)

  • Ethanol or Methanol

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv.) and the desired substituted acetophenone (1.0 equiv.) in a minimal amount of ethanol at room temperature.[7]

  • Catalyst Addition: While stirring, slowly add an aqueous or alcoholic solution of sodium hydroxide (2.0 equiv.) to the mixture. The addition should be dropwise to control any exotherm.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate often indicates product formation. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2).[7]

  • Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.[7]

  • Filtration: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.[4]

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and by determining its melting point.

Data Presentation: Representative Chalcone Derivatives
Compound IDAcetophenone Substituent (R)Expected Product NameRepresentative Yield (%)[4]Representative M.P. (°C)[4]
C-1 H(E)-3-(2-fluoro-4-phenylphenyl)-1-phenylprop-2-en-1-one80-90Variable
C-2 4-Chloro(E)-1-(4-chlorophenyl)-3-(2-fluoro-4-phenylphenyl)prop-2-en-1-one85-95113-117
C-3 4-Methoxy(E)-3-(2-fluoro-4-phenylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one80-90Variable
C-4 2-Hydroxy(E)-3-(2-fluoro-4-phenylphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one84146-147

Note: Yields and melting points are representative and can vary based on specific reaction conditions and the purity of reactants.

Workflow Diagram: Claisen-Schmidt Condensation

G cluster_start Reactants cluster_reagents Reagents & Conditions cluster_intermediate Intermediate cluster_product Final Product Start_Aldehyde This compound Reagents NaOH or KOH Ethanol, RT Start_Ketone Substituted Acetophenone Start_Ketone->Reagents 1. Enolate Formation Intermediate Aldol Addition Product (Unstable) Reagents->Intermediate 2. Nucleophilic Attack Product Chalcone Derivative Intermediate->Product 3. Dehydration

Caption: Workflow for Chalcone Synthesis.

Part 2: Synthesis of Stilbene Derivatives via Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes or ketones with high regioselectivity.[9][10] This reaction is particularly effective for converting this compound into various stilbene derivatives (1,2-diarylethenes), which are of interest in materials science and as potential therapeutic agents.

Scientific Rationale

The reaction involves a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base. The ylide's nucleophilic carbon attacks the aldehyde's carbonyl carbon, leading to a zwitterionic intermediate called a betaine. This betaine rapidly rearranges to form a four-membered ring intermediate, the oxaphosphetane. The driving force of the reaction is the collapse of this intermediate into the final alkene and a highly stable triphenylphosphine oxide byproduct.[10][11] The stereochemical outcome ((E) vs. (Z) alkene) depends on the stability of the ylide used.[9]

Experimental Protocol: Synthesis of 1-(Substituted-benzyl)-2-(2-fluoro-4-phenylphenyl)ethene

Materials:

  • Substituted Benzyltriphenylphosphonium Bromide (1.1 equivalents)

  • Strong Base (e.g., n-Butyllithium, Sodium Hydride)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.0 equivalent)

  • Hexanes for extraction

Procedure:

  • Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (Nitrogen or Argon), suspend the substituted benzyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath. Add the strong base (e.g., n-BuLi, 1.1 equiv.) dropwise. A distinct color change (often to deep red or orange) indicates the formation of the ylide. Allow the mixture to stir at this temperature for 30 minutes.

  • Aldehyde Addition: Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC indicates the consumption of the aldehyde.

  • Quenching and Work-up: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtering, concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to isolate the stilbene derivative.[10]

Workflow Diagram: Wittig Reaction

G Start_Salt Phosphonium Salt Ylide Phosphorus Ylide Start_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Intermediate Oxaphosphetane Intermediate Ylide->Intermediate [2+2] Cycloaddition Start_Aldehyde This compound Start_Aldehyde->Intermediate Product_Alkene Stilbene Derivative Intermediate->Product_Alkene Fragmentation Product_Byproduct Triphenylphosphine Oxide Intermediate->Product_Byproduct G cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ ArPdL2X Ar¹-Pd(II)L₂-X Pd0->ArPdL2X Oxidative Addition ArPdL2Ar2 Ar¹-Pd(II)L₂-Ar² ArPdL2X->ArPdL2Ar2 Transmetalation ArPdL2Ar2->Pd0 Reductive Elimination Biaryl Biaryl Product (Ar¹-Ar²) ArPdL2Ar2->Biaryl ArylHalide Aryl Halide (Ar¹-X) ArylHalide->ArPdL2X BoronicAcid Boronic Acid (Ar²-B(OH)₂) BoronicAcid->ArPdL2Ar2

Sources

The Strategic Utility of 2-Fluoro-4-phenylbenzaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking the Potential of a Fluorinated Biphenyl Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and specific aromatic moieties into molecular scaffolds is a cornerstone of rational drug design. 2-Fluoro-4-phenylbenzaldehyde (also known as 2-fluoro-4-biphenylcarboxaldehyde) emerges as a pivotal building block, offering a unique combination of structural features that are highly advantageous for medicinal chemists. Its architecture—a biphenyl system with a strategically placed fluorine atom and a reactive aldehyde group—provides a versatile platform for synthesizing a new generation of therapeutic agents.

The presence of a fluorine atom can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.[1][2] The biphenyl motif is a privileged structure found in numerous approved drugs, often facilitating crucial protein-ligand interactions. The aldehyde functionality serves as a versatile chemical handle, enabling a wide array of synthetic transformations to build molecular complexity.[3]

This technical guide delves into the primary applications of this compound in medicinal chemistry, with a focus on its role as a key precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and its potential in constructing heterocyclic scaffolds like pyrazolopyrimidines, which are prominent in kinase inhibitor design. We provide detailed, field-proven protocols and explain the causality behind the experimental choices, offering researchers a practical and scientifically rigorous resource.

Part 1: Synthesis of Non-Steroidal Anti-Inflammatory Drug (NSAID) Precursors

A significant application of the 2-fluoro-4-biphenyl scaffold is in the synthesis of profen-class NSAIDs. The most notable example is Flurbiprofen, chemically known as 2-(2-fluoro-4-biphenylyl)propionic acid, a potent anti-inflammatory, analgesic, and antipyretic agent.[4][5] this compound serves as a logical and valuable starting material for the synthesis of Flurbiprofen and its derivatives.[6]

Causality Behind the Design: Why the 2-Fluoro-4-biphenyl Core?

The efficacy of Flurbiprofen and related compounds is deeply tied to their molecular structure. The propionic acid moiety is essential for the inhibition of cyclooxygenase (COX) enzymes, the primary targets of NSAIDs. The 2-fluoro-biphenyl "headgroup" plays a critical role in positioning the molecule within the active site of the enzyme. The fluorine atom, in particular, can enhance binding interactions and improve the molecule's pharmacokinetic profile.[7] Derivatives of this core structure have been extensively explored to create compounds with improved efficacy, better safety profiles, or dual-action capabilities, such as combined FAAH/COX-2 inhibition for enhanced analgesia.[8]

Application Protocol 1: Multi-step Synthesis of 2-(2-fluoro-[1,1'-biphenyl]-4-yl)acetic Acid

This protocol outlines a validated pathway to synthesize a key acetic acid intermediate, a close analogue of Flurbiprofen, starting from this compound. This intermediate is a valuable precursor for further derivatization. The workflow is based on a reported synthesis of similar Flurbiprofen derivatives.[6]

  • Principle: The aldehyde is reduced to a primary alcohol using a mild reducing agent like sodium borohydride. This is a standard and high-yielding transformation.

  • Materials:

    • This compound (1.0 eq)

    • Sodium borohydride (NaBH₄) (4.0 eq)

    • Methanol/Tetrahydrofuran (MeOH/THF), 1:1 v/v

    • 2N Hydrochloric acid (HCl)

    • Diethyl ether (Et₂O)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of MeOH and THF.

    • Slowly add NaBH₄ (4.0 eq) to the solution at room temperature.

    • Stir the reaction mixture for 12 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Carefully add 2N HCl to quench the reaction.

    • Extract the product with Et₂O.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by crystallization from hexane to afford (2-Fluoro-[1,1'-biphenyl]-4-yl)methanol.[6]

  • Principle: The primary alcohol is converted to a more reactive benzyl bromide, an excellent substrate for subsequent nucleophilic substitution.

  • Materials:

    • (2-Fluoro-[1,1'-biphenyl]-4-yl)methanol (1.0 eq)

    • 48% Hydrobromic acid (HBr)

    • Diethyl ether

  • Procedure:

    • Reflux the alcohol (1.0 eq) with 48% HBr for 4 hours at 120°C.[6]

    • After cooling, add water and extract the product with diethyl ether.

    • Purify the crude product by column chromatography (cyclohexane/Et₂O 95:5) to yield the benzyl bromide derivative.[6]

  • Principle: A two-step sequence involving an Sₙ2 reaction with cyanide followed by hydrolysis of the resulting nitrile provides the desired carboxylic acid.

  • Materials:

    • 4-(Bromomethyl)-2-fluoro-1,1'-biphenyl (1.0 eq)

    • Potassium cyanide (KCN)

    • Ethanol, Water

    • Sodium hydroxide (NaOH), 35% solution

  • Procedure:

    • To a solution of KCN in water, slowly add a solution of the benzyl bromide in ethanol. Heat the mixture at 120°C for 2 hours.[6]

    • Evaporate the ethanol, extract the resulting nitrile with ether, and purify by column chromatography.[6]

    • To a solution of the purified nitrile in methanol, add 35% NaOH solution.

    • Stir the mixture for 8 hours at 100°C.[6]

    • Cool the reaction, acidify with HCl, and extract the final product, (2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid.

Synthesis of Flurbiprofen Analogue A This compound B (2-Fluoro-[1,1'-biphenyl]-4-yl)methanol A->B NaBH₄, MeOH/THF C 4-(Bromomethyl)-2-fluoro-1,1'-biphenyl B->C 48% HBr, reflux D (2-Fluoro-[1,1'-biphenyl]-4-yl)acetonitrile C->D KCN, EtOH/H₂O E (2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid D->E NaOH, H₂O, heat

Caption: Synthetic workflow for a Flurbiprofen analogue.

Part 2: Synthesis of Pyrazolopyrimidine Scaffolds

The aldehyde group of this compound is an excellent electrophile for condensation reactions, making it a valuable starting material for the synthesis of various heterocyclic systems. One such important class is the pyrazolo[3,4-d]pyrimidines, which form the core of many potent and selective kinase inhibitors used in oncology.[9]

Causality Behind the Design: Why Pyrazolopyrimidines?

Pyrazolopyrimidines are considered "privileged scaffolds" in medicinal chemistry. Their structure mimics the purine core of ATP, allowing them to bind effectively to the ATP-binding site of protein kinases.[10] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a crucial class of therapeutic agents.[11] By using substituted benzaldehydes like this compound, medicinal chemists can introduce specific functionalities into the pyrazolopyrimidine scaffold to modulate potency, selectivity, and pharmacokinetic properties. The 2-fluoro-4-phenyl group can occupy specific pockets within the kinase active site, potentially leading to highly potent and selective inhibitors.

Application Protocol 2: General One-Pot Synthesis of a 4-Aryl-Pyrazolo[3,4-d]pyrimidine-6-thione

This protocol describes a general and efficient multicomponent reaction for the synthesis of a pyrazolopyrimidine core. This type of reaction, often a Biginelli or similar condensation, is widely used for building heterocyclic libraries for drug screening.[12]

  • Principle: A one-pot cyclocondensation reaction between a pyrazolone, an aromatic aldehyde, and thiourea. The aldehyde carbon becomes C4 of the resulting pyrimidine ring.

  • Materials:

    • A 3-substituted-1H-pyrazol-5(4H)-one (e.g., 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) (1.0 eq)

    • This compound (1.0 eq)

    • Thiourea (1.1 eq)

    • Ethanol

    • Hydrochloric acid (HCl) (catalytic amount)

  • Procedure:

    • In a round-bottom flask, combine the pyrazolone (1.0 eq), this compound (1.0 eq), and thiourea (1.1 eq) in ethanol.

    • Add a catalytic amount of concentrated HCl to the mixture.

    • Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will typically precipitate from the solution. Collect the solid by vacuum filtration.

    • Wash the collected solid with cold ethanol and dry to yield the 4-(2-fluoro-4-phenyl)-substituted-pyrazolo[3,4-d]pyrimidine-6-thione.

Pyrazolopyrimidine Synthesis cluster_reactants Reactants A This compound D One-Pot Cyclocondensation (Ethanol, cat. HCl, Reflux) A->D B Pyrazolone B->D C Thiourea C->D E 4-(2-fluoro-4-phenyl)- substituted-pyrazolo[3,4-d]pyrimidine D->E

Caption: Multicomponent synthesis of a pyrazolopyrimidine.

Data Summary

While specific quantitative biological data for compounds derived directly from this compound is not widely published, extensive data exists for its close analogue, Flurbiprofen, and its derivatives. This data provides a strong rationale for using the title compound as a starting material.

Compound Class/DerivativeBiological Target(s)Reported Activity (IC₅₀ / Kᵢ)Therapeutic PotentialReference
FlurbiprofenCOX-1 / COX-2Potent, non-selective inhibitionAnti-inflammatory, Analgesic[4][5]
Flurbiprofen Amides (e.g., Flu-AM4)FAAH / COX-2Kᵢ = 13 nM (FAAH)Enhanced Analgesia, Neuropathic Pain[8]
1,3,4-Oxadiazole derivatives of FlurbiprofenCOX / LOXSignificant in vivo edema reductionAnti-inflammatory with reduced ulcerogenic risk[13]
Pyrazolopyrimidine ScaffoldsProtein Kinases (e.g., VEGFR-2)Variable (nM to µM range)Anticancer, Antiangiogenic[14]

Conclusion and Future Outlook

This compound is a strategically designed building block with significant, albeit underexplored, potential in medicinal chemistry. Its primary value lies in its direct structural relationship to the potent NSAID Flurbiprofen, making it an ideal precursor for the development of novel anti-inflammatory and analgesic agents with potentially improved properties. The protocols provided herein offer a clear pathway for researchers to synthesize key intermediates for this purpose.

Furthermore, the versatility of the aldehyde group allows for its application in the synthesis of diverse heterocyclic scaffolds, such as the pyrazolopyrimidines, which are central to the development of targeted cancer therapies. As the demand for novel, highly specific, and metabolically robust therapeutic agents continues to grow, the utility of well-designed, fluorinated building blocks like this compound is set to increase, making it a valuable asset in the modern medicinal chemist's toolbox.

References

  • (2016). Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid. Eureka | Patsnap. Retrieved from [Link]

  • (N.d.). SCHEME 1 Synthesis of substituted pyrazolo[3,4-d]pyrimidine. ResearchGate. Retrieved from [Link]

  • Scipione, L., et al. (2012). New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. National Institutes of Health. Retrieved from [Link]

  • S-Y. Park, et al. (2018). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. PubMed Central. Retrieved from [Link]

  • Amir, M., & Kumar, S. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. PubMed. Retrieved from [Link]

  • (2011). Method for synthesis of flurbiprofen. Google Patents.
  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Retrieved from [Link]

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. PubMed. Retrieved from [Link]

  • Adams, S. S., et al. (1973). The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug. PubMed. Retrieved from [Link]

  • (N.d.). A review on Flurbiprofen: Therapeutic challenges in Emerging Active Metabolizing Biphenyl. BPAS Journals. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. PubMed Central. Retrieved from [Link]

  • (2021). Preparation method of flurbiprofen. Google Patents.
  • Ghorab, M. M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. PubMed Central. Retrieved from [Link]

  • (N.d.). A review on Flurbiprofen: Therapeutic challenges in Emerging Active Metabolizing Biphenyl | Bulletin of Pure and Applied Sciences-Chemistry. BPAS Journals. Retrieved from [Link]

  • Georgiev, A. G., et al. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. Retrieved from [Link]

  • (N.d.). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

  • Tarasova, O., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. Retrieved from [Link]

Sources

Application Notes: 2-Fluoro-4-phenylbenzaldehyde as a Key Intermediate in the Synthesis of Flurbiprofen

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Fluoro-4-biphenyl Moiety

In the landscape of modern medicinal chemistry, the biphenyl scaffold is a privileged structure, frequently incorporated into the design of therapeutic agents due to its ability to engage in favorable hydrophobic and π-stacking interactions within biological targets. The strategic introduction of a fluorine atom onto this scaffold, as seen in the 2-fluoro-4-phenyl motif, can significantly enhance a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile. This fluorination can block sites of metabolic oxidation and alter the electronic nature of the aromatic system, thereby fine-tuning its interaction with protein residues.

2-Fluoro-4-phenylbenzaldehyde (CAS No. 183436-80-8) is a versatile intermediate that serves as a crucial starting point for the synthesis of molecules containing this valuable 2-fluoro-4-biphenyl core.[1][2] One of the most prominent pharmaceuticals derived from this structural motif is Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID) of the phenylalkanoic acid class.[3] Flurbiprofen is utilized for its analgesic and anti-inflammatory properties in treating conditions such as arthritis.[4]

These application notes provide a comprehensive guide for researchers, outlining a validated synthetic pathway from a readily available precursor to the key intermediate, (2-fluoro-[1,1'-biphenyl]-4-yl)acetic acid, and subsequently to Flurbiprofen. The protocols described herein are designed to be robust and reproducible, with explanations of the causality behind key experimental choices.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is critical for successful synthesis, ensuring proper handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 183436-80-8[1][2][5]
Molecular Formula C₁₃H₉FO[1][6][7]
Molecular Weight 200.21 g/mol [1][6]
Appearance White solid / White powder[6][8]
Storage Store at 0-8 °C[6]
SMILES O=CC1=CC=C(C2=CC=CC=C2)C=C1F[5][7]
InChIKey LMELGNCEEYDIED-UHFFFAOYSA-N[7]

Overall Synthetic Workflow

The synthesis of Flurbiprofen from a 2-fluoro-4-halobenzaldehyde precursor is a multi-step process that showcases several fundamental organic transformations. The overall strategy involves the initial construction of the core biphenyl structure, followed by the elaboration of the aldehyde into the required propionic acid side chain.

G cluster_0 Part 1: Biphenyl Core Synthesis cluster_1 Part 2: Side Chain Elaboration cluster_2 Part 3: Final Synthesis A 2-Bromo-4-fluorobenzaldehyde B Suzuki-Miyaura Coupling A->B Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ C This compound B->C D Reduction C->D NaBH₄ E (2-Fluoro-[1,1'-biphenyl]-4-yl)methanol D->E F Bromination E->F HBr G 4-(Bromomethyl)-2-fluoro-1,1'-biphenyl F->G H Cyanation G->H KCN I (2-Fluoro-[1,1'-biphenyl]-4-yl)acetonitrile H->I J Hydrolysis I->J NaOH, H₂O K (2-Fluoro-[1,1'-biphenyl]-4-yl)acetic Acid J->K L α-Methylation K->L 1. Diethyl Carbonate, NaOEt 2. Dimethyl Sulfate M Flurbiprofen L->M

Figure 1: Overall synthetic workflow from 2-bromo-4-fluorobenzaldehyde to Flurbiprofen.

Experimental Protocols

Part 1: Synthesis of the Biphenyl Core

The foundational step is the creation of the biphenyl structure via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is highly efficient for forming C-C bonds between aryl halides and boronic acids.[9][10] We begin with the commercially available 2-bromo-4-fluorobenzaldehyde.

Protocol 1: Suzuki-Miyaura Coupling for this compound

This protocol is adapted from established methodologies for Suzuki couplings of aryl bromides.[9][11]

  • Materials:

    • 2-Bromo-4-fluorobenzaldehyde (1.0 mmol, 1.0 equiv.)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

    • Toluene (8 mL)

    • Water (2 mL)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Nitrogen or Argon gas

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4-fluorobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Add the toluene/water (4:1) solvent mixture (10 mL).

    • Degas the mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes. This step is crucial as oxygen can deactivate the palladium catalyst.

    • Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).

    • Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

    • Upon completion, cool the reaction to room temperature. Dilute the mixture with water (10 mL) and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 25 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Part 2: Elaboration of the Aldehyde to the Acetic Acid Intermediate

This multi-step sequence transforms the aldehyde functional group into the acetic acid side chain, a key precursor to Flurbiprofen. The following protocol is based on the synthetic route described by C. S. P. (2018).[12]

Protocol 2: Synthesis of (2-Fluoro-[1,1'-biphenyl]-4-yl)acetic Acid

  • Step A: Reduction to Alcohol

    • Dissolve this compound (1.0 mmol) in a 1:1 mixture of Methanol/THF (4 mL).

    • Add sodium borohydride (NaBH₄) (4.0 mmol) portion-wise at room temperature.

    • Stir the reaction for 12 hours. Monitor for completion by TLC.

    • Carefully add 2N HCl (1 mL) to quench the excess NaBH₄.

    • Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield (2-Fluoro-[1,1'-biphenyl]-4-yl)methanol, which can be used in the next step after confirming purity.

  • Step B: Bromination of the Alcohol

    • Reflux the alcohol from Step A (0.84 mmol) with 48% aqueous hydrogen bromide (1 mL) for 4 hours at 120 °C.

    • After cooling, add water and extract the product with diethyl ether.

    • Purify the crude product by column chromatography (eluent: cyclohexane/diethyl ether 95:5) to afford 4-(Bromomethyl)-2-fluoro-1,1'-biphenyl.

  • Step C: Cyanation of the Bromide

    • Prepare a solution of potassium cyanide (KCN) (1.72 mmol) in water (2.5 mL).

    • Slowly add a solution of the bromide from Step B (1.72 mmol) in ethanol (5 mL) to the KCN solution.

    • Heat the mixture to 120 °C for 2 hours.

    • After cooling, evaporate the ethanol. Extract the product with diethyl ether and purify by column chromatography (eluent: cyclohexane/EtOAc 6:4) to yield (2-Fluoro-[1,1'-biphenyl]-4-yl)acetonitrile.

  • Step D: Hydrolysis of the Nitrile

    • To a solution of the nitrile from Step C (0.83 mmol) in methanol (1.2 mL), add 35% aqueous NaOH (4.8 mL).

    • Stir the mixture for 8 hours at 100 °C.

    • Cool the reaction mixture to room temperature and acidify with concentrated HCl until the product precipitates.

    • Filter the solid, wash with cold water, and dry to obtain (2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid.

Part 3: Final α-Methylation to Synthesize Flurbiprofen

The final step involves the α-methylation of the acetic acid derivative to yield the propionic acid structure of Flurbiprofen. This transformation can be achieved via the formation of a malonic ester intermediate.[4]

Protocol 3: Synthesis of Flurbiprofen

This protocol is conceptualized from the synthesis described by ChemicalBook, which starts from the corresponding ethyl acetate.[4]

  • Procedure:

    • Esterification: Convert (2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid to its ethyl ester, ethyl (2-fluoro-[1,1'-biphenyl]-4-yl)acetate, using a standard method such as Fischer esterification (refluxing in ethanol with a catalytic amount of sulfuric acid).

    • Malonic Ester Formation: Treat the ethyl acetate with diethyl carbonate in the presence of a strong base like sodium ethoxide (NaOEt). This forms a diethyl malonate derivative at the α-position.

    • Methylation: React the resulting malonate intermediate with dimethyl sulfate to introduce the methyl group at the α-carbon, yielding diethyl 2-(2-fluoro-4-biphenylyl)-2-methylmalonate.

    • Hydrolysis and Decarboxylation: Saponify the diethyl ester using a base (e.g., NaOH), followed by acidification. The resulting malonic acid is unstable and will decarboxylate upon heating (e.g., 180–200 °C) to yield the final product, Flurbiprofen.

    • Purification: The crude Flurbiprofen can be purified by recrystallization from a suitable solvent system.

Characterization and Quality Control

The identity and purity of the synthesized intermediates and the final product must be confirmed using standard analytical techniques. The following table provides expected data points for characterization.

CompoundTechniqueExpected Data
This compound ¹H NMR (CDCl₃)Aldehydic proton (CHO) ~9.9-10.1 ppm; Aromatic protons in the range of 7.2-8.0 ppm.
¹³C NMR (CDCl₃)Carbonyl carbon (C=O) ~190-192 ppm; Aromatic carbons in the range of 115-165 ppm.
MS (ESI)[M+H]⁺ at m/z 201.07
(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic Acid ¹H NMR (CDCl₃)Carboxylic acid proton (COOH) ~11-12 ppm (broad); Methylene protons (CH₂) ~3.8 ppm (singlet); Aromatic protons ~7.1-7.6 ppm.[12]
IRC=O stretch (acid) ~1700 cm⁻¹; O-H stretch (acid) ~2500-3300 cm⁻¹ (broad).
Flurbiprofen ¹H NMR (DMSO-d₆)Carboxylic acid proton (COOH) ~12.4 ppm (broad); Methine proton (CH) ~3.8 ppm (quartet); Methyl protons (CH₃) ~1.4 ppm (doublet); Aromatic protons ~7.2-7.5 ppm.
HPLCPurity assessment against a reference standard.

Conclusion and Scientific Rationale

This guide details a robust synthetic pathway for the NSAID Flurbiprofen, highlighting the central role of this compound as a key intermediate. The chosen route employs foundational and reliable organic reactions, including the powerful Suzuki-Miyaura coupling for the strategic construction of the biphenyl core. The subsequent functional group manipulations—reduction, halogenation, cyanation, and hydrolysis—provide a classic yet effective method for building the acetic acid side chain. The final α-methylation step completes the synthesis of the target propionic acid.

The rationale behind this multi-step approach lies in its modularity and reliance on well-understood, high-yielding transformations. The introduction of the fluorine atom early in the synthesis, or its presence in the starting material, is a key strategic decision that influences the electronic properties and reactivity of all subsequent intermediates. This ensures that the beneficial effects of fluorination are carried through to the final active pharmaceutical ingredient, underscoring the importance of carefully designed intermediates in modern drug development.

References

  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • HexonSynth. (n.d.). Instock: this compound. Retrieved January 14, 2026, from [Link]

  • Quick Company. (n.d.). Process For Preparation Of Flurbiprofen. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Flurbiprofen and reduction of 2‐(4‐biphenyl)propionitrile.... Retrieved January 14, 2026, from [Link]

  • Supporting Information. (n.d.). 4. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). phenylacetic acid. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 3-Fluoro-3'-(2-methylpropyl)[1,1'-biphenyl]-4-carboxaldehyde. Retrieved January 14, 2026, from [Link]

  • MDPI. (n.d.). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved January 14, 2026, from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... Retrieved January 14, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C13H9FO). Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (n.d.). New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. Retrieved January 14, 2026, from [Link]

  • Exploring 4-Fluoro-2-Methylbenzaldehyde: Properties and Applications. (n.d.). Retrieved January 14, 2026, from [Link]

  • Journal of Synthetic Chemistry. (2023, December 17). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved January 14, 2026, from [Link]

  • Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). This compound CAS NO.183436-80-8. Retrieved January 14, 2026, from [Link]

  • Hydrolysis of 4,4′-bis(chioromethyi)biphenyl in the mixture of acetonitrile/H2O. (n.d.). Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). CN112341352A - Preparation method of flurbiprofen.
  • Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • UniCA IRIS. (2021, April 26). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
  • Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.

Sources

Application Notes and Protocols for 2-Fluoro-4-phenylbenzaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Strategic Importance of the 2-Fluoro-4-biphenyl Moiety in Modern Fungicide Design

The relentless evolution of plant pathogens necessitates a continuous pipeline of novel and effective agrochemicals. Within this landscape, fluorinated organic compounds have emerged as a cornerstone of modern pesticide development, with over 50% of recently developed agrochemicals containing fluorine.[1] The introduction of fluorine atoms into a molecular scaffold can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to its biological target.[2]

2-Fluoro-4-phenylbenzaldehyde is a key building block that embodies the advantageous properties of both a fluorinated aromatic ring and a biphenyl structure. The biphenyl moiety is a recognized pharmacophore in a significant class of fungicides known as Demethylation Inhibitors (DMIs), or Sterol Biosynthesis Inhibitors (SBIs).[3][4][5] These fungicides target the C14-demethylase enzyme, which is crucial for ergosterol biosynthesis in fungi, thereby disrupting cell membrane integrity and inhibiting fungal growth.[3][4][5]

This application note provides a detailed protocol for the synthesis of a novel isopropanol-triazole fungicide, herein designated as Flurophenyl-triazolol , utilizing this compound as a key starting material. The synthetic strategy is based on established organometallic and heterocyclic chemistry principles analogous to the synthesis of commercial DMI fungicides like Mefentrifluconazole.[6][7][8]

Proposed Synthetic Pathway for Flurophenyl-triazolol

The synthesis of Flurophenyl-triazolol from this compound is a multi-step process that involves the formation of a key epoxide intermediate followed by nucleophilic ring-opening with 1,2,4-triazole.

G A This compound B Grignard Reaction (CH3MgBr) A->B Step 1 C 2-(1-hydroxyethyl)-1-fluoro-4-phenylbenzene A->C Step 1 D Oxidation (e.g., PCC, DMP) C->D Step 2 E 1-(2-fluoro-4-phenylphenyl)ethanone C->E Step 2 F Corey-Chaykovsky Reaction ((CH3)3S+I-, NaH) E->F Step 3 G 2-(2-fluoro-4-phenylphenyl)-2-methyloxirane E->G Step 3 H Ring-opening with 1,2,4-triazole G->H Step 4 I Flurophenyl-triazolol (Target Fungicide) G->I Step 4

Caption: Proposed synthetic workflow for Flurophenyl-triazolol.

Experimental Protocols

Step 1: Synthesis of 2-(1-hydroxyethyl)-1-fluoro-4-phenylbenzene

This step involves the addition of a methyl group to the aldehyde functionality of this compound via a Grignard reaction to form the corresponding secondary alcohol.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles (eq)
This compound183436-80-8200.21 g/mol 20.0 g1.0
Methylmagnesium bromide (3M in diethyl ether)75-16-1119.24 g/mol 40 mL1.2
Anhydrous diethyl ether60-29-774.12 g/mol 200 mL-
Saturated aq. NH4Cl--100 mL-
Anhydrous MgSO47487-88-9120.37 g/mol 10 g-

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add this compound (20.0 g, 100 mmol) dissolved in anhydrous diethyl ether (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add methylmagnesium bromide solution (40 mL, 120 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 2-(1-hydroxyethyl)-1-fluoro-4-phenylbenzene as a pale yellow oil.

Expected Yield: 85-95%

Step 2: Synthesis of 1-(2-fluoro-4-phenylphenyl)ethanone

The secondary alcohol is oxidized to the corresponding ketone, which is a key intermediate for the subsequent epoxidation reaction.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles (eq)
2-(1-hydroxyethyl)-1-fluoro-4-phenylbenzene-216.25 g/mol 18.4 g1.0
Pyridinium chlorochromate (PCC)26299-14-9215.56 g/mol 27.0 g1.5
Anhydrous dichloromethane (DCM)75-09-284.93 g/mol 200 mL-
Silica gel--50 g-

Procedure:

  • To a 500 mL round-bottom flask containing a suspension of PCC (27.0 g, 125 mmol) in anhydrous DCM (150 mL), add a solution of 2-(1-hydroxyethyl)-1-fluoro-4-phenylbenzene (18.4 g, 85 mmol) in anhydrous DCM (50 mL) in one portion.

  • Stir the mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether (200 mL) and pass it through a short plug of silica gel to remove the chromium salts.

  • Wash the silica gel plug with additional diethyl ether (100 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield 1-(2-fluoro-4-phenylphenyl)ethanone as a solid.

Expected Yield: 80-90%

Step 3: Synthesis of 2-(2-fluoro-4-phenylphenyl)-2-methyloxirane

The ketone is converted to an epoxide using the Corey-Chaykovsky reaction. This epoxide is the direct precursor to the final triazole product.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles (eq)
1-(2-fluoro-4-phenylphenyl)ethanone-214.24 g/mol 15.0 g1.0
Trimethylsulfonium iodide2181-42-2204.09 g/mol 17.1 g1.2
Sodium hydride (60% dispersion in mineral oil)7646-69-724.00 g/mol 3.36 g1.2
Anhydrous DMSO67-68-578.13 g/mol 150 mL-
Anhydrous THF109-99-972.11 g/mol 50 mL-

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (3.36 g, 84 mmol) and wash with anhydrous hexane to remove the mineral oil.

  • Add anhydrous DMSO (150 mL) and heat the mixture to 70 °C until the evolution of hydrogen ceases.

  • Cool the resulting solution to room temperature.

  • In a separate flask, dissolve trimethylsulfonium iodide (17.1 g, 84 mmol) in anhydrous DMSO (50 mL) and add this solution to the sodium methylsulfinylmethylide solution.

  • Stir the resulting ylide solution for 10 minutes at room temperature.

  • Add a solution of 1-(2-fluoro-4-phenylphenyl)ethanone (15.0 g, 70 mmol) in anhydrous THF (50 mL) dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature for 1 hour, then heat to 50 °C for an additional hour.

  • Pour the reaction mixture into ice-water (500 mL) and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to give the crude epoxide, which can be used in the next step without further purification.

Expected Yield: 75-85%

Step 4: Synthesis of Flurophenyl-triazolol

The final step is the nucleophilic ring-opening of the epoxide with 1,2,4-triazole to form the isopropanol-triazole fungicide.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles (eq)
2-(2-fluoro-4-phenylphenyl)-2-methyloxirane-228.27 g/mol 13.7 g1.0
1,2,4-Triazole288-88-069.07 g/mol 6.2 g1.5
Potassium carbonate584-08-7138.21 g/mol 12.4 g1.5
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 150 mL-

Procedure:

  • To a 250 mL round-bottom flask, add 2-(2-fluoro-4-phenylphenyl)-2-methyloxirane (13.7 g, 60 mmol), 1,2,4-triazole (6.2 g, 90 mmol), and potassium carbonate (12.4 g, 90 mmol) in DMF (150 mL).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water (500 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield Flurophenyl-triazolol as a white solid.

Expected Yield: 60-75%

Mechanism of Action: Demethylation Inhibition

Flurophenyl-triazolol, as a member of the isopropanol-triazole class of fungicides, is designed to act as a Demethylation Inhibitor (DMI).[3][4][5] The nitrogen atom (N-4) of the triazole ring coordinates to the heme iron atom in the active site of the fungal cytochrome P450 enzyme, C14-demethylase. This binding event blocks the demethylation of lanosterol or eburicol, which are essential precursors for the biosynthesis of ergosterol. The disruption of ergosterol production leads to the accumulation of toxic sterol intermediates and compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[3][4][5]

G A Flurophenyl-triazolol B Fungal Cell A->B Enters C Cytochrome P450 C14-demethylase (Target Enzyme) A->C Binds to B->C G Inhibition of Demethylation C->G Leads to D Lanosterol/Eburicol (Ergosterol Precursors) E Ergosterol Biosynthesis Pathway D->E F Ergosterol E->F H Accumulation of Toxic Sterol Intermediates G->H Causes I Disruption of Fungal Cell Membrane Integrity H->I J Fungal Growth Inhibition I->J

Caption: Mechanism of action of Flurophenyl-triazolol as a DMI fungicide.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. The protocol detailed above for the synthesis of the hypothetical fungicide, Flurophenyl-triazolol, demonstrates a practical and efficient route to a promising new DMI fungicide. The strategic incorporation of the 2-fluoro-4-biphenyl moiety is anticipated to confer enhanced fungicidal activity and favorable physicochemical properties. This application note serves as a guide for researchers in the agrochemical industry to explore the potential of this compound in the development of next-generation crop protection agents.

References

  • Synthesis of mefentrifluconazole, a fungicidal sterolbiosynthesis inhibitor. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • He, B., Hu, Y., Chen, W., He, X., Zhang, E., Hu, M., ... & Ye, Y. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 834. [Link]

  • A process for preparation of fungicidally active triazole compounds. (2019). Google Patents.
  • One prepares the synthetic method of triazole fungicide type (III) compound. (2014). Google Patents.
  • Flurbiprofen intermediate. (1989). Google Patents.
  • Jeschke, P. (2024). Recent developments in fluorine‐containing pesticides. Pest Management Science, 80(8), 3065-3087. [Link]

  • Fungicidal mixtures of mefentrifluconazole. (2019). Google Patents.
  • Demethylation Inhibitor Fungicides Have a Significantly Detrimental Impact on Population Growth and Composition of Nectar Microbial Communities. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Mefentrifluconazole (REVYSOL®) – The First Isopropanol-Azole. (n.d.). CABI Digital Library. Retrieved January 14, 2026, from [Link]

  • Demethylation inhibitor (DMI) [Group 3] resistance management strategy. (2023). New Zealand Plant Protection Society. Retrieved January 14, 2026, from [Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). ScienceDirect. Retrieved January 14, 2026, from [Link]

  • Wang, J., Shi, H., Lu, A., Liu, C., Yang, X., Zhang, J., ... & Li, Z. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. International Journal of Molecular Sciences, 25(4), 2275. [Link]

  • A process for preparation of fungicidally active triazole compounds. (2019). Google Patents.
  • Triazole derivatives and their use as fungicides. (2018). Google Patents.
  • Demethylation Inhibitor Fungicides Have a Significantly Detrimental Impact on Population Growth and Composition of Nectar Microbial Communities. (2024). Microbial Ecology. [Link]

  • Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (2024). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (2020). Journal of Agricultural and Food Chemistry, 68(49), 14271–14285. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). Molecules, 30(8), 1234. [Link]

Sources

Application Notes & Protocols for the Synthesis of 2-Fluoro-4-phenylbenzaldehyde via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of 2-Fluoro-4-phenylbenzaldehyde. We will focus on the palladium-catalyzed coupling of 2-Fluoro-4-bromobenzaldehyde with phenylboronic acid . This document addresses the specific challenges posed by the substrate, including the electronic effects of the ortho-fluoro and para-aldehyde substituents, and offers optimized conditions to ensure a successful reaction. These protocols are designed for researchers, chemists, and process development professionals engaged in the synthesis of complex intermediates for pharmaceuticals and advanced materials.

Introduction: The Strategic Importance of Fluorinated Biaryl Aldehydes

Biaryl structures are ubiquitous in medicinal chemistry and materials science. The introduction of fluorine atoms into these scaffolds can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[2] The target molecule, this compound, is a valuable synthetic intermediate, combining a reactive aldehyde handle with a fluorinated biphenyl core.

The synthesis of this molecule via Suzuki coupling, however, is not without its challenges. The starting material, 2-Fluoro-4-bromobenzaldehyde, is an electron-deficient aryl halide. The electron-withdrawing nature of both the ortho-fluoro and para-aldehyde groups deactivates the aryl bromide towards the initial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[3][4] Furthermore, the ortho-fluoro substituent can introduce steric hindrance, potentially impeding subsequent steps.[5] Overcoming these hurdles requires a carefully selected catalyst system, typically involving a palladium source paired with a highly active, sterically bulky, and electron-rich ligand.

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki reaction is a well-understood, multi-step process centered on a palladium catalyst.[6] It involves the sequential transformation of the catalyst between its Pd(0) and Pd(II) oxidation states. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[1][3]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond (C-Br) of the aryl halide (2-Fluoro-4-bromobenzaldehyde). This forms a square planar Pd(II) complex.[1] This step is typically the slowest and is accelerated by electron-rich ligands on the palladium center.

  • Transmetalation: For this step to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[7][8] This boronate then transfers its aryl group (phenyl) to the Pd(II) complex, displacing the halide. The exact mechanism of this transfer is complex but is a critical C-C bond-forming precursor step.[1]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, where the two organic groups (the benzaldehyde and phenyl moieties) are expelled as the final biaryl product. This process regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1] This step is often accelerated by bulky ligands.[1]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oa_label Oxidative Addition pd0->oa_label pdiia Ar-Pd(II)L₂-X tm_label Transmetalation pdiia->tm_label pdiib Ar-Pd(II)L₂-Ar' re_label Reductive Elimination pdiib->re_label oa_label->pdiia tm_label->pdiib re_label->pd0 product Ar-Ar' (Product) re_label->product aryl_halide Ar-X (2-Fluoro-4-bromobenzaldehyde) aryl_halide->oa_label boronic_acid Ar'-B(OH)₂ (Phenylboronic Acid) boronic_acid->tm_label base Base (e.g., K₂CO₃) base->tm_label

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Experimental Parameters

Success with a challenging substrate like 2-Fluoro-4-bromobenzaldehyde hinges on the judicious selection of several key parameters.

ParameterRecommendation & Rationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃: These are common, air-stable Pd(II) and Pd(0) precursors, respectively. They are reduced in situ to the active Pd(0) catalyst. Using a precatalyst can be more efficient than generating the active species from separate components.[8][9]
Ligand Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, P(t-Bu)₃): This is the most critical choice. These ligands accelerate both the oxidative addition of the deactivated aryl bromide and the final reductive elimination step. They also stabilize the palladium center, preventing decomposition into palladium black.[4][5][10][11] N-Heterocyclic Carbenes (NHCs) are also highly effective alternatives.[8]
Base K₃PO₄, Cs₂CO₃, K₂CO₃: A moderately strong base is required to facilitate the formation of the reactive boronate species.[7][12] K₃PO₄ is often an excellent choice for challenging couplings. The choice of base can significantly impact yield and reaction rate.[1]
Solvent Dioxane, Toluene, or THF, often with water: Aprotic polar solvents are standard.[3][13] A small amount of water is often beneficial as it helps dissolve the inorganic base and facilitates the transmetalation step.[1][3] All solvents must be rigorously degassed before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Boron Reagent Arylboronic Acid or Pinacol Ester: While phenylboronic acid is standard, using its pinacol ester derivative can prevent a common side reaction known as protodeboronation (hydrolysis of the C-B bond), especially during long reaction times or at high temperatures.[3]

Detailed Experimental Protocols

The following protocols provide robust starting points. Researchers should note that optimal conditions may vary slightly based on the purity of reagents and specific equipment used.

Protocol 1: General Purpose Pd(OAc)₂ / SPhos Catalyst System

This protocol employs a widely used and highly effective catalyst system suitable for a range of challenging Suzuki couplings.

Materials:

  • 2-Fluoro-4-bromobenzaldehyde (1.0 mmol, 203 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • 1,4-Dioxane (8 mL)

  • Degassed Water (2 mL)

  • Ethyl Acetate (for workup)

  • Brine (for workup)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Fluoro-4-bromobenzaldehyde, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Via syringe, add the 1,4-dioxane and degassed water.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Protocol 2: Alternative Conditions with Pd₂(dba)₃ and P(t-Bu)₃

This protocol uses a different palladium source and ligand, offering an alternative that can be effective at lower temperatures for some substrates.[8]

Materials:

  • 2-Fluoro-4-bromobenzaldehyde (1.0 mmol, 203 mg)

  • Phenylboronic acid (1.3 mmol, 158 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)

  • Tri-tert-butylphosphine (P(t-Bu)₃, 0.06 mmol, use as a 1.0 M solution in toluene, 60 µL)

  • Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 652 mg)

  • Anhydrous Toluene (10 mL)

Procedure:

  • In an inert atmosphere glovebox, or using Schlenk technique, add 2-Fluoro-4-bromobenzaldehyde, phenylboronic acid, Cs₂CO₃, and Pd₂(dba)₃ to a dry reaction vessel with a stir bar.

  • Add anhydrous toluene via syringe.

  • Add the P(t-Bu)₃ solution via syringe. Caution: P(t-Bu)₃ is pyrophoric and must be handled under an inert atmosphere.

  • Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Expect completion within 6-18 hours.

  • After cooling to room temperature, quench the reaction by adding 10 mL of water.

  • Perform an aqueous workup as described in Protocol 1 (extraction with ethyl acetate, washing with brine).

  • Purify the crude product by flash column chromatography to isolate the desired product.

Workflow cluster_workflow Experimental Workflow setup 1. Reagent Setup (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvents inert->solvent reaction 4. Heat & Stir (80-100 °C) solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor workup 6. Aqueous Workup (Extraction & Washing) monitor->workup purify 7. Purification (Column Chromatography) workup->purify product Final Product (this compound) purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong base.3. Reaction temperature too low.1. Ensure solvents are thoroughly degassed and a strict inert atmosphere is maintained.[11]2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase the reaction temperature in 10 °C increments.
Dehalogenation of Starting Material The aryl halide is reduced instead of coupled. This can be promoted by certain solvents or bases.Change the solvent system or use a different, non-coordinating base.[11] Ensure the boronic acid is of high quality.
Protodeboronation The boronic acid is cleaved by residual water/protons before it can transmetalate.Use anhydrous solvents, minimize water content, or switch to a more stable boronic ester (e.g., a pinacol ester).[3][11]
Homocoupling (Biaryl of Boronic Acid) Oxygen contamination can promote the homocoupling of the boronic acid.Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction.[11]

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Tri-tert-butylphosphine is pyrophoric. Handle them under an inert atmosphere.

  • Solvents: Dioxane and toluene are flammable and have associated health risks. Always handle them in a fume hood.

  • Bases: Strong bases like K₃PO₄ and Cs₂CO₃ are corrosive and hygroscopic. Avoid inhalation of dust and contact with skin.

Conclusion

The Suzuki-Miyaura coupling of 2-Fluoro-4-bromobenzaldehyde provides an effective route to the valuable this compound intermediate. The success of this transformation is critically dependent on the selection of a highly active catalyst system, particularly a bulky and electron-rich phosphine ligand, to overcome the inherent low reactivity of the electron-deficient substrate. By following the detailed protocols and considering the optimization parameters outlined in this guide, researchers can reliably access this and similar fluorinated biaryl compounds for applications in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link][3]

  • Wikipedia. Suzuki reaction. [Online] Available at: [Link][1]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] Available at: [Link][6]

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta. [Online] Available at: [Link][7][12]

  • Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link][8]

  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Online] Available at: [Link][14]

  • Chemtos. Exploring Catalyst Options: Suzuki Coupling with Palladium. [Online] Available at: [Link][15]

  • Biffis, A., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Molecular Catalysis A: Chemical. [Online] Available at: [Link][9][10]

  • ResearchGate. Effect of solvent on the Suzuki reaction. [Online] Available at: [Link][13]

  • Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Online] Available at: [Link][16]

  • FAQ. How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively? [Online] Available at: [Link][17]

  • Szostak, M., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Online] Available at: [Link][18]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Online] Available at: [Link][4]

  • NROSCI. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Online] Available at: [Link][19]

  • Sandiego.edu. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Online] Available at: [Link][20]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Online] Available at: [Link][5]

  • Zhejiang Jiuzhou Chem Co.,Ltd. This compound CAS NO.183436-80-8. [Online] Available at: [Link][21]

Sources

Application Notes and Protocols for the Synthesis of Anti-inflammatory Drug Precursors from 2-Fluoro-4-phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Biphenyls in Anti-Inflammatory Drug Design

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives are particularly significant in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic effect of NSAIDs is primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][3] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and is predominantly involved in the inflammatory response.[2] The selective inhibition of COX-2 is a key goal in modern NSAID design to maximize anti-inflammatory efficacy while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[2][4]

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties. The unique electronic properties of fluorine can modulate the acidity and lipophilicity of a molecule, alter its conformation, and improve metabolic stability and membrane permeability.[5] In the context of biphenyl-containing NSAIDs, the strategic placement of a fluorine atom, as seen in the 2-Fluoro-4-phenylbenzaldehyde scaffold, can significantly influence the compound's binding affinity to the COX enzymes and its overall therapeutic profile. This document provides detailed protocols for the synthesis of potential anti-inflammatory drug precursors starting from this compound, a versatile and valuable starting material.

Safety Precautions

Protocol 1: Synthesis of (2-Fluoro-1,1'-biphenyl-4-yl)acetic Acid

This multi-step protocol outlines the synthesis of (2-Fluoro-1,1'-biphenyl-4-yl)acetic acid, a known intermediate in the synthesis of the NSAID Flurbiprofen.[7][8] The synthetic pathway involves the reduction of the aldehyde to an alcohol, followed by conversion to a nitrile, and subsequent hydrolysis to the carboxylic acid.

Step 1a: Synthesis of (2-Fluoro-1,1'-biphenyl-4-yl)methanol

This step involves the reduction of the aldehyde functionality to a primary alcohol using a mild reducing agent.

Materials:

  • This compound

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Sodium borohydride (NaBH₄)

  • 2N Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 (v/v) mixture of methanol and tetrahydrofuran.

  • Cool the solution in an ice bath and slowly add sodium borohydride (4.0 eq) in portions.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Carefully quench the reaction by the slow addition of 2N HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by crystallization from hexane.

Step 1b: Synthesis of 4-(Bromomethyl)-2-fluoro-1,1'-biphenyl

The synthesized alcohol is converted to a more reactive benzyl bromide, a key intermediate for the subsequent nitrile formation.

Materials:

  • (2-Fluoro-1,1'-biphenyl-4-yl)methanol

  • 48% Hydrobromic acid (HBr)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Place (2-Fluoro-1,1'-biphenyl-4-yl)methanol (1.0 eq) in a round-bottom flask.

  • Add 48% hydrobromic acid.

  • Heat the mixture to reflux and maintain for the appropriate time as monitored by Thin Layer Chromatography (TLC).

  • After cooling, the reaction mixture can be worked up by extraction with an organic solvent.

Step 1c: Synthesis of (2-Fluoro-1,1'-biphenyl-4-yl)acetonitrile

The benzyl bromide is converted to the corresponding nitrile, which is a direct precursor to the desired carboxylic acid.

Materials:

  • 4-(Bromomethyl)-2-fluoro-1,1'-biphenyl

  • Potassium cyanide (KCN)

  • Ethanol (EtOH)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve potassium cyanide (1.05 eq) in water.

  • Add a solution of 4-(Bromomethyl)-2-fluoro-1,1'-biphenyl (1.0 eq) in ethanol.

  • Heat the mixture to reflux for 2 hours.

  • After cooling, evaporate the ethanol under reduced pressure.

  • Extract the product with an appropriate organic solvent and purify by column chromatography.

Step 1d: Synthesis of (2-Fluoro-1,1'-biphenyl-4-yl)acetic Acid

The final step is the hydrolysis of the nitrile to the carboxylic acid, yielding the target NSAID precursor.

Materials:

  • (2-Fluoro-1,1'-biphenyl-4-yl)acetonitrile

  • Methanol (MeOH)

  • 35% Sodium hydroxide (NaOH) solution

  • 2N Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve (2-Fluoro-1,1'-biphenyl-4-yl)acetonitrile (1.0 eq) in methanol.

  • Add 35% sodium hydroxide solution.

  • Heat the mixture to 100°C and stir for 8 hours.

  • Cool the reaction mixture to room temperature and acidify with 2N HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

Visualization of the Synthetic Workflow:

G A This compound B (2-Fluoro-1,1'-biphenyl-4-yl)methanol A->B NaBH4, MeOH/THF C 4-(Bromomethyl)-2-fluoro-1,1'-biphenyl B->C 48% HBr D (2-Fluoro-1,1'-biphenyl-4-yl)acetonitrile C->D KCN, EtOH/H2O E (2-Fluoro-1,1'-biphenyl-4-yl)acetic Acid D->E NaOH, MeOH/H2O, then H+

Caption: Synthetic pathway to (2-Fluoro-1,1'-biphenyl-4-yl)acetic Acid.

Protocol 2: Synthesis of α,β-Unsaturated Nitriles via Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound.[9] The resulting α,β-unsaturated products are valuable intermediates in the synthesis of various pharmaceuticals.[10]

Materials:

  • This compound

  • Malononitrile

  • Ethanol (EtOH)

  • Piperidine (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate. If so, collect the solid by vacuum filtration. If not, the product can be isolated by evaporation of the solvent followed by purification.

Visualization of the Knoevenagel Condensation:

G cluster_reactants Reactants cluster_conditions Conditions A This compound E α,β-Unsaturated Nitrile Derivative A->E B Malononitrile B->E C Piperidine (catalyst) C->E D Ethanol (solvent) D->E

Caption: Knoevenagel condensation of this compound.

Protocol 3: Synthesis of Stilbene Derivatives via Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones using a phosphorus ylide.[11][12] This reaction is highly valuable for its regioselectivity, as the double bond is formed specifically at the location of the original carbonyl group.[13]

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (NaOH) solution (50% aqueous)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, prepare the phosphorus ylide by vigorously stirring a solution of benzyltriphenylphosphonium chloride (1.1 eq) in dichloromethane with a 50% aqueous sodium hydroxide solution.

  • To the resulting ylide solution, add a solution of this compound (1.0 eq) in dichloromethane dropwise.

  • Stir the reaction mixture at room temperature for several hours, monitoring completion by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the stilbene derivative.

Visualization of the Wittig Reaction Workflow:

G cluster_0 Ylide Formation cluster_1 Wittig Reaction A Benzyltriphenylphosphonium chloride C Phosphorus Ylide A->C B NaOH (aq) B->C E Stilbene Derivative C->E D This compound D->E

Caption: Workflow for the synthesis of stilbene derivatives via Wittig reaction.

Characterization of Synthesized Compounds

The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques:

TechniquePurposeExpected Observations
Thin Layer Chromatography (TLC) Monitor reaction progress and assess purity.Single spot for pure compounds with different Rf values for starting materials and products.
Melting Point Determine purity of solid compounds.Sharp and defined melting point range for pure crystalline solids.
Infrared (IR) Spectroscopy Identify functional groups.Disappearance of the aldehyde C=O stretch (~1700 cm⁻¹). Appearance of an alcohol O-H stretch (~3300 cm⁻¹), a nitrile C≡N stretch (~2250 cm⁻¹), or a carboxylic acid O-H and C=O stretch (~3000 cm⁻¹ and ~1710 cm⁻¹, respectively).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Elucidate the detailed molecular structure.Disappearance of the aldehyde proton signal (~10 ppm in ¹H NMR). Appearance of new signals corresponding to the protons and carbons of the product.
Mass Spectrometry (MS) Determine the molecular weight.Molecular ion peak corresponding to the calculated molecular weight of the synthesized compound.

Biological Evaluation and Future Perspectives

The synthesized biphenyl acetic acid derivative from Protocol 1 is a direct precursor to a known NSAID and is expected to exhibit anti-inflammatory activity.[14] The α,β-unsaturated nitriles and stilbene derivatives from Protocols 2 and 3, respectively, represent novel compounds with the potential for anti-inflammatory properties. Biphenyl derivatives have shown a wide range of biological activities, and these new structures could be screened for their ability to inhibit COX-1 and COX-2 enzymes in vitro.[15][16] Promising candidates can then be further evaluated in vivo using animal models of inflammation, such as the carrageenan-induced paw edema assay.[15] The structure-activity relationship (SAR) of these novel compounds can be explored to optimize their potency and selectivity, potentially leading to the development of new and effective anti-inflammatory agents.

References

  • Mechanism of action of anti-inflamm
  • COX Inhibitors.
  • Oral Analgesics for Acute Dental Pain.
  • Nonsteroidal antiinflammatory agents. 2.
  • COX-1 and COX-2 inhibitors.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • Anti-inflammatory, analgesic and antipyretic activities of a new biphenyl acetic acid derivative(HN-1657).
  • Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflamm
  • Biological deeds of Biphenyl deriv
  • Some biologically active biphenyl derivatives.
  • This compound | 183436-80-8. ChemicalBook.
  • A simple and efficient procedure for the Knoevenagel condensation c
  • Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile.
  • A Solvent Free Wittig Reaction.
  • 4 - SAFETY D
  • (2-FLUORO-4-BIPHENYL)ACETIC ACID | 5001-96-7. ChemicalBook.
  • 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246. PubChem.
  • Novel Methods of Knoevenagel Condens
  • SAFETY D
  • Knoevenagel condensation of benzaldehyde with malononitrile c
  • SAFETY D
  • The Knoevenagel condensation between malononitrile with (a)...
  • 2-(2-Fluoro-(1,1'-biphenyl)-4-yl)acetic acid | C14H11FO2 | CID 11831237. PubChem.
  • 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts.
  • 19.7b Wittig Reaction | Organic Chemistry. YouTube.
  • 19.11: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction. Chemistry LibreTexts.
  • 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Chemistry LibreTexts.
  • (2-Fluoro-4-biphenyl)acetic Acid | CAS 5001-96-7 | SCBT.
  • phenylacetic acid. Organic Syntheses Procedure.
  • Synthesis of 2-[(3,4,5-Triphenyl)

Sources

Topic: Development of Fluorescent Probes with 2-Fluoro-4-phenylbenzaldehyde: A Modular Platform for "Turn-On" Sensing

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fluorescent probes are indispensable tools for visualizing and quantifying biological and chemical analytes with high sensitivity and spatiotemporal resolution.[][2] The rational design of these probes hinges on the selection of a versatile molecular scaffold that can be readily modified to tune photophysical properties and incorporate specific analyte recognition sites.[3] This document details the design, synthesis, and application of a novel class of fluorescent probes utilizing 2-Fluoro-4-phenylbenzaldehyde as a core building block. We present a representative probe, FPB-H1 (Fluoro-Phenyl-Benzaldehyde Hydrazine Probe 1), designed for the selective "turn-on" detection of hydrazine (N₂H₄). The probe's design leverages the reactivity of the benzaldehyde group for analyte recognition and a Photoinduced Electron Transfer (PET) mechanism for fluorescence switching.[4] We provide comprehensive, step-by-step protocols for the probe's synthesis, its characterization, and its application in both spectrofluorometric assays and live-cell imaging.

Part 1: Probe Design, Rationale, and Synthesis

The this compound Scaffold: A Strategic Choice

The selection of this compound as the foundational scaffold is deliberate and offers several distinct advantages for fluorescent probe development:

  • Reactive Handle: The aldehyde moiety serves as a versatile electrophilic site for conjugation. It readily undergoes condensation reactions with various nucleophiles, particularly primary amines, to form Schiff bases (imines) or hydrazones. This reaction is often the basis for the probe's analyte-sensing mechanism.

  • Tunable Electronics: The biphenyl system provides an extended π-conjugated framework, which is fundamental for achieving desirable photophysical properties like significant Stokes shifts and emission in the visible spectrum.[3]

  • Site for Fluorophore Attachment: While the aldehyde is used for recognition, the core scaffold itself can be built upon. For this protocol, we couple it with a fluorophore that contains a reactive amine.

  • Modulation via Fluoro-Substitution: The fluorine atom can influence the electronic properties of the aromatic ring and can serve as a potential site for further modification via nucleophilic aromatic substitution (SₙAr) in more advanced probe designs.[5]

Synthesis of Probe FPB-H1

The synthesis of FPB-H1 is achieved through a straightforward one-pot condensation reaction between this compound and a commercially available fluorophore containing a primary amine, 4-aminonaphthalimide. This reaction forms a stable hydrazone linkage, which is key to the sensing mechanism.

cluster_synthesis Synthesis Workflow for FPB-H1 reagents Reactants - this compound - 4-Aminonaphthalimide - Ethanol (Solvent) - Acetic Acid (Catalyst) reflux Reaction Step Reflux at 80°C for 4 hours reagents->reflux Combine & Heat workup Workup & Purification 1. Cool to Room Temp 2. Filter Precipitate 3. Wash with Cold Ethanol 4. Purify via Column Chromatography reflux->workup Reaction Completion product Final Product FPB-H1 Probe workup->product cluster_mechanism Sensing Mechanism of FPB-H1 Probe_Off FPB-H1 (Low Fluorescence) Quenching PET Quenching Probe_Off->Quenching Non-Radiative Decay Hydrazine Hydrazine (N₂H₄) Probe_Off->Hydrazine Reacts with Probe_On FPB-H1-Hydrazone (High Fluorescence) Emission Fluorescence Emission Probe_On->Emission Radiative Decay Excitation Light (Excitation) Excitation->Probe_Off Absorbs Photon Excitation->Probe_On Absorbs Photon Hydrazine->Probe_On cluster_imaging Live-Cell Imaging Workflow cell_culture 1. Cell Seeding Seed HeLa cells on a glass-bottom dish Incubate for 24h hydrazine_treat 2. Analyte Treatment Treat cells with Hydrazine (e.g., 50 µM) Incubate for 30 min cell_culture->hydrazine_treat control Control Group Repeat steps 3-5 on cells NOT treated with Hydrazine cell_culture->control Parallel Experiment probe_load 3. Probe Loading Load cells with FPB-H1 (e.g., 10 µM) Incubate for 30 min hydrazine_treat->probe_load wash 4. Wash Step Wash cells 3x with PBS to remove excess probe probe_load->wash imaging 5. Confocal Microscopy Image cells using appropriate laser line (e.g., 405 nm excitation) Capture emission (e.g., 500-550 nm) wash->imaging

Sources

Application Notes & Protocols: Condensation Reactions of 2-Fluoro-4-phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science, the construction of carbon-carbon double bonds remains a cornerstone transformation. Condensation reactions, such as the Knoevenagel, Claisen-Schmidt, and Wittig reactions, provide powerful and versatile methodologies for achieving this. This guide focuses on 2-Fluoro-4-phenylbenzaldehyde, a bi-aryl aldehyde whose unique electronic properties—stemming from the electron-withdrawing fluorine atom and the extended π-system of the biphenyl core—make it a valuable and intriguing substrate for these transformations.

The products derived from this aldehyde, such as chalcones, stilbenes, and other vinyl derivatives, are key scaffolds in the development of novel therapeutic agents and functional materials. The presence of the fluorine atom can significantly modulate the pharmacokinetic and physicochemical properties of the final compounds, often enhancing metabolic stability and binding affinity.[1] This document provides a detailed exploration of the experimental procedures for key condensation reactions involving this compound, offering both theoretical grounding and practical, field-tested protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is critical for safe handling and optimal reaction design.

PropertyValueSource
CAS Number 183436-80-8[2]
Molecular Formula C₁₃H₉FO[3]
Molecular Weight 198.21 g/mol [3]
Appearance White to off-white solidN/A
Melting Point 72-76 °CN/A

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Like most aromatic aldehydes, it can be an irritant. In case of contact, wash the affected area thoroughly with water.

Part 1: The Claisen-Schmidt Condensation (Chalcone Synthesis)

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[4][5] Because this compound lacks α-hydrogens, it cannot self-condense, making it an ideal electrophilic partner in this reaction.[6] The base deprotonates the α-carbon of the ketone partner to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable, conjugated chalcone product.[7]

Reaction Mechanism: Base-Catalyzed Claisen-Schmidt Condensation

Claisen_Schmidt cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation & Dehydration ketone R-CO-CH₃ (Acetophenone) enolate [R-CO-CH₂]⁻ (Enolate) ketone->enolate Deprotonation base OH⁻ water H₂O aldehyde Ar-CHO (this compound) enolate->aldehyde Attack alkoxide Ar-CH(O⁻)-CH₂-CO-R (Alkoxide Intermediate) aldehyde->alkoxide aldol Ar-CH(OH)-CH₂-CO-R (Aldol Adduct) alkoxide->aldol Protonation from H₂O chalcone Ar-CH=CH-CO-R (Chalcone) aldol->chalcone Dehydration h2o_out - H₂O

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-1-(Aryl)-3-(2-fluoro-4-phenylphenyl)prop-2-en-1-one

This protocol details a standard procedure using acetophenone as the ketone partner.

Materials:

  • This compound (1.0 eq)

  • Substituted Acetophenone (e.g., Acetophenone, 4'-Methoxyacetophenone) (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.0 eq)

  • Ethanol (95%) or Methanol

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Crushed Ice

Equipment:

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Beakers

  • Graduated cylinders

Procedure:

  • Reaction Setup: In a 100 mL flask, dissolve this compound (1.0 eq) and the selected acetophenone derivative (1.0 eq) in ethanol (~20-30 mL) with stirring at room temperature.[8]

  • Catalyst Addition: In a separate beaker, prepare a solution of NaOH (2.0 eq) in a minimal amount of water (~5-10 mL). Slowly add this aqueous base solution dropwise to the stirred ethanolic solution of the carbonyl compounds.[9] A color change and increase in turbidity are typically observed.

  • Reaction Progression: Continue stirring the reaction mixture vigorously at room temperature for 2-4 hours. The formation of a precipitate (the chalcone product) is expected. Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate, 8:2).

  • Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice (~50 g).[8] Acidify the solution by slowly adding dilute HCl until the pH is approximately 2-3 to neutralize the excess base.

  • Product Collection: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude solid on the filter with copious amounts of cold distilled water to remove inorganic salts. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol.[1]

  • Drying and Characterization: Dry the purified crystals in a vacuum oven at a low temperature. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).

Data Summary: Claisen-Schmidt Reaction
AldehydeKetoneCatalystSolventTime (h)Expected Yield (%)
This compoundAcetophenoneNaOHEthanol2-475-90
This compound4'-ChloroacetophenoneKOHEthanol3-570-85
This compound4'-MethoxyacetophenoneNaOHMethanol2-480-95

Part 2: The Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound, which possesses two electron-withdrawing groups (Z) attached to a CH₂ group (Z-CH₂-Z).[10] This makes the methylene protons acidic enough to be removed by a weak base, such as piperidine or pyridine.[11] The resulting carbanion acts as the nucleophile. The reaction is highly efficient for creating C=C bonds and is a key step in the synthesis of various pharmaceuticals and polymers.[12]

Reaction Mechanism: Amine-Catalyzed Knoevenagel Condensation

Knoevenagel cluster_1 Step 1: Carbanion Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Dehydration active_methylene Z-CH₂-Z (e.g., Malononitrile) carbanion [Z-CH-Z]⁻ (Carbanion) active_methylene->carbanion Deprotonation base Base (Amine) aldehyde Ar-CHO (Aldehyde) carbanion->aldehyde Attack intermediate Ar-CH(O⁻)-CH(Z)₂ (Intermediate) aldehyde->intermediate aldol_adduct Ar-CH(OH)-CH(Z)₂ (Aldol Adduct) intermediate->aldol_adduct Protonation product Ar-CH=C(Z)₂ (Unsaturated Product) aldol_adduct->product Elimination h2o_out - H₂O

Caption: Mechanism of the amine-catalyzed Knoevenagel condensation.

Experimental Protocol: Synthesis of 2-((2-Fluoro-4-phenylphenyl)methylene)malononitrile

This protocol details a solvent-free, mechanochemical approach, which is an environmentally friendly alternative.[13] A traditional solvent-based method is also described.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol (for solvent-based method)

Equipment:

  • Method A (Solvent-Free): Mortar and pestle or a ball mill.

  • Method B (Solvent-Based): Round-bottom flask, magnetic stirrer, condenser.

  • Büchner funnel and filter flask.

Procedure: Method A (Solvent-Free Mechanochemistry)

  • Combine Reactants: In a mortar, combine this compound (1.0 eq) and malononitrile (1.0 eq).

  • Add Catalyst: Add a few drops of piperidine.

  • Grinding: Grind the mixture vigorously with a pestle for 10-15 minutes. The mixture will typically become a paste and then solidify.[13]

  • Isolation: Add cold water to the mortar, break up the solid, and collect the crude product by vacuum filtration.

  • Purification: Wash the solid with water and then recrystallize from ethanol to obtain the pure product.

Procedure: Method B (Solvent-Based)

  • Reaction Setup: To a round-bottom flask containing ethanol (20 mL), add this compound (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of piperidine (~0.1 eq).[14]

  • Reaction Progression: Stir the mixture at room temperature. The reaction is often rapid, with the product precipitating out of solution within 30-60 minutes. Monitor by TLC.

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove residual reactants and catalyst. The product is often pure enough after this step, but it can be recrystallized if necessary.

General Experimental Workflow

The following diagram illustrates the universal workflow for the synthesis, purification, and analysis of products from these condensation reactions.

Workflow reagents Reagent Preparation (Aldehyde, Ketone/Methylene Cmpd, Catalyst, Solvent) reaction Condensation Reaction (Stirring, Temp Control, TLC Monitoring) reagents->reaction workup Reaction Workup (Quenching, Neutralization, Precipitation) reaction->workup isolation Crude Product Isolation (Vacuum Filtration) workup->isolation purification Purification (Recrystallization or Column Chromatography) isolation->purification analysis Final Product Analysis (MP, NMR, IR, MS) purification->analysis

Caption: General experimental workflow for condensation reactions.

References

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Knoevenagel Condensation: Definition, Examples and Mechanism. Retrieved from [Link]

  • Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Retrieved from [Link]

  • Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Retrieved from [Link]

  • YouTube. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (2013, January). Effect of catalyst amount on the condensation of benzaldehyde with ethyl acetoac- etate, and urea under solvent free conditions. Retrieved from [Link]

  • ResearchGate. (2025, February). Condenstaion of benzaldehyde and the substituted acetophenone using ZnO/RGO as catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanochemical Knoevenagel condensation of p-, m-, and o-fluorobenzaldehyde (1a–1c) and malononitrile (2). Retrieved from [Link]

  • A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. (n.d.). Retrieved from [Link]

  • International Journal of Pharmacy. (2016). synthesis, characterization and biological evaluation of some new chalcones. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Retrieved from [Link]

  • PMC. (2017, November 1). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoin Condensation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US20100317898A1 - Novel catalyst for aldol condensation reactions.
  • Jetir.Org. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]

  • A Solvent Free Wittig Reaction. (n.d.). Retrieved from [Link]

  • Solvent Free Wittig Reactions. (n.d.). Retrieved from [Link]

  • NIH. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). CID 17961136. Retrieved from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • YouTube. (2020, November 15). EXPERIMENT 4 THE ALDOL CONDENSATION REACTION. Retrieved from [Link]

  • ResearchGate. (2017, April). Aldol condensation of 4-alkylbenzaldehyde with propanal followed by.... Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Fluoro-4-phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of 2-Fluoro-4-phenylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and refine their synthetic strategies for this specific and often challenging transformation. Here, we address common issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience.

Troubleshooting Guide

This section is dedicated to resolving specific experimental issues you may encounter.

Question 1: My reaction yield is consistently low, or I'm observing no product formation. What are the primary causes and how can I improve the outcome?

Low to non-existent yields in the Suzuki coupling of this compound can be attributed to several critical factors. The substrate itself presents a unique challenge due to the electron-withdrawing nature of the aldehyde and the fluorine atom, which can influence the reactivity of the aryl halide.[1][2]

Core Areas for Troubleshooting:

  • Catalyst System (Palladium Source & Ligand): This is the most critical component. The oxidative addition of the C-X bond to the Pd(0) center is often the rate-determining step, especially with less reactive aryl chlorides or hindered substrates.[3][4]

    • Inactive Catalyst: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture, leading to decomposition and inactivity.[5]

    • Suboptimal Ligand: Standard ligands such as triphenylphosphine (PPh₃) may not be effective for this sterically hindered and electronically demanding substrate.[3] The ligand choice is crucial for stabilizing the catalyst and promoting the key steps of the catalytic cycle.[6]

  • Base Selection: The base is not merely an acid scavenger; it plays a fundamental role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[7][8][9][10][11] An inappropriate base can lead to a sluggish or stalled reaction.

  • Reaction Conditions: Temperature, solvent, and the complete exclusion of oxygen are vital for a successful outcome.[3] Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions like homocoupling.[12][13][14]

  • Reagent Quality: The stability of the boronic acid is a frequent point of failure. Protodeboronation, the undesired cleavage of the C-B bond, can consume your coupling partner before the desired reaction occurs.[3][15]

Recommendations for Improvement:

ParameterRecommendationRationale
Catalyst & Ligand Switch to a more robust catalyst system. Utilize bulky, electron-rich biaryl phosphine ligands like SPhos, XPhos, or RuPhos.[16][17] Consider using air-stable palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) which generate the active Pd(0) species in situ.[13][16]These advanced ligands accelerate the slow oxidative addition step for challenging substrates and promote the final reductive elimination to release the product.[13][16] Precatalysts offer improved stability and reproducibility.[16][18][19]
Base Screen a range of bases. For challenging couplings, stronger, non-nucleophilic bases are often required.[3] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[3][20]The strength and solubility of the base directly impact the rate of transmetalation.[5] K₃PO₄ and Cs₂CO₃ are often effective where weaker bases like K₂CO₃ fail.
Temperature Gradually increase the reaction temperature. Many challenging Suzuki couplings require elevated temperatures (e.g., 80-110 °C) to overcome activation barriers.[3][4]Higher temperatures increase reaction kinetics for all steps in the catalytic cycle, particularly the often-sluggish oxidative addition.
Atmosphere Ensure rigorous exclusion of oxygen. Degas all solvents thoroughly by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[1][4][12] Perform the reaction under a positive pressure of inert gas.Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle and promoting homocoupling of the boronic acid.[12][13][21]
Question 2: I'm observing a significant amount of a biaryl byproduct derived from my boronic acid (homocoupling). How can I prevent this?

The formation of a homocoupled boronic acid product is a classic side reaction in Suzuki couplings and is almost always indicative of the presence of oxygen in your reaction system.[12][13]

Mechanism of Homocoupling:

Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to a reductive elimination that forms the homocoupled product and regenerates Pd(0).[13][14]

Strategies for Prevention:

  • Rigorous Degassing: This is the most critical step. Use one of the following methods:

    • Inert Gas Sparging: Bubble a subsurface stream of argon or nitrogen through your solvent for an extended period (20-30 minutes) prior to adding reagents.[1][12]

    • Freeze-Pump-Thaw: For ultimate oxygen removal, freeze the solvent with liquid nitrogen, apply a high vacuum to remove gases from the solid, and then thaw under an inert atmosphere. Repeat this cycle three to five times.[12]

  • Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce the propensity for homocoupling compared to Pd(II) sources like Pd(OAc)₂ which must first be reduced in situ.[4]

  • Addition of a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help maintain the palladium catalyst in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.[12][22]

Question 3: My starting aryl halide is being consumed, but the main product is the dehalogenated arene (protodeboronation of the boronic acid). What is happening and how can I fix it?

This outcome points towards protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.[15] This is a common issue, particularly with electron-rich or unstable heteroaromatic boronic acids.[3]

Key Factors Influencing Protodeboronation:

  • Excess Water: While a small amount of water is often beneficial or necessary for Suzuki couplings, excess water can promote protodeboronation.[3]

  • Base Strength: Strong bases, particularly hydroxide bases, can accelerate this undesired side reaction.[3]

  • Elevated Temperatures: Higher temperatures can increase the rate of protodeboronation.[3]

Mitigation Strategies:

StrategyActionRationale
Use Boronic Esters Replace the boronic acid with a more stable derivative, such as a pinacol (Bpin) or MIDA boronate ester.[3][15]These derivatives are more stable to protodeboronation and act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its ambient concentration low.[15][23]
Optimize the Base If using a strong base, consider switching to a weaker one like K₂CO₃ or using an anhydrous base like CsF.[3]This minimizes the concentration of hydroxide ions or other strong proton sources that can facilitate the C-B bond cleavage.
Control Water Content Use anhydrous solvents and reagents. If an aqueous base is used, minimize the amount of water.Reducing the primary proton source will slow the rate of protodeboronation.
Lower Reaction Temperature Attempt the reaction at the lowest temperature that still provides a reasonable rate for the desired cross-coupling (e.g., 60-80 °C).[3]This can selectively slow down the undesired protodeboronation pathway relative to the main catalytic cycle.

Frequently Asked Questions (FAQs)

  • Q: What is the general catalytic cycle for the Suzuki-Miyaura coupling?

    • A: The cycle involves three key steps:

      • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.[16]

      • Transmetalation: The organic group from the activated boronate species is transferred to the palladium center, displacing the halide. This step requires a base.[8][16]

      • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.[8]

  • Q: Why is the choice of solvent important?

    • A: The solvent plays multiple roles. It must solubilize the organic substrates, the inorganic base, and the palladium catalyst.[24][25] The polarity of the solvent can also influence the rate of the reaction steps.[26] Common solvents for Suzuki couplings include ethereal solvents like 1,4-dioxane or THF, and aromatic hydrocarbons like toluene, often with a small amount of water to aid in dissolving the base.[4][25][27]

  • Q: How does the base work in the Suzuki reaction?

    • A: The base has several crucial roles. The primary role is to react with the boronic acid to form a more nucleophilic boronate anion (e.g., [R-B(OH)₃]⁻).[8][9][10][11] This "activated" boron species is much more reactive in the transmetalation step with the Pd(II) complex. The base may also participate in the formation of palladium-alkoxide or -hydroxide intermediates that facilitate transmetalation.[8][9]

Visualizing the Suzuki Coupling Cycle and Troubleshooting

To better understand the process, the following diagrams illustrate the catalytic cycle and a decision tree for troubleshooting common issues.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArylX This compound (Ar-X) PdII_Complex Ar-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation BoronicAcid Aryl Boronic Acid (Ar'-B(OH)₂) Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., K₃PO₄) PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl - [X]⁻ RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree start Low or No Yield check_reagents Verify Reagent Quality (Catalyst, Boronic Acid) start->check_reagents Step 1 side_reactions Side Reactions Observed? start->side_reactions Step 2 check_conditions Review Reaction Conditions (Temp, Degassing) check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst System (Use Buchwald Ligands/Precatalysts) check_conditions->optimize_catalyst Conditions OK optimize_base Screen Stronger Bases (K₃PO₄, Cs₂CO₃) optimize_catalyst->optimize_base Still Low Yield increase_temp Increase Temperature (80-110 °C) optimize_base->increase_temp Still Low Yield success Improved Yield increase_temp->success degas_rigorously Improve Degassing Protocol (Sparge/Freeze-Pump-Thaw) degas_rigorously->success homocoupling Homocoupling? side_reactions->homocoupling Yes deboronation Protodeboronation? side_reactions->deboronation Yes homocoupling->degas_rigorously use_bpin Use Boronic Ester (Bpin/MIDA) & Anhydrous Conditions deboronation->use_bpin use_bpin->success

Caption: Decision tree for troubleshooting common Suzuki coupling issues.

Experimental Protocols

Standard Protocol (Starting Point)

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound.

Reagents & Materials:

ReagentM.W. ( g/mol )Typical Quantity (1 mmol scale)Role
This compound200.21200.2 mg (1.0 mmol, 1.0 eq)Aryl Halide
Arylboronic AcidVaries1.2 mmol, 1.2 eqCoupling Partner
Pd(OAc)₂224.504.5 mg (0.02 mmol, 2 mol%)Catalyst Precursor
SPhos410.5116.4 mg (0.04 mmol, 4 mol%)Ligand
K₃PO₄212.27424.5 mg (2.0 mmol, 2.0 eq)Base
Toluene (anhydrous)92.144 mLSolvent
Water (degassed)18.021 mLCo-solvent

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium phosphate (K₃PO₄).[28]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[3][28]

  • Catalyst Addition: Under a positive flow of inert gas, add Palladium(II) Acetate and SPhos.[28]

  • Solvent Addition: Add anhydrous toluene and degassed water via syringe. The solvents should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[4][28]

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.[28]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.[28]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).[28]

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[28]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4][28]

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Suzuki reaction. Retrieved from [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16556–16564.
  • Le Duc, G., et al. (2010). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Le Duc, G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(12), 3468-3475.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2023, April 1). Protodeboronation. Retrieved from [Link]

  • ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(11), 4711-4722.
  • ACS Publications. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • ResearchGate. (2021). Screening of different ligands for Suzuki coupling. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ScienceDirect. (2015). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • ResearchGate. (2018). An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • ACS Publications. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • ResearchGate. (2002). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Retrieved from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • National Institutes of Health. (2016). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Retrieved from [Link]

  • ACS Publications. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • ACS Publications. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Retrieved from [Link]

  • ResearchGate. (2023). Optimization of reaction conditions. Retrieved from [Link]

  • SciSpace. (2016). Suzuki-Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • National Institutes of Health. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Fluoro-4-phenylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Fluoro-4-phenylbenzaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of these valuable compounds.

Introduction

This compound and its analogues are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Their purity is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications.[3] This guide will equip you with the knowledge to effectively purify these compounds, ensuring the integrity of your research and development efforts.

Common Impurities

Understanding the potential impurities is the first step in developing a robust purification strategy. Impurities in this compound derivatives can arise from several sources:

  • Synthesis Byproducts: Positional isomers (e.g., 3-fluoro-4-phenylbenzaldehyde), unreacted starting materials, and reagents from preceding synthetic steps.[4]

  • Degradation Products: Aldehydes are susceptible to oxidation, leading to the formation of the corresponding carboxylic acid (e.g., 2-fluoro-4-phenylbenzoic acid).[4][5]

  • Polymerization: Some aldehydes can undergo self-condensation or polymerization, especially under thermal stress.[6]

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during the purification of this compound derivatives in a question-and-answer format.

Column Chromatography

Q1: My compound is streaking or tailing on the silica gel column.

A1: This is often due to the acidic nature of silica gel, which can interact with the aldehyde or polar impurities.

  • Causality: The slightly acidic silanol groups on the surface of silica gel can strongly adsorb the polar aldehyde group, leading to poor separation and band broadening.

  • Solution:

    • Neutralize the Silica Gel: Prepare a slurry of the silica gel in your chosen eluent and add 1-2% triethylamine to neutralize the acidic sites before packing the column.[5]

    • Use an Alternative Stationary Phase: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.[5]

    • Optimize the Eluent: A more polar solvent system may be required to effectively move the compound down the column and reduce tailing.

Q2: I'm observing a low yield after column chromatography.

A2: This could be due to irreversible adsorption onto the stationary phase or degradation of the product on the column.

  • Causality: As mentioned, the acidic nature of silica can sometimes lead to compound degradation, especially for sensitive aldehydes.

  • Troubleshooting Steps:

    • TLC Analysis First: Always perform a thorough thin-layer chromatography (TLC) analysis to determine the optimal solvent system before running the column. An ideal Rf value for the product is typically around 0.25-0.35 for good separation.[5]

    • Deactivate the Silica Gel: As described above, neutralizing the silica gel can prevent degradation.[5]

    • Run the Column Quickly: Minimize the time the compound spends on the column to reduce the chance of degradation.

Recrystallization

Q1: My compound "oils out" instead of crystallizing.

A1: This phenomenon occurs when the compound separates from the solution as a liquid rather than a solid.

  • Potential Causes & Solutions:

    • High Impurity Concentration: A high level of impurities can inhibit crystal lattice formation. Try an initial purification step like a simple filtration through a small plug of silica gel.

    • Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of your compound. Choose a solvent with a lower boiling point.[6]

    • Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]

Q2: No crystals form upon cooling.

A2: This indicates that the solution is not supersaturated.

  • Troubleshooting Steps:

    • Concentrate the Solution: Evaporate some of the solvent to increase the concentration of your compound and then try cooling again.[6]

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.[6]

      • Seeding: If you have a small amount of the pure solid, add a "seed crystal" to the solution to initiate crystallization.[6]

    • Change the Solvent System: Your compound may be too soluble in the chosen solvent. Consider using a two-solvent system where the compound is soluble in one solvent and insoluble in the other (the "anti-solvent"). Dissolve the compound in the good solvent and then slowly add the anti-solvent until the solution becomes slightly cloudy, then allow it to cool.[6]

Distillation

Q1: The product is not distilling at the expected temperature and pressure.

A1: This could be due to issues with your vacuum system or the presence of high-boiling impurities.

  • Troubleshooting Steps:

    • Check for Leaks: Ensure all joints and connections in your distillation apparatus are properly sealed.

    • Verify Vacuum Gauge: Confirm that your vacuum gauge is reading accurately.

    • Higher Vacuum/Temperature: If you are certain the product is present, a lower pressure (higher vacuum) or a slightly higher temperature may be necessary.[6]

Q2: The compound darkens or decomposes in the distillation flask.

A2: This suggests thermal decomposition, which can be catalyzed by impurities.

  • Causality: Benzaldehyde derivatives can be sensitive to heat, and acidic or basic impurities can catalyze decomposition at elevated temperatures.[6]

  • Solutions:

    • Lower the Boiling Point: Use a higher vacuum to distill the compound at a lower temperature.[6]

    • Pre-purification Wash: Before distillation, wash the crude product with a dilute solution of sodium bicarbonate to remove acidic impurities, followed by a water wash.[6] Ensure the product is thoroughly dried before proceeding with distillation.

    • Minimize Heating Time: Heat the distillation flask efficiently and avoid prolonged heating.[6]

Q3: My liquid aldehyde has solidified or become a viscous gum. What happened?

A3: This is a classic sign of polymerization.[6]

  • Explanation: Some aldehydes can polymerize over time or upon heating. For some fluorinated aldehydes, this process can be reversible.

  • Solution - "Cracking": The monomer can often be regenerated by carefully heating the polymer under vacuum. The volatile monomer will distill, leaving the non-volatile polymer behind. It is crucial to collect the distilled monomer in a cooled receiver. An inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), can be added to the purified aldehyde to prevent re-polymerization.[6]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general workflow for purifying this compound derivatives using silica gel chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with different solvent ratios. Aim for an Rf value of 0.25-0.35 for the desired product.[5]

  • Column Packing (Slurry Method):

    • Place a small plug of glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin adding the eluent to the top of the column, maintaining a constant head of solvent.

    • Collect fractions in separate tubes.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol outlines the general steps for purification by recrystallization. The choice of solvent is critical and must be determined experimentally.

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Decolorization (if needed): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Remove the charcoal by hot filtration.[6]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Dry the crystals in a vacuum oven at a temperature well below their melting point.[6]

Data Presentation

Table 1: Common Solvents for Recrystallization of Benzaldehyde Derivatives

SolventBoiling Point (°C)PolarityNotes
Hexane/Heptane69 / 98Non-polarGood for non-polar derivatives.
Isopropyl Ether68Slightly polarCan be a good alternative to diethyl ether.
Ethanol/Methanol78 / 65PolarOften used in combination with water.
Toluene111Non-polarUseful for higher melting point compounds.
Water100Very polarUsed for polar derivatives or as an anti-solvent.

Visualization of Workflows

Purification Workflow Diagram

PurificationWorkflow cluster_purification Purification Methods Crude Crude Product Analysis Purity Analysis (TLC, GC, HPLC) Crude->Analysis Decision Purity Acceptable? Analysis->Decision Pure Pure Product Decision->Pure Yes Chromatography Column Chromatography Decision->Chromatography No Recrystallization Recrystallization Decision->Recrystallization No Distillation Distillation Decision->Distillation No Chromatography->Analysis Recrystallization->Analysis Distillation->Analysis

Caption: A logical workflow for the purification of this compound derivatives.

Troubleshooting Logic Diagram for Recrystallization

RecrystallizationTroubleshooting cluster_solutions1 Oiling Out Solutions cluster_solutions2 No Crystal Solutions Start Recrystallization Attempt OilingOut Compound Oils Out? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No LowerBP Use Lower Boiling Point Solvent OilingOut->LowerBP Yes SlowCool Cool Solution Slowly OilingOut->SlowCool Yes TwoSolvent Try Two-Solvent System OilingOut->TwoSolvent Yes Success Successful Crystallization NoCrystals->Success No Concentrate Concentrate Solution NoCrystals->Concentrate Yes Scratch Scratch Flask NoCrystals->Scratch Yes Seed Add Seed Crystal NoCrystals->Seed Yes LowerBP->Start SlowCool->Start TwoSolvent->Start Concentrate->Start Scratch->Start Seed->Start

Caption: Troubleshooting guide for common issues encountered during recrystallization.

References

  • Benchchem Technical Support. (2025). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. Benchchem.
  • Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • National Institutes of Health. (n.d.). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride.
  • Benchchem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
  • Sciencemadness.org. (2015). Purification of benzaldehyde?.
  • National Institutes of Health. (n.d.). C–F Bond Formation for the Synthesis of Aryl Fluorides.
  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
  • Benchchem. (2025). Common impurities in commercial 4-Fluorobenzaldehyde. Benchchem.
  • Benchchem. (2025). Characterization of Impurities in 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide. Benchchem.
  • Benchchem. (2025). identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde. Benchchem.
  • ChemicalBook. (n.d.). This compound | 183436-80-8.
  • Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.
  • Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). This compound CAS NO.183436-80-8.

Sources

common side reactions in the synthesis of 2-Fluoro-4-phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Fluoro-4-phenylbenzaldehyde

Introduction: Welcome to the technical support center for the synthesis of this compound (CAS: 183436-80-8). This valuable biaryl aldehyde is a key intermediate in the development of advanced materials and pharmaceutical agents. However, its synthesis is not without challenges, often leading to complex product mixtures that complicate purification and reduce overall yield. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes. We will delve into the two most prevalent synthetic strategies—the Suzuki-Miyaura cross-coupling and the Vilsmeier-Haack formylation of a biphenyl precursor—providing expert insights, validated protocols, and mechanistic explanations to navigate the intricacies of this synthesis.

Part 1: The Suzuki-Miyaura Cross-Coupling Route

The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing C-C bonds, making it a primary choice for assembling the 2-fluoro-4-phenyl scaffold. The general approach involves coupling an appropriate aryl halide with an arylboronic acid (or its ester). However, the efficiency of this catalytic cycle can be compromised by several competing pathways that consume starting materials and generate undesirable byproducts.

Visualizing the Suzuki Cycle & Divergent Side Reactions

The following diagram illustrates the core catalytic cycle and indicates the points where common side reactions—dehalogenation, homocoupling, and protodeboronation—can diverge from the desired product-forming pathway.

Suzuki_Side_Reactions cluster_main Desired Catalytic Cycle pd0 Pd(0)L_n ar_pd_x Ar-Pd(II)-X pd0->ar_pd_x Oxidative Addition (Ar-X) ar_pd_ar_prime Ar-Pd(II)-Ar' ar_pd_x->ar_pd_ar_prime Transmetalation (Ar'B(OH)₂) pd_h Ar-Pd(II)-H ar_pd_x->pd_h H⁻ Source (Base, Solvent) dummy1 dummy2 ar_pd_ar_prime->pd0 Reductive Elimination product Ar-Ar' (Desired Product) ar_pd_ar_prime->product dehalogenation Ar-H (Dehalogenation) homocoupling_boronic Ar'-Ar' (Homocoupling) protodeborylation Ar'-H (Protodeboronation) pd_h->pd0 pd_h->dehalogenation Reductive Elimination dummy1->homocoupling_boronic O₂ Mediated or Pd(II) Catalyzed dummy2->protodeborylation H₂O / H⁺

Suzuki cycle with key side reaction pathways.
Troubleshooting Guide: Suzuki-Miyaura Coupling

Q1: My yield is low, and I'm observing a significant amount of a dehalogenated byproduct (e.g., 2-fluorobenzaldehyde). What's happening and how can I fix it?

A: This side reaction, known as hydrodehalogenation, is a common issue where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[1]

  • Causality: The primary mechanism involves the formation of a palladium-hydride (Pd-H) species. This species can arise from the palladium complex reacting with bases, solvents (like alcohols), or even trace water.[1] The Pd-H intermediate can then undergo reductive elimination with the aryl group on the palladium, yielding the unwanted dehalogenated arene (Ar-H).[1][2] Electron-deficient aryl halides are particularly susceptible to this side reaction.[1] The propensity for dehalogenation generally follows the trend I > Br > Cl.[1][3]

  • Troubleshooting & Optimization:

    • Choice of Base: The base can be a source of hydrides. Switch from bases like alkoxides or amines to inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄), which are less likely to generate Pd-H species.[1][2]

    • Ligand Selection: The ligand influences the relative rates of reductive elimination versus dehalogenation. Bulky, electron-rich phosphine ligands like SPhos or XPhos can accelerate the desired reductive elimination, outcompeting the dehalogenation pathway.[3][4]

    • Solvent Purity: Ensure solvents are anhydrous and peroxide-free. If using alcoholic solvents, consider switching to aprotic solvents like dioxane, THF, or toluene to minimize hydride formation.[2]

    • Temperature Control: High temperatures can promote dehalogenation.[4] Run the reaction at the lowest effective temperature (e.g., 80-100 °C) and monitor closely to avoid prolonged heating after completion.[1]

Q2: I'm seeing significant formation of biphenyl (from phenylboronic acid) and/or a symmetrical 2,2'-difluoro-4,4'-diformylbiphenyl. What causes this homocoupling?

A: Homocoupling is the self-coupling of either the boronic acid or the aryl halide, leading to symmetrical biaryl impurities that can be difficult to separate from the desired product.[5]

  • Causality:

    • Boronic Acid Homocoupling: This is often mediated by the presence of molecular oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[6] Pd(II) species are known to promote the homocoupling of organoboronic acids.[6][7][8] This side reaction is more prevalent with electron-deficient arylboronic acids.[9]

    • Aryl Halide Homocoupling: This can occur through various mechanisms, sometimes involving catalyst decomposition into palladium black.[6]

  • Troubleshooting & Optimization:

    • Rigorous Inert Atmosphere: The most critical step to prevent boronic acid homocoupling is the scrupulous exclusion of oxygen.[6][7] Degas all solvents and the reaction mixture thoroughly using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30 minutes).[7][10]

    • Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos) can stabilize the Pd(0) center and favor the cross-coupling pathway over homocoupling.[9][11]

    • Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help maintain the palladium in its active Pd(0) state, thereby suppressing Pd(II)-mediated homocoupling.[7]

    • Catalyst Pre-activation: Using well-defined pre-catalysts (e.g., XPhos Pd G2/G4) can sometimes provide more consistent results and lower homocoupling levels compared to generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[3][5]

Q3: My boronic acid starting material seems to be decomposing, leading to low conversion. What is protodeborylation?

A: Protodeborylation is the undesired cleavage of the C–B bond of the boronic acid, replacing it with a C–H bond. This effectively destroys the nucleophilic partner in the coupling reaction.

  • Causality: This reaction is essentially the hydrolysis of the boronic acid and is often promoted by aqueous basic conditions and elevated temperatures. The stability of boronic acids varies greatly; some, particularly those with certain heteroatoms or protonable groups, are more susceptible.[2]

  • Troubleshooting & Optimization:

    • Use Boronic Esters: Boronic acid pinacol esters (Bpin) are generally more stable towards protodeborylation than their corresponding free acids.[12] If you suspect this is an issue, switching to the pinacol ester of your boronic acid is a highly effective strategy.

    • Modify Base and Solvent: Use a milder base and minimize the amount of water in the reaction mixture. While some water is often necessary for the Suzuki reaction, excessive amounts can exacerbate protodeboronation.[2][12]

    • Control Reaction Time: Do not let the reaction run for an unnecessarily long time, as this provides more opportunity for the boronic acid to degrade. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.

Side Reaction Primary Cause(s) Recommended Solutions
Dehalogenation Formation of Pd-H species from base, solvent, or water.[1]Use non-hydridic bases (K₃PO₄, K₂CO₃); use bulky, electron-rich ligands (SPhos); use anhydrous, aprotic solvents (dioxane, toluene); lower reaction temperature.[1][4]
Homocoupling Presence of O₂ (promotes boronic acid homocoupling); catalyst decomposition.[6][7]Rigorously degas all reagents and solvents; maintain a strict inert atmosphere; use appropriate ligands to stabilize the catalyst.[6][9]
Protodeborylation Hydrolysis of the C-B bond, often under aqueous basic conditions.[2]Use more stable boronic acid pinacol esters; use a milder base; minimize water content in the solvent system.[12]

Part 2: The Vilsmeier-Haack Formylation Route

An alternative strategy is the formylation of a pre-synthesized 3-fluorobiphenyl backbone. The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto electron-rich aromatic rings.[13] It involves an electrophilic aromatic substitution using the "Vilsmeier reagent," an electrophilic iminium salt generated in situ from a formamide (like DMF) and phosphorus oxychloride (POCl₃).[14][15]

Visualizing the Vilsmeier-Haack Mechanism

This diagram outlines the formation of the Vilsmeier reagent and its subsequent reaction with an aromatic substrate to yield the formylated product after hydrolysis.

Vilsmeier_Haack cluster_reagent 1. Vilsmeier Reagent Formation cluster_substitution 2. Electrophilic Aromatic Substitution cluster_hydrolysis 3. Hydrolysis dmf DMF vilsmeier Vilsmeier Reagent [ClCH=N⁺(Me)₂]Cl⁻ dmf->vilsmeier pocl3 POCl₃ pocl3->vilsmeier iminium Iminium Salt Intermediate [Ar-CH=N⁺(Me)₂]Cl⁻ vilsmeier->iminium arene 3-Fluorobiphenyl (Ar-H) arene->iminium Attack by Arene product This compound (Ar-CHO) iminium->product water H₂O (Workup) water->product

Workflow for the Vilsmeier-Haack formylation.
Troubleshooting Guide: Vilsmeier-Haack Formylation

Q1: The formylation is not regioselective. I'm getting a mixture of isomers (e.g., 4-Fluoro-2-phenylbenzaldehyde). Why does this happen?

A: Regioselectivity in electrophilic aromatic substitutions on substituted biphenyls is governed by a combination of electronic and steric effects of the existing substituents.

  • Causality: The Vilsmeier reagent is a relatively bulky electrophile.[16] In 3-fluorobiphenyl, both the fluorine and the phenyl group are ortho-, para-directing.

    • Fluorine: As a weakly activating (ortho-, para-directing) group, it directs substitution to its ortho (C2, C4) and para (C6) positions.

    • Phenyl Group: Also ortho-, para-directing, it directs towards its ortho (C2, C4) and para (C6) positions. The positions ortho to the fluorine (C2 and C4) are electronically activated. However, the C2 position is sterically hindered by the adjacent phenyl group. The C4 position is also activated by the phenyl group (para-directing effect). Therefore, while formylation at C4 to give the desired this compound is favored, competing formylation at other activated positions, such as C6 (para to fluorine), can occur, leading to isomeric impurities like 4-Fluoro-2-phenylbenzaldehyde.

  • Troubleshooting & Optimization:

    • Temperature Control: Electrophilic substitutions often show better selectivity at lower temperatures. Perform the addition of the arene to the Vilsmeier reagent at 0 °C and allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) rather than using excessive heat, which can overcome the subtle energy differences between substitution sites.[13]

    • Solvent Choice: The reaction is often run in DMF as the solvent or in a chlorinated solvent like DCM.[13][16] Using a non-coordinating solvent like DCM might slightly alter the steric bulk of the electrophilic species and could influence selectivity.

Q2: My reaction workup is problematic, and the product is impure. What are common issues during the hydrolysis step?

A: The immediate product of the Vilsmeier-Haack reaction is a stable iminium salt, which must be hydrolyzed to the final aldehyde during aqueous workup. Incomplete hydrolysis is a frequent source of impurities.[13][14]

  • Causality: The iminium salt is water-soluble and requires conversion to the aldehyde to be extracted into an organic solvent. Hydrolysis is typically achieved by adding the reaction mixture to water or an aqueous base (like sodium acetate or sodium bicarbonate solution).[16] If the hydrolysis is incomplete, the remaining iminium salt can contaminate the product or decompose during purification.

  • Troubleshooting & Optimization:

    • Ensure Complete Hydrolysis: After quenching the reaction in water, it is often beneficial to heat the aqueous mixture gently (e.g., 50-60 °C) for a period (30-60 minutes) to drive the hydrolysis to completion before extraction.

    • Proper pH Adjustment: The workup often involves neutralization with a base like NaOAc or Na₂CO₃.[16] Ensure the pH is adjusted correctly to facilitate both complete hydrolysis and subsequent extraction of the aldehyde product.

    • Vigorous Stirring: During the quench and hydrolysis, ensure vigorous stirring to maximize contact between the organic and aqueous phases.

Part 3: General FAQs & Purification

Q1: How can I effectively purify this compound from its isomers or byproducts like biphenyl?

A: Purification can be challenging due to the similar polarities of the desired product and common byproducts.

  • Column Chromatography: This is the most common method. A gradient elution on silica gel, typically with a hexane/ethyl acetate or hexane/dichloromethane solvent system, can effectively separate the product from less polar impurities like biphenyl (homocoupling byproduct) or 3-fluorobiphenyl (unreacted starting material). Separating regioisomers can be more difficult and may require careful optimization of the solvent system or the use of a high-performance chromatography system.[17][18]

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for removing minor impurities.[17] Test various solvent systems (e.g., isopropanol, ethanol/water, hexane/ethyl acetate) to find conditions that provide good recovery of pure crystals.

  • Derivatization: For difficult-to-separate isomeric aldehydes, a classic chemical method can be employed. Convert the crude aldehyde mixture into a crystalline derivative, such as a dinitrophenylhydrazone or an oxime. These derivatives often have different crystallization properties and polarities, allowing for their separation by recrystallization or chromatography.[19] The purified derivative can then be hydrolyzed back to the pure aldehyde.

Q2: How should I store the purified product to prevent degradation?

A: Aldehydes are susceptible to air oxidation, which converts them into the corresponding carboxylic acids.[17] This is a common mode of degradation for benzaldehyde derivatives.

  • Storage Recommendations:

    • Inert Atmosphere: Store the product under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

    • Temperature: Keep the container tightly sealed and store it in a cool environment, such as a refrigerator.

    • Light Protection: Store in an amber vial or in a dark location to prevent potential light-induced degradation.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
  • Jedinák, L., et al. (2017).
  • Carrow, B. P., & Nozaki, K. (2014).
  • Wallace, D. J., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
  • Campos, D. E., et al. (2019). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • Lützen, A., et al. (2017).
  • Rasayn Academy. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. Retrieved from [Link]

  • Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. Retrieved from [Link]

  • Reddit User Discussion. (2024). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. Retrieved from [Link]

  • Reddit User Discussion. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Hexonsynth. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN101353297A - Synthetic method of 4-fluorobenzaldehyde.
  • ResearchGate. (2014). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity?. Retrieved from [Link]

Sources

improving the yield of reactions with 2-Fluoro-4-phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-Fluoro-4-phenylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and unlock the full synthetic potential of this versatile building block. This compound is a unique substrate where the electronic and steric properties of its substituents—the ortho-fluoro group, the para-phenyl group, and the aldehyde carbonyl—create specific challenges and opportunities in reaction design. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack, while also introducing significant steric hindrance that must be carefully managed.[1][2][3][4]

This guide moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices. We will address common challenges, offer data-driven optimization strategies, and provide detailed troubleshooting frameworks to improve reaction yields and minimize side-product formation.

Troubleshooting Guide: Common Reactions & Yield Optimization

This section addresses specific, frequently encountered issues in a question-and-answer format for two primary reaction classes involving this compound: Palladium-catalyzed cross-coupling and base-catalyzed condensation reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The aldehyde group in this compound can be sensitive to the basic conditions often employed in Suzuki couplings, and the ortho-fluoro group presents steric challenges.[2]

Question: My Suzuki-Miyaura coupling reaction with this compound (using an arylboronic acid) is showing low to no yield. What are the primary causes and solutions?

Low conversion is a frequent obstacle when dealing with sterically hindered and electronically complex substrates.[2][3] The issue typically stems from an inefficient catalytic cycle, specifically the oxidative addition or reductive elimination steps.

Potential Causes & Recommended Solutions:

  • Inactive or Inefficient Catalyst System: The combination of the palladium precursor and, crucially, the ligand is paramount for overcoming the steric hindrance imposed by the ortho-fluoro substituent.[3]

    • Expert Insight: Standard ligands like triphenylphosphine (PPh₃) often fail with this substrate due to insufficient steric bulk and electron-donating character. For sterically hindered aryl halides, bulky and electron-rich phosphine ligands are required to promote both oxidative addition and reductive elimination.[2]

    • Solution: Screen a panel of modern, bulky phosphine ligands (buchwald-type ligands) such as XPhos, SPhos, or RuPhos. These ligands create a coordinatively unsaturated, electron-rich palladium center that facilitates the challenging oxidative addition step.[2] Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or robust palladacycle precatalysts (e.g., G3- or G4-type) which can be more effective than generating the active Pd(0) species in situ from Pd(OAc)₂ or PdCl₂(dppf).[2]

  • Suboptimal Base or Solvent: The base is critical for the transmetalation step, and its effectiveness is highly dependent on its strength, solubility, and interaction with the chosen solvent.[2][3]

    • Expert Insight: An inappropriate base can fail to activate the boronic acid for transmetalation or can lead to decomposition of the aldehyde.

    • Solution: For this substrate, a stronger, non-nucleophilic base is often preferred. Cesium carbonate (Cs₂CO₃) is highly effective due to its high solubility in organic solvents like dioxane and THF.[2] Potassium phosphate (K₃PO₄) is another excellent choice, particularly for minimizing base-sensitive side reactions.[5] Ensure all solvents are rigorously degassed to prevent catalyst oxidation and homocoupling of the boronic acid.[3][6]

Data Summary: Recommended Catalyst Systems for Suzuki Coupling

Catalyst PrecursorLigandBaseSolventTemperature (°C)Key Considerations
Pd(OAc)₂ (1-2 mol%)XPhos (2-4 mol%)K₃PO₄ (2 eq)Toluene / H₂O80 - 110Excellent for sterically hindered substrates.[2][5]
Pd₂(dba)₃ (1-2 mol%)SPhos (2-4 mol%)Cs₂CO₃ (2 eq)1,4-Dioxane80 - 110Strong base system, often provides high yields.[2]
PdCl₂(dppf) (2-5 mol%)(None needed)K₂CO₃ (2 eq)DMF / H₂O80 - 100A common starting point, but may be less effective.
Pd(PPh₃)₄ (2-5 mol%)(None needed)Na₂CO₃ (2 eq)Toluene / EtOH / H₂ORefluxAir-sensitive; may require higher temperatures.[2]

dot

G cluster_start cluster_catalyst Catalyst System Evaluation cluster_conditions Reaction Conditions Optimization cluster_side_reactions Side Reaction Analysis start Low Yield in Suzuki Coupling catalyst_check Is the catalyst active? (Pd(0) formation) start->catalyst_check Check First ligand_check Is the ligand appropriate? (Bulky, electron-rich?) catalyst_check->ligand_check If catalyst is ok catalyst_solution Solution: Use robust precatalyst (e.g., Pd₂(dba)₃, Palladacycles) catalyst_check->catalyst_solution ligand_solution Solution: Screen Buchwald ligands (XPhos, SPhos, RuPhos) ligand_check->ligand_solution base_check Is the base effective? (Strength, Solubility) ligand_check->base_check If ligand is ok solvent_check Is the solvent degassed & anhydrous? base_check->solvent_check If base is ok base_solution Solution: Use stronger base (Cs₂CO₃, K₃PO₄) base_check->base_solution solvent_solution Solution: Sparge solvent with Ar/N₂ Use anhydrous grade solvent_check->solvent_solution homocoupling Homocoupling of Boronic Acid? solvent_check->homocoupling If conditions are ok deboronation Protodeboronation? homocoupling->deboronation homocoupling_solution Cause: Oxygen present Solution: Rigorous degassing homocoupling->homocoupling_solution deboronation_solution Cause: Unstable boronic acid Solution: Use fresh reagent deboronation->deboronation_solution

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura coupling reactions.

Knoevenagel Condensation

This reaction leverages the high electrophilicity of the aldehyde's carbonyl carbon. The primary challenges are driving the reaction to completion and avoiding side reactions.

Question: My Knoevenagel condensation with this compound and an active methylene compound (e.g., malononitrile) is sluggish and gives a low yield. How can I improve it?

While the ortho-fluoro group activates the carbonyl for nucleophilic attack, several factors can lead to incomplete conversion or the formation of byproducts.[1][7]

Potential Causes & Recommended Solutions:

  • Inappropriate Catalyst Choice: The choice of base is critical. A base that is too strong can cause self-condensation of the aldehyde, while one that is too weak may not effectively generate the required enolate from the active methylene compound.[1][8]

    • Expert Insight: Weak bases like piperidine, pyridine, or ammonium acetate are generally preferred for Knoevenagel condensations as they minimize side reactions.[1][8]

    • Solution: Use a catalytic amount (e.g., 0.1 equivalents) of a weak base like piperidine or DABCO.[7][8] If the reaction is still sluggish, ensure the catalyst is fresh and consider a slight increase in catalyst loading.

  • Reversible Reaction / Water Inhibition: The Knoevenagel condensation produces water as a byproduct.[8] In some solvent systems, the accumulation of water can inhibit the catalyst or lead to a reversible reaction, preventing the reaction from going to completion.

    • Expert Insight: Removing water as it forms can significantly drive the reaction equilibrium towards the product.

    • Solution: If running the reaction in a non-polar solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water.[8] Alternatively, performing the reaction in a solvent that can accommodate water, or even using water as a green solvent, can be effective under the right conditions.[8][9]

  • Suboptimal Temperature: While many Knoevenagel condensations proceed at room temperature, the steric hindrance from the ortho-fluoro group may require thermal energy to overcome the activation barrier.[1]

    • Solution: Gentle heating (e.g., 40-80°C) can often increase the reaction rate and yield.[1] It is crucial to monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid prolonged heating, which can promote the formation of Michael addition byproducts.[1]

Question: I'm observing a significant amount of an unexpected byproduct in my Knoevenagel condensation. What is it and how can I prevent it?

The most common side reaction is a Michael addition, where a second molecule of the active methylene compound attacks the α,β-unsaturated product.[1]

  • Minimization Strategy:

    • Control Stoichiometry: Use a stoichiometry close to 1:1 or a very slight excess (e.g., 1.05-1.1 equivalents) of the active methylene compound. A large excess will favor the Michael addition.[1]

    • Monitor Reaction Closely: Use TLC to track the consumption of the starting aldehyde. Once the aldehyde is gone, work up the reaction immediately to prevent the slower Michael addition from occurring.[1]

    • Moderate Temperature: Avoid excessive heat, as higher temperatures can accelerate this side reaction.[1]

General FAQs

Q1: How does the ortho-fluoro substituent uniquely affect the reactivity of this compound? The fluorine at the C2 position has two primary, competing effects. First, its strong electron-withdrawing inductive effect (-I) makes the carbonyl carbon more electrophilic and thus more reactive toward nucleophiles compared to unsubstituted benzaldehyde.[1][4][10] Second, its position ortho to the aldehyde introduces significant steric hindrance, which can slow the approach of bulky nucleophiles or catalysts to the reaction center.[1][2] The outcome of a reaction often depends on the balance between this electronic activation and steric deactivation.

Q2: What are the best practices for storing and handling this compound to ensure its purity? Like many aldehydes, this compound is susceptible to air oxidation, which converts the aldehyde group into the corresponding carboxylic acid (2-fluoro-4-phenylbenzoic acid).[11] To maximize shelf-life, it should be stored under an inert atmosphere (Argon or Nitrogen), protected from light, and refrigerated. Before use, it is good practice to verify the purity by TLC or NMR, as the presence of the carboxylic acid impurity can interfere with many reactions.

Q3: My crude product is acidic after a reaction. How can I purify it? An acidic crude product strongly suggests oxidation of the aldehyde to the carboxylic acid has occurred.[11] A simple and effective purification step is an aqueous workup. Dissolve the crude material in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash it in a separatory funnel with a saturated solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic impurity, pulling it into the aqueous layer. Continue washing until CO₂ evolution ceases, then wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.[11]

Q4: Can I use this compound in nucleophilic aromatic substitution (SNAr) reactions? While the fluorine atom makes the ring electron-deficient and is an excellent leaving group in many SNAr reactions,[12][13] in this specific molecule, it is not the target for substitution. The most common SNAr application for this class of compounds would involve a leaving group (like another halogen) at a different position on the ring, activated by the electron-withdrawing aldehyde and fluoro groups. The phenyl group at C4 is not a leaving group.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling

This protocol is designed to couple a generic arylboronic acid with this compound, accounting for the substrate's steric hindrance.

dot

G setup 1. Reaction Setup (Flame-dried flask, inert gas) reagents 2. Add Solids - Aldehyde (1.0 eq) - Boronic Acid (1.2 eq) - K₃PO₄ (2.0 eq) setup->reagents catalyst 3. Add Catalyst - Pd₂(dba)₃ (1.5 mol%) - XPhos (3.0 mol%) reagents->catalyst solvent 4. Add Solvent (Degassed Toluene) catalyst->solvent react 5. Heat & Stir (80-110 °C, 4-12h) solvent->react monitor 6. Monitor (TLC / GC-MS) react->monitor workup 7. Workup & Purify (Aqueous wash, Column) monitor->workup

Caption: Experimental workflow for an optimized Suzuki-Miyaura coupling reaction.

Methodology:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and finely ground potassium phosphate (K₃PO₄, 2.0 eq).

  • Inert Gas Purge: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3.0 mol%).[2]

  • Solvent Addition: Add thoroughly degassed solvent (e.g., toluene or 1,4-dioxane) via syringe. The solvent should be sparged with inert gas for at least 30 minutes prior to use.[3]

  • Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: High-Yield Knoevenagel Condensation

This protocol describes a general procedure for the condensation of this compound with malononitrile.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and malononitrile (1.05 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol or toluene).[8] Add the weak base catalyst (e.g., piperidine, 0.1 eq).[1][8]

  • Reaction Execution: Stir the reaction mixture. If no reaction occurs at room temperature, gently heat to 50-60°C.

  • Monitoring: Monitor the disappearance of the aldehyde starting material by TLC (typically complete in 1-3 hours).[1]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol. If a precipitate does not form, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[1]

References

  • BenchChem Technical Support. (2025).
  • StudySmarter. Reactivity of Benzene Ring.
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
  • BenchChem Technical Support. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde.
  • Reddit r/chemhelp. (2024).
  • Chemistry Stack Exchange. (2013).
  • BenchChem Technical Support. (2025). Optimizing reaction temperature for 4-Phenylbenzaldehyde synthesis.
  • T. I. Chatzipapadopoulos, et al. (2020). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
  • BenchChem Technical Support. (2025). A Comparative Guide to the Reactivity of 2-(Benzyloxy)-4-fluorobenzaldehyde and 2,4-difluorobenzaldehyde.
  • BenchChem Technical Support. (2025). Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • S. D. Denmark, et al. (2007). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process.

Sources

Technical Support Center: Challenges in the Scale-Up Synthesis of 2-Fluoro-4-phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Fluoro-4-phenylbenzaldehyde (CAS 183436-80-8). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this valuable biphenyl intermediate.[1][2] We will explore the causality behind experimental choices, provide troubleshooting for common synthetic routes, and offer detailed, field-proven protocols.

Overview of Primary Synthetic Routes

The synthesis of this compound typically involves the formation of a carbon-carbon bond between two aromatic rings. The two most prevalent and scalable strategies are the Suzuki-Miyaura coupling and the Grignard reaction, each presenting unique advantages and challenges.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_grignard Grignard Reaction s_start1 2-Fluoro-4-halobenzaldehyde s_cat Pd Catalyst + Base s_start1->s_cat s_start2 Phenylboronic Acid s_start2->s_cat product This compound s_cat->product C-C Bond Formation g_start1 1-Bromo-2-fluoro-4-phenylbenzene g_reagent Grignard Reagent g_start1->g_reagent g_start2 Magnesium (Mg) g_start2->g_reagent g_formyl Formylating Agent (e.g., DMF) g_reagent->g_formyl g_formyl->product Formylation G Workflow: Suzuki-Miyaura Coupling reagents 1. Reagent Charging (Aryl Halide, Boronic Acid, Base) solvent 2. Add Degassed Solvent reagents->solvent catalyst 3. Add Pd Catalyst & Ligand solvent->catalyst reaction 4. Heat to Reaction Temp (e.g., 80-110 °C) catalyst->reaction monitor 5. Monitor Progress (TLC, GC, HPLC) reaction->monitor workup 6. Quench & Work-up monitor->workup purify 7. Purify Product (Crystallization/Chromatography) workup->purify

Caption: General workflow for Suzuki-Miyaura coupling.

Frequently Asked Questions & Troubleshooting

Q1: My scaled-up reaction is sluggish or incomplete, even with extended reaction times. What are the potential causes?

A1: This is a common scale-up issue with several root causes:

  • Insufficient Catalyst Activity: At scale, the impact of oxygen can be more pronounced, leading to catalyst deactivation. Aryl chlorides are notably less reactive than bromides or iodides in the crucial oxidative addition step. [3] * Solution: Ensure a robustly inert atmosphere (argon is preferred over nitrogen for larger vessels). Use fresh, high-quality palladium precursors and ligands. For challenging substrates, employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is critical to facilitate oxidative addition. [3]* Poor Mixing: Inadequate agitation in a large reactor can create localized concentration and temperature gradients, leading to poor reaction kinetics. [4] * Solution: The stirrer speed and design (e.g., impeller type) must be appropriate for the reactor volume to maintain a homogeneous slurry of the base and catalyst.

  • Base Selection: The strength and solubility of the base are critical for the transmetalation step. [3][5] * Solution: While K₂CO₃ is common, stronger bases like K₃PO₄ are often more effective, especially for sterically hindered substrates. The base should be finely powdered to maximize surface area.

Q2: I'm observing significant homocoupling byproducts (e.g., biphenyl from phenylboronic acid). How can this be minimized?

A2: Homocoupling is primarily caused by the presence of oxygen, which can promote the oxidative coupling of the boronic acid. [3]* Solution: Rigorous degassing of all solvents is paramount. This can be achieved by sparging with an inert gas for an extended period (e.g., 30-60 minutes) prior to use. [3]Maintaining a positive pressure of an inert gas throughout the reaction is essential. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce this side reaction compared to Pd(II) precursors. [3] Q3: How can I efficiently remove the palladium catalyst and ligands after the reaction at a multi-kilogram scale?

A3: Removing residual palladium is critical for pharmaceutical intermediates.

  • Solution: After the initial aqueous work-up, several methods can be employed:

    • Filtration: Passing the organic solution through a pad of celite can remove precipitated palladium black.

    • Activated Carbon Treatment: Stirring the solution with activated carbon can adsorb residual palladium species. However, this may also lead to some product loss.

    • Scavengers: Specific palladium scavengers (e.g., thiol-functionalized silica) can be stirred with the solution and then filtered off for very effective removal.

Catalyst SystemLigandBaseTypical Temp. (°C)Key AdvantagesReference
Pd(OAc)₂SPhosK₃PO₄100-110Highly active for sterically hindered aryl chlorides.[3]
Pd₂(dba)₃PCy₃K₃PO₄80-100Good for a diverse array of aryl triflates and halides.[5]
Pd(PPh₃)₄(None)K₂CO₃/Na₂CO₃80-90Classic, readily available catalyst; best for aryl bromides/iodides.[4][6]

Troubleshooting Guide: Grignard Reaction Route

This classical approach involves forming an organomagnesium reagent from a suitable aryl halide, followed by formylation. The primary challenge in scaling this route is the stringent requirement for anhydrous conditions and managing the reaction's exothermicity. [7][8]

G Workflow: Grignard Reaction & Formylation setup 1. Flame-Dry Glassware (Inert Atmosphere) activation 2. Activate Mg Turnings (Iodine, Heat) setup->activation initiation 3. Initiate Reaction (Add small amount of Aryl Halide) activation->initiation addition 4. Slow Addition of Aryl Halide Solution initiation->addition formylation 5. Add Grignard to Cold Formylating Agent addition->formylation quench 6. Quench with Acid formylation->quench purify 7. Extract & Purify quench->purify

Caption: Workflow for Grignard synthesis and formylation.

Frequently Asked Questions & Troubleshooting

Q1: The Grignard reaction is difficult to initiate in our large-scale reactor. What can we do?

A1: Initiation is a common hurdle. The magnesium surface is often coated with a passivating layer of magnesium oxide.

  • Solution:

    • Activation: Ensure magnesium turnings are of high quality. Activating the surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane is highly effective. [7][9]Gentle heating of the dry magnesium under vacuum or inert gas before adding solvent can also help. [8] 2. Concentration: Begin by adding only a small portion of the anhydrous solvent (e.g., THF) to the magnesium, then add a small, concentrated aliquot of the aryl halide solution to this slurry. [10][11]Once the exotherm indicating initiation is observed, the remaining aryl halide solution can be diluted and added slowly.

Q2: My yield is low, and I'm isolating a significant amount of a symmetrical biaryl byproduct. What is the cause?

A2: This is likely due to a Wurtz-type coupling reaction between the Grignard reagent and unreacted aryl halide. [9]* Solution: This side reaction is favored by high local concentrations of the aryl halide and elevated temperatures. [9]The key is slow, controlled addition of the aryl halide solution to the magnesium suspension at a rate that maintains a gentle reflux without becoming too vigorous. [7][10]Ensure the reactor's cooling system can handle the exotherm effectively.

Q3: The formylation step using N,N-dimethylformamide (DMF) is inefficient. How can this be optimized at scale?

A3: The reaction between the highly reactive Grignard reagent and the carbonyl group of DMF is extremely exothermic. [9]* Solution: Temperature Control: The formylation must be conducted at low temperatures (e.g., 0 °C or below). [11][12] 2. Reverse Addition: Instead of adding DMF to the Grignard reagent, it is far safer and more efficient at scale to add the Grignard reagent solution slowly to a cold solution of anhydrous DMF. [12]This maintains a low concentration of the reactive Grignard reagent and makes the exotherm easier to control. Quenching: Quench the reaction by slowly adding the reaction mixture to a cold, stirred acidic solution (e.g., dilute HCl) rather than the other way around. [11]

General FAQs: Purification, Stability, and Analysis

Q1: What are the most common impurities found in the final crude product?

A1: Regardless of the route, common impurities may include unreacted starting materials, homocoupling byproducts, and products from side reactions. A particularly common impurity is 2-Fluoro-4-phenylbenzoic acid , which forms from the oxidation of the aldehyde product, especially if exposed to air during work-up or storage. [12][13] Q2: What is the best method for purifying multi-kilogram batches of this compound?

A2: While column chromatography is effective at the lab scale, it is often impractical and expensive for large quantities. [12]Recrystallization is the preferred industrial method.

  • Solvent Selection: An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. [12]Common solvents to test include isopropanol, ethanol, or mixed solvent systems like ethyl acetate/heptane. [10][14]A successful recrystallization can efficiently remove both less-soluble impurities (via hot filtration) and more-soluble impurities (which remain in the mother liquor).

Q3: My final product, a white powder, develops a yellow tint upon storage. What causes this and how can it be prevented?

A3: The aldehyde functional group is susceptible to slow oxidation to the corresponding carboxylic acid, which can lead to discoloration. [12]It may also be prone to polymerization over long periods. [14]* Storage Conditions: The product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (-4°C to -20°C is recommended for long-term storage) and protected from light. [15] Q4: What analytical techniques are recommended for in-process control and final purity assessment?

A4: A combination of techniques is ideal for robust quality control.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the purity of the final product and detecting non-volatile impurities, such as the benzoic acid oxidation product. [13]* Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for monitoring the disappearance of volatile starting materials and identifying volatile byproducts. [13]

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization.

  • Reactor Setup: Charge a clean, dry, and inerted reactor with 2-fluoro-4-bromobenzaldehyde (1.0 equiv.), phenylboronic acid (1.2 equiv.), and finely powdered potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Catalyst Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equiv.).

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction by HPLC or TLC until the starting aryl bromide is consumed (typically 4-8 hours). [6]5. Work-up: Cool the reaction to room temperature and add ethyl acetate. Separate the organic layer, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization from a suitable solvent like isopropanol. [14]

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude this compound in an appropriately sized vessel. Add a minimal amount of a suitable hot solvent (e.g., isopropanol) with stirring until the solid is fully dissolved. [14]2. Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, stir for 10-15 minutes at temperature, and then perform a hot filtration through a pad of celite to remove the charcoal. [12]3. Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature without agitation to promote the formation of large crystals. Once at room temperature, cool further in an ice bath to maximize product precipitation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(Benzyloxy)
  • Google Patents. (2002). US6455739B1 - Production of 4-fluorobenzaldehyde.
  • Google Patents. (2022). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • BLD Pharm. 183436-80-8 | this compound.
  • FAQ. How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively?.
  • BenchChem. (2025). Technical Support Center: Purification of 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • BIOFOUNT. This compound.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.
  • BenchChem. (2025). Characterization of Impurities in 2-(Benzyloxy)
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • BenchChem. (2025).
  • Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCBS.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis....
  • ResearchGate.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde.
  • Organic Syntheses Procedure. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.
  • Zhejiang Jiuzhou Chem Co.,Ltd. This compound CAS NO.183436-80-8.
  • European Patent Office. EP 0289942 B1 - Process for producing fluorobenzaldehydes.
  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • BenchChem. (2025). challenges in the scale-up synthesis of 5-(3-Fluorophenyl)furan-2-carbaldehyde.
  • Asian Journal of Research in Chemistry. (2012). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
  • MDPI. (2023). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole.
  • Google Patents. (2015). CN104098453A - Synthetic method for 4-fluorobenzaldehyde.
  • Chongqing Chemdad Co. 2-Fluoro-4-methylbenzaldehyde.
  • ChemicalBook. This compound | 183436-80-8.
  • Sigma-Aldrich. 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde.
  • PubChem. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246.
  • ResearchGate. (2025). ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks....
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.

Sources

stability and storage issues of 2-Fluoro-4-phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Fluoro-4-phenylbenzaldehyde

Welcome to the comprehensive technical guide for this compound (CAS No. 183436-80-8). This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the stability, proper storage, and effective use of this versatile synthetic building block. This guide provides in-depth answers to common challenges, troubleshooting protocols, and the scientific rationale behind our recommendations.

Section 1: Chemical Profile and Intrinsic Reactivity

This compound is an aromatic aldehyde featuring a biphenyl scaffold. The molecule's reactivity is dictated by the interplay of its functional groups: the highly reactive aldehyde moiety and the fluorinated biphenyl core.

The aldehyde group (-CHO) is inherently susceptible to oxidation and nucleophilic attack. The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon. This heightened reactivity makes the aldehyde particularly prone to reaction with nucleophiles but also increases its susceptibility to oxidative degradation.[1][2] The fluorinated structure, however, can impart desirable characteristics like enhanced metabolic stability in downstream pharmaceutical products.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 183436-80-8[4][5][6]
Molecular Formula C₁₃H₉FO[6]
Molecular Weight 200.21 g/mol [6]
Appearance Off-white to light yellow solid/liquid[7]
Storage Temp. 2-8°C recommended[8]

Section 2: FAQs on Stability & Storage

This section addresses the most common questions regarding the long-term stability and optimal storage of this compound.

Q1: What are the primary degradation pathways for this compound?

A: The two principal degradation pathways are oxidation and polymerization.

  • Oxidation: Like most aldehydes, this compound is sensitive to atmospheric oxygen.[9][10] It can readily oxidize to the corresponding carboxylic acid, 2-fluoro-4-phenylbenzoic acid. This process is often accelerated by exposure to light and trace metal impurities. The presence of this acidic impurity can negatively impact subsequent reactions, particularly those sensitive to pH or employing acid-labile reagents.[11]

  • Polymerization/Trimerization: Aldehydes can undergo acid-catalyzed self-condensation or polymerization to form trimers (trioxanes) or other polymeric materials.[11] While more common with aliphatic aldehydes, aromatic aldehydes are not immune, especially under improper storage conditions (e.g., presence of acidic impurities, elevated temperatures). This results in a loss of active material and can manifest as increased viscosity or solidification.[11]

Diagram 1: Potential Degradation Pathways cluster_main cluster_pathways cluster_products main This compound (Active Reagent) oxidation_node Oxidation (Air/O₂, Light, Heat) main->oxidation_node polymerization_node Polymerization (Acid, Heat) main->polymerization_node acid 2-Fluoro-4-phenylbenzoic Acid (Oxidative Impurity) oxidation_node->acid polymer Inactive Polymer / Trimer (Non-reactive Impurity) polymerization_node->polymer

Diagram 1: Potential Degradation Pathways

Q2: What are the ideal long-term storage conditions?

A: To maximize shelf-life and ensure experimental reproducibility, adhere to the following storage protocol.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of both oxidation and polymerization.[8][12]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric oxygen, the primary driver of oxidation.[9][13]
Light Amber vial or stored in the darkProtects from light, which can catalyze the formation of free radicals and accelerate oxidation.[14]
Container Tightly sealed, airtight glass vialPrevents ingress of moisture and air.[12][14]
Additives Consider adding an antioxidant (e.g., BHT) for bulk storageAntioxidants can inhibit free-radical mediated oxidation, extending shelf life.[11][14]

Q3: How can I tell if my sample has degraded?

A: Degradation can be assessed through both physical observation and analytical methods.

  • Visual Inspection: A pure sample should be an off-white to light yellow solid or liquid. Significant discoloration (e.g., turning dark yellow or brown) is a strong indicator of degradation.[15] The presence of a precipitate or a noticeable change in viscosity may suggest polymerization.

  • Analytical Confirmation: If degradation is suspected, its purity should be verified before use. Thin-Layer Chromatography (TLC) is a quick method to check for impurities (see Protocol 1). For quantitative assessment, techniques like ¹H NMR, GC-MS, or HPLC are recommended to identify and quantify degradation products.[15]

Q4: Is it necessary to store this compound under an inert atmosphere?

A: Yes, absolutely. The aldehyde functional group is inherently sensitive to air.[9][10] Storing the compound under an inert gas like argon or nitrogen is the most critical step to prevent oxidation to the corresponding carboxylic acid. Failing to do so is a common cause of reagent failure and poor reaction yields.

Q5: Can I prepare and store stock solutions of this compound?

A: Yes, but solvent choice and storage conditions are critical.

  • Recommended Solvents: For most organic synthesis applications, prepare stock solutions in anhydrous aprotic solvents such as Tetrahydrofuran (THF), 1,4-Dioxane, or Toluene.

  • Storage: Store solutions in airtight containers, under an inert atmosphere, and refrigerated (2-8°C). Use a septum-sealed bottle for easy access via syringe without compromising the inert atmosphere.

  • A Note on Alcoholic Solvents: Dissolving aldehydes in primary alcohols (e.g., ethanol) can lead to the formation of hemiacetals.[11] While this can protect the aldehyde from oxidation, it alters the chemical nature of the reagent. This is generally not recommended unless the hemiacetal itself is the desired reactant.

Section 3: Troubleshooting Guide for Experimental Use

This section provides solutions to common problems encountered during reactions involving this compound.

Q1: My reaction yield is consistently low. Could it be the quality of my this compound?

A: Yes, reagent quality is a primary suspect in low-yielding reactions. Before optimizing reaction parameters, you must validate your starting material.

  • Immediate Action: Perform a quick purity check using TLC (see Protocol 1) or ¹H NMR. Compare the spectrum to a reference or the one provided by the supplier. Look for the characteristic aldehyde proton peak and check for the presence of new peaks, especially in the carboxylic acid region.

  • Troubleshooting Path: If the reagent is found to be impure, it must be purified before use. If the purity is confirmed to be high, then proceed to optimize other reaction parameters such as solvent, temperature, catalyst, or base.[15]

Diagram 2: Troubleshooting Low Yield start Low Reaction Yield Observed check_purity Step 1: Validate Starting Material (Run TLC/NMR on Aldehyde) start->check_purity purity_ok Is Purity >95%? check_purity->purity_ok degraded Reagent is Impure/ Degraded purity_ok->degraded No optimize Step 2: Optimize Reaction Conditions (Solvent, Temperature, Reagents, Time) purity_ok->optimize Yes repurify Step 2: Re-purify Aldehyde (Column Chromatography / Recrystallization) degraded->repurify rerun1 Re-run Reaction with Purified Material repurify->rerun1 rerun2 Re-run Reaction with Optimized Conditions optimize->rerun2

Diagram 2: Troubleshooting Low Yield

Q2: I observe a new, more polar spot on TLC after my aqueous workup. What could be the cause?

A: This is a classic sign of product or starting material instability under the workup conditions.[16] The new, more polar spot is likely the carboxylic acid formed from the oxidation of unreacted this compound. This can happen if:

  • The reaction was incomplete, leaving a significant amount of starting aldehyde.

  • The workup conditions were oxidative (e.g., prolonged exposure to air, presence of certain oxidizing agents).

  • The workup involved a non-degassed aqueous solution.

Solution: Before quenching the reaction, remove a small aliquot and analyze it by TLC. Compare this to a TLC of the mixture after workup. If the new spot appears only after workup, your aldehyde is degrading. Consider using degassed solutions for your workup and minimizing the exposure of the reaction mixture to air.

Q3: My compound has turned dark yellow in storage. Is it still usable?

A: Dark discoloration indicates the formation of chromophoric impurities, likely from oxidation or polymerization.[15] The material is no longer of high purity and using it directly will likely lead to low yields and purification difficulties.

Solution: The compound should be re-purified before use.

  • For Solids: Recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) is often effective.

  • For Oils/Solids: Column chromatography on silica gel is the most reliable method to remove both the more polar carboxylic acid and any non-polar polymeric byproducts.

Section 4: Protocols & Methodologies

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a rapid assessment of purity.

  • Preparation: Dissolve a small amount (~1 mg) of this compound in a suitable solvent (e.g., 0.5 mL of ethyl acetate or dichloromethane).

  • Spotting: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate.

  • Elution: Develop the plate in a TLC chamber with an appropriate mobile phase. A good starting point is 20% Ethyl Acetate in Hexanes.

  • Visualization: Visualize the plate under a UV lamp (254 nm).

  • Analysis: A pure compound should show a single, well-defined spot. The presence of additional spots indicates impurities. The carboxylic acid impurity will typically appear as a more polar spot (lower Rf value), potentially with streaking. Polymeric impurities may appear as non-polar spots (higher Rf value) or remain at the baseline.

Protocol 2: General Procedure for Handling and Dispensing

This protocol minimizes exposure to air and moisture.

  • Inert Atmosphere: Allow the sealed vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Flushing: Pierce the septum with a needle connected to an inert gas (argon or nitrogen) line and another needle as an outlet. Gently flush the headspace for 1-2 minutes.

  • Dispensing: Using a clean, dry syringe, withdraw the required amount of the compound (if liquid) or, for solids, quickly remove the cap, take the required amount, and immediately re-seal and re-flush the vial with inert gas.

  • Storage: Store the vial back in the refrigerator (2-8°C) after ensuring it is tightly sealed.

References

  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Consolidated Chemical.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Fluoro-4-(trifluoromethyl)
  • PubChem. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246.
  • Fisher Scientific. (2009, May 19).
  • Thermo Fisher Scientific. (2011, December 15).
  • Benchchem. A Comparative Guide to the Reactivity of 2-(Benzyloxy)-4-fluorobenzaldehyde and 2,4-difluorobenzaldehyde.
  • Fisher Scientific. (2011, December 15).
  • Sigma-Aldrich. (2025, November 6).
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Sigma-Aldrich. 4-fluoro-2-phenylbenzaldehyde | 76967-10-7.
  • ChemicalBook. This compound | 183436-80-8.
  • Pell Wall Blog. (2013, February 7).
  • Sigma-Aldrich. (2024, May 16).
  • Benchchem. Troubleshooting failed reactions involving 2-Bromo-4-fluorophenol.
  • Chemdad Co., Ltd. 2-Fluoro-4-methylbenzaldehyde.
  • ChemicalBook. This compound | 183436-80-8.
  • Hexonsynth. Instock: this compound.
  • Al-Zoubi, W., et al. (2020).

Sources

Technical Support Center: Optimization of Catalyst Systems for 2-Fluoro-4-phenylbenzaldehyde Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the successful cross-coupling of 2-Fluoro-4-phenylbenzaldehyde, a key intermediate in various synthetic applications. The unique electronic and steric properties of this substrate, featuring an electron-withdrawing aldehyde and a deactivating ortho-fluoro group, present specific challenges that require careful optimization of the catalytic system. This document is designed to provide you with the expertise and practical insights to navigate these challenges effectively.

I. Understanding the Challenges: The Substrate's Perspective

The cross-coupling of this compound is primarily complicated by two factors inherent to its structure:

  • Steric Hindrance: The ortho-fluoro group and the adjacent aldehyde moiety create a sterically congested environment around the reactive center. This can impede the approach of the bulky palladium catalyst, hindering the crucial oxidative addition step of the catalytic cycle.[1][2]

  • Electronic Effects: Both the fluorine atom and the aldehyde group are electron-withdrawing. This reduces the electron density of the aromatic ring, making the carbon-halogen bond stronger and less susceptible to cleavage by the palladium catalyst.[1]

These factors can lead to sluggish or incomplete reactions, necessitating the use of highly active and specialized catalyst systems.

II. Troubleshooting Guide: A-to-Z Problem Solving

This section addresses common issues encountered during the cross-coupling of this compound in a practical question-and-answer format.

Issue Potential Cause(s) Troubleshooting Steps & Rationale Expected Outcome
Low or No Conversion 1. Inactive Catalyst System: The chosen palladium precursor and ligand combination may not be active enough to overcome the steric and electronic hurdles of the substrate.[1][2] 2. Inefficient Oxidative Addition: The C-X (X = Cl, Br, I) bond is not being effectively cleaved by the Pd(0) species. 3. Low Reaction Temperature: Insufficient thermal energy to overcome the activation barrier.1. Catalyst System Optimization:     a. Employ Bulky, Electron-Rich Ligands: Switch to ligands such as SPhos, XPhos, RuPhos, or other Buchwald-type biaryl phosphine ligands. These ligands promote oxidative addition and stabilize the active catalyst.[2][3]     b. Use Pre-formed Catalysts: Utilize well-defined pre-catalysts like Buchwald G3 or G4 palladacycles to ensure efficient generation of the active Pd(0) species.[4][5] 2. Enhance Oxidative Addition:     a. If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide. The general reactivity trend is I > Br > OTf >> Cl.[6][7] 3. Increase Reaction Temperature: Gradually increase the temperature in 10-20 °C increments. For challenging substrates, temperatures of 80-120 °C are often necessary.[1]Increased conversion of starting material and higher yield of the desired product.
Significant Dehalogenation 1. Presence of a Proton Source: Trace amounts of water or protic solvents can lead to hydrodehalogenation.[3] 2. Base is Too Strong: Strong bases can promote protonolysis of the Ar-Pd(II)-X intermediate.[3] 3. Slow Reductive Elimination: If the desired product-forming step is slow, side reactions like dehalogenation become more competitive.[3]1. Ensure Anhydrous Conditions:     a. Use freshly dried and degassed solvents and reagents. 2. Optimize Base Selection:     a. Switch to a weaker, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3][8] 3. Accelerate Reductive Elimination:     a. Employ bulky, electron-rich phosphine ligands which are known to speed up this step.[3]Reduction in the formation of the dehalogenated benzaldehyde byproduct.
Boronic Acid Homocoupling 1. Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of the boronic acid.[9][10] 2. Use of a Pd(II) Pre-catalyst: If the initial reduction to Pd(0) is inefficient, the remaining Pd(II) can drive homocoupling.[9]1. Rigorous Deoxygenation:     a. Thoroughly degas all solvents and the reaction mixture (e.g., three freeze-pump-thaw cycles or sparging with an inert gas for at least 30 minutes).[2]     b. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. 2. Catalyst Choice:     a. Consider using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in-situ reduction step.[2]Minimized formation of the symmetrical biaryl byproduct from the boronic acid.
Protodeboronation 1. Unstable Boronic Acid: Some boronic acids are prone to hydrolysis, especially under basic conditions.[6] 2. Harsh Reaction Conditions: High temperatures or overly strong bases can accelerate the decomposition of the boronic acid.1. Use High-Quality Boronic Acid:     a. Use a fresh batch of the boronic acid or its corresponding boronate ester. 2. Consider Boronate Esters:     a. Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester), which can slowly release the boronic acid under the reaction conditions.[2] 3. Milder Conditions:     a. If possible, lower the reaction temperature and use a weaker base.Reduced formation of the arene byproduct from the boronic acid.

III. Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling of this compound not working, even with standard conditions?

A1: The combination of steric hindrance from the ortho-fluoro and aldehyde groups, along with the electron-withdrawing nature of these substituents, makes this compound a challenging substrate.[1][2] Standard conditions are often insufficient. Success hinges on using a highly active catalyst system, typically involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which can facilitate the difficult oxidative addition step.[2][3]

Q2: What is the best palladium precursor and ligand combination for this substrate?

A2: While the optimal combination can be substrate-dependent, a good starting point for challenging aryl chlorides or bromides like this compound is a palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) precursor combined with a bulky biarylphosphine ligand such as SPhos or XPhos.[3][4] Using a pre-formed Buchwald precatalyst (e.g., XPhos Pd G3) can offer greater reliability and activity.[2]

Q3: How do I choose the right base for my reaction?

A3: The base is crucial for activating the boronic acid in the transmetalation step.[8] For sensitive substrates where side reactions like dehalogenation are a concern, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong hydroxides.[3][8] The choice of base can also depend on the solvent system.[11]

Q4: Which solvent system is recommended?

A4: Anhydrous, degassed polar aprotic solvents are generally the best choice.[3] Toluene, 1,4-dioxane, or 2-methyltetrahydrofuran (2-MeTHF) are commonly used.[12][13][14] Often, a co-solvent of water is used with inorganic bases, but for substrates prone to dehalogenation or protodeboronation, strictly anhydrous conditions may be necessary.[3]

Q5: How can I effectively monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[2] It is advisable to take aliquots from the reaction mixture at regular intervals to determine the consumption of starting materials and the formation of the product.

IV. Optimized Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (or its corresponding halide) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base under an inert atmosphere (Argon or Nitrogen).

  • Catalyst Addition: To the flask, add the palladium precursor and the phosphine ligand under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[2]

  • Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–110 °C).

  • Monitoring: Follow the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

V. Visualizing the Workflow and Key Relationships

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low or No Conversion Catalyst Optimize Catalyst System (Ligand, Pre-catalyst) Start->Catalyst Conditions Adjust Reaction Conditions (Temperature, Solvent) Start->Conditions Side_Reaction Side Reaction Observed? Catalyst->Side_Reaction Conditions->Side_Reaction Dehalogenation Dehalogenation Side_Reaction->Dehalogenation Yes Homocoupling Homocoupling Side_Reaction->Homocoupling Yes Protodeboronation Protodeboronation Side_Reaction->Protodeboronation Yes Success Successful Coupling Side_Reaction->Success No Solve_Dehalogenation Use Weaker Base Ensure Anhydrous Conditions Dehalogenation->Solve_Dehalogenation Solve_Homocoupling Rigorous Degassing Use Pd(0) Source Homocoupling->Solve_Homocoupling Solve_Protodeboronation Use Boronate Ester Milder Conditions Protodeboronation->Solve_Protodeboronation Solve_Dehalogenation->Success Solve_Homocoupling->Success Solve_Protodeboronation->Success

Caption: A flowchart for troubleshooting common issues in the cross-coupling reaction.

Catalytic Cycle and Common Pitfalls

Suzuki_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)-Ar-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Dehalogenation Dehalogenation (Side Reaction) PdII_Aryl->Dehalogenation PdII_Diaryl L-Pd(II)-Ar-Ar' Transmetalation->PdII_Diaryl Reductive_Elimination Reductive Elimination PdII_Diaryl->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar-Ar' (Desired Product) Reductive_Elimination->Product Homocoupling Homocoupling (Side Reaction) Protodeboronation Protodeboronation (Side Reaction) Boronic_Acid Ar'-B(OH)₂ + Base Boronic_Acid->Transmetalation Boronic_Acid->Homocoupling Boronic_Acid->Protodeboronation

Caption: The Suzuki-Miyaura catalytic cycle and points where common side reactions occur.

VI. References

  • Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • Doubleday, W. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]

  • York Research Database. (2019). Solvent effects in palladium catalysed cross-coupling reactions. York Research Database. [Link]

  • Semantic Scholar. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. [Link]

  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science. [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. r/Chempros. [Link]

  • Li, L., & Chan, T. H. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters. [Link]

  • Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • The Royal Society of Chemistry. (n.d.). Air-Stable, Well-Defined Palladium–BIAN–NHC Chloro Dimer: Fast-Activating, Highly Efficient Catalyst for Cross-Coupling. The Royal Society of Chemistry. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Denmark, S. E., & Smith, R. C. (2007). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. Organic letters. [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science. [Link]

  • ACS Publications. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • Iwasaki, T., et al. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters. [Link]

Sources

analytical techniques for monitoring 2-Fluoro-4-phenylbenzaldehyde reaction progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 2-Fluoro-4-phenylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring the progress of key transformations of this versatile building block. Whether you are performing a Suzuki-Miyaura coupling, a Wittig olefination, or a reduction of the aldehyde, this resource offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered when monitoring reactions with this compound.

Q1: Which analytical technique is best for monitoring the progress of a Suzuki-Miyaura coupling reaction with this compound?

A1: The choice of technique depends on the specific reaction conditions and available instrumentation. Thin Layer Chromatography (TLC) is a rapid, cost-effective method for qualitative monitoring.[1] For quantitative analysis and more precise tracking of reactant consumption and product formation, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended.[2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, can also be a powerful tool for in-situ reaction monitoring.[3]

Q2: I'm having trouble visualizing the spots on my TLC plate for a reaction involving this compound. What can I do?

A2: this compound and its derivatives, containing aromatic rings, are often UV-active and can be visualized under a UV lamp at 254 nm, appearing as dark spots on a fluorescent background.[4][5][6] If UV visualization is weak, or for non-UV active products, chemical staining is necessary. A p-anisaldehyde stain is excellent for visualizing aldehydes, ketones, and alcohols, while a 2,4-dinitrophenylhydrazine (DNP) stain is highly selective for aldehydes and ketones, forming yellow to orange spots.[6][7][8] For general-purpose visualization, an iodine chamber or a potassium permanganate stain can be effective.[4][5][7][8]

Q3: My HPLC chromatogram shows significant peak tailing for this compound. What is the likely cause and how can I fix it?

A3: Peak tailing in HPLC can be caused by several factors. A common issue is the interaction of the analyte with active silanol groups on the silica-based stationary phase.[9] To mitigate this, consider using a mobile phase with a lower pH to suppress silanol ionization or adding a basic modifier like triethylamine (TEA).[9] Another cause could be column overload; try reducing the injection volume.[9] Contamination of the column or guard column can also lead to poor peak shape and should be investigated.[10][11]

Q4: I am monitoring a Wittig reaction of this compound and see multiple product spots on my TLC. Is this normal?

A4: In a Wittig reaction, it is possible to form both the (E) and (Z)-isomers of the resulting alkene, which may appear as separate spots on a TLC plate if they have different polarities. The ratio of these isomers depends on the nature of the ylide and the reaction conditions. Additionally, unreacted starting material and triphenylphosphine oxide (a byproduct of the Wittig reaction) will also be present. Staining with a DNP solution can help differentiate the aldehyde starting material from the alkene products.[8]

Q5: Can I use ¹H NMR to monitor the reduction of the aldehyde group in this compound?

A5: Yes, ¹H NMR is an excellent technique for this purpose. You can monitor the disappearance of the characteristic aldehyde proton signal (typically a singlet between δ 9-10 ppm) and the appearance of the signals for the newly formed benzylic alcohol protons (a singlet or multiplet, depending on coupling, typically between δ 4-5 ppm).[12] This provides a clear and quantitative measure of the reaction's progress.

Part 2: Troubleshooting Guides by Analytical Technique

This section provides detailed troubleshooting for specific issues you may encounter with different analytical techniques while monitoring your reactions.

A. Thin Layer Chromatography (TLC)

TLC is a fundamental tool for rapid reaction monitoring.[1]

Troubleshooting Common TLC Issues

Problem Possible Cause(s) Recommended Solution(s)
No spots visible under UV light The compound is not UV-active.Use a chemical stain such as p-anisaldehyde, 2,4-dinitrophenylhydrazine (for the aldehyde), or potassium permanganate.[4][5][6][7][8]
Streaky or elongated spots The sample is too concentrated. The spotting solvent is too strong. The TLC plate was developed in a chamber with a non-level solvent surface.Dilute the reaction mixture before spotting. Spot with a less polar solvent if possible. Ensure the developing chamber is on a level surface and the solvent is added carefully.
Rf values are too high or too low The mobile phase is too polar (high Rf) or not polar enough (low Rf).Adjust the polarity of the mobile phase. For a high Rf, decrease the proportion of the more polar solvent. For a low Rf, increase the proportion of the more polar solvent.
Spots are not separating The mobile phase does not have the correct polarity to resolve the mixture.Experiment with different solvent systems. Consider a two-solvent system with varying ratios to optimize separation.

Experimental Protocol: TLC Monitoring of a Suzuki Coupling

  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Dip a capillary tube into the reaction mixture and gently touch it to the origin line to create a small spot. Also spot the starting materials (this compound and the boronic acid) and a co-spot (a spot of the reaction mixture on top of a spot of the starting material) for comparison.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it, and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle any visible spots.[6] If necessary, use a chemical stain for further visualization.[4][5][7][8]

  • Analysis: Compare the spots in the reaction mixture lane to the starting material lanes. The appearance of a new spot and the disappearance of the starting material spots indicate reaction progress.

B. High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data on reaction progress.

Troubleshooting Common HPLC Issues

Problem Possible Cause(s) Recommended Solution(s)
High backpressure Clogged column frit or guard column. Precipitation of buffer salts. Blockage in the tubing.Backflush the column. Replace the guard column or in-line filter.[10][13] Ensure the mobile phase is properly filtered and that buffers are soluble in the organic modifier.[14]
Baseline noise or drift Air bubbles in the system. Contaminated mobile phase or detector cell. Leaks in the system.Degas the mobile phase.[11] Purge the pump. Use HPLC-grade solvents.[14] Flush the detector cell.[11] Check for loose fittings.[11]
Retention time shifting Inconsistent mobile phase composition. Fluctuations in column temperature. Column degradation.Prepare fresh mobile phase and ensure proper mixing.[11] Use a column oven for temperature control.[11] Replace the column if it is old or has been subjected to harsh conditions.
Poor peak resolution Inappropriate mobile phase. Column is not suitable for the separation. Column overloading.Optimize the mobile phase composition (e.g., solvent ratio, pH). Try a different column with a different stationary phase. Reduce the injection volume or sample concentration.[11]

Experimental Protocol: HPLC Monitoring of a Wittig Reaction

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of mobile phase or a suitable solvent in an HPLC vial.

  • Instrumentation Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid for better peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set at a wavelength where both the starting material and product have good absorbance (e.g., 254 nm).

  • Analysis: Inject a small volume (e.g., 5-10 µL) of the prepared sample.

  • Data Interpretation: Identify the peaks corresponding to this compound and the alkene product based on their retention times (which can be determined by injecting standards of the starting material). Calculate the percentage conversion by comparing the peak area of the starting material at different time points to its initial peak area (t=0).

C. Gas Chromatography (GC)

GC is suitable for monitoring reactions with volatile and thermally stable compounds.

Troubleshooting Common GC Issues

Problem Possible Cause(s) Recommended Solution(s)
Ghost peaks Carryover from a previous injection. Contaminated syringe or inlet liner.Run a blank solvent injection to clean the system. Clean or replace the syringe and inlet liner.[15]
Peak fronting or tailing Column overloading. Incompatible solvent. Active sites in the column or liner.Dilute the sample. Ensure the sample solvent is compatible with the stationary phase. Use a deactivated liner and/or condition the column.[15]
No peaks or very small peaks Syringe not drawing up the sample. Leak in the system. Injector or detector temperature is incorrect.Check the syringe for blockage. Perform a leak check on the instrument.[16] Verify that the injector and detector temperatures are set appropriately.[16]
Irreproducible results Inconsistent injection volume or technique. Fluctuations in oven temperature or gas flow rates.Use an autosampler for consistent injections. Ensure the instrument parameters are stable.[15][16]

Experimental Protocol: GC-MS Monitoring of a Reduction Reaction

  • Sample Preparation: At various time points, take a small aliquot of the reaction mixture and quench it (e.g., by adding a small amount of water or a suitable quenching agent). Dilute the quenched aliquot with a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

  • Instrumentation Setup:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Oven Program: A temperature gradient to ensure separation of the starting material and product (e.g., start at 100 °C, ramp to 250 °C at 10 °C/min).

    • Injector: Split/splitless injector at a temperature that ensures volatilization without degradation (e.g., 250 °C).

    • Detector: Mass spectrometer (MS) in scan mode to identify peaks based on their mass-to-charge ratio.

  • Analysis: Inject 1 µL of the prepared sample.

  • Data Interpretation: Monitor the disappearance of the peak for this compound and the appearance of the peak for the corresponding alcohol. The mass spectra of the peaks will confirm their identities. The relative peak areas can be used to estimate the reaction conversion.

D. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR offers detailed structural information and is highly quantitative.[3][17]

Troubleshooting Common NMR Issues

Problem Possible Cause(s) Recommended Solution(s)
Broad or distorted peaks Poor shimming. Presence of paramagnetic impurities. Sample is too concentrated.Re-shim the spectrometer. Filter the sample if it contains solid particles. Dilute the sample.
Low signal-to-noise ratio Sample is too dilute. Insufficient number of scans.Concentrate the sample if possible. Increase the number of scans.
Inaccurate integration Phasing or baseline correction is poor. Peaks are overlapping.Carefully phase and baseline correct the spectrum. If peaks overlap, try to find non-overlapping signals for integration.

Experimental Protocol: In-situ ¹⁹F NMR Monitoring

  • Sample Preparation: The reaction can be set up directly in an NMR tube using a deuterated solvent.

  • Instrumentation Setup:

    • Spectrometer: A standard NMR spectrometer capable of acquiring ¹⁹F spectra.

    • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field for optimal resolution.

  • Data Acquisition: Acquire a ¹⁹F NMR spectrum at the beginning of the reaction (t=0). Then, acquire spectra at regular intervals throughout the reaction.

  • Data Analysis: The fluorine atom on this compound will have a characteristic chemical shift. As the reaction proceeds, a new signal corresponding to the fluorine atom in the product will appear at a different chemical shift. The relative integration of these two signals provides a direct and accurate measure of the reaction conversion.[3]

Part 3: Visualization of Workflows

General Reaction Monitoring Workflow

Reaction Monitoring Workflow Start Start Reaction Sample Withdraw Aliquot at Time (t) Start->Sample Quench Quench Reaction (if necessary) Sample->Quench Prepare Prepare Sample for Analysis Quench->Prepare Analyze Analyze by Selected Technique (TLC, HPLC, GC, NMR) Prepare->Analyze Interpret Interpret Data (Calculate Conversion) Analyze->Interpret Decision Reaction Complete? Interpret->Decision Continue Continue Monitoring Decision->Continue No Workup Proceed to Work-up Decision->Workup Yes Continue->Sample

Caption: A generalized workflow for monitoring chemical reactions.

Troubleshooting Logic for HPLC Peak Tailing

HPLC Peak Tailing Troubleshooting Start Peak Tailing Observed CheckOverload Reduce Injection Volume/Concentration Start->CheckOverload CheckMobilePhase Adjust Mobile Phase pH or Add Modifier CheckOverload->CheckMobilePhase No Resolved Problem Resolved CheckOverload->Resolved Yes CheckColumn Check Guard/Analytical Column for Contamination CheckMobilePhase->CheckColumn No CheckMobilePhase->Resolved Yes CheckColumn->Resolved Yes ReplaceColumn Replace Column CheckColumn->ReplaceColumn No

Caption: A decision tree for troubleshooting peak tailing in HPLC.

References

Sources

Validation & Comparative

A Comparative Guide to the Synthesis and Reactivity of 2-Fluoro-4-phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in synthetic chemistry is a critical decision that dictates the efficiency of a synthetic route and the properties of the final molecule. Fluorinated benzaldehydes are a privileged class of intermediates, prized for their ability to impart unique electronic properties, enhance metabolic stability, and improve the pharmacokinetic profiles of target compounds.[1] Among these, 2-Fluoro-4-phenylbenzaldehyde stands out due to its unique substitution pattern, offering a combination of steric and electronic features that differentiate its reactivity from simpler analogs.

This guide provides an in-depth, objective comparison of this compound against other common fluorinated benzaldehydes in key synthetic transformations. We will delve into the causality behind its reactivity, provide detailed experimental protocols, and present comparative data from analogous systems to inform your synthetic strategies.

The Unique Structural Profile of this compound

The reactivity of an aromatic aldehyde is fundamentally governed by the electronic nature of its substituents. In this compound, we observe a nuanced interplay of effects:

  • The Ortho-Fluoro Group: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, being in the ortho position, it can also exert a through-space steric effect, potentially hindering the approach of bulky nucleophiles.

  • The Para-Phenyl Group: The phenyl group at the para position is generally considered to be weakly electron-donating through resonance (+R) and weakly electron-withdrawing through induction (-I). The overall effect can be context-dependent, but it generally does not activate the aldehyde group towards nucleophilic attack to the same extent as a simple fluoro substituent.

This combination of an ortho-deactivating/sterically influential group and a para-biphenyl moiety results in a reactivity profile that is distinct from that of simpler isomers like 2-fluorobenzaldehyde, 4-fluorobenzaldehyde, or 2,4-difluorobenzaldehyde.

Comparative Performance in Key Synthetic Reactions

A direct, quantitative comparison of this compound with its isomers under identical conditions is not extensively documented in the literature. Therefore, the following sections will compare their expected reactivity based on established principles of organic chemistry, supported by representative data from analogous systems.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, frequently used to synthesize biaryl compounds.[2] While this compound is itself a product of a Suzuki coupling (from a halogenated precursor), we can consider the reactivity of a hypothetical precursor, such as 2-Fluoro-4-bromobenzaldehyde, in comparison to other brominated fluorobenzaldehydes.

Theoretical Reactivity:

  • 2-Fluoro-4-bromobenzaldehyde: The ortho-fluoro group's electron-withdrawing nature can make the C-Br bond more susceptible to oxidative addition by the palladium catalyst. However, steric hindrance from the adjacent aldehyde group might slightly impede the catalyst's approach.

  • 4-Fluoro-2-bromobenzaldehyde: Here, the bromine is ortho to the aldehyde. This proximity can lead to steric hindrance, potentially slowing down the reaction compared to a para-substituted analog.[2]

  • 2-Bromo-4-fluorobenzaldehyde: Similar to the above, steric hindrance from the ortho-bromo substituent is a key factor.[3]

  • 4-Bromobenzaldehyde: As a baseline, this compound is highly reactive in Suzuki couplings, often giving high yields in short reaction times.[1]

Comparative Data (Analogous Systems):

The following table summarizes typical yields for Suzuki-Miyaura couplings of various bromobenzaldehydes with phenylboronic acid, illustrating the general trends.

Aryl BromideCatalyst SystemBaseSolventTime (h)Yield (%)Reference
4-BromobenzaldehydePd(OAc)₂ / PPh₃Na₂CO₃1-Propanol/Water0.7590-95[4]
2-BromobenzaldehydePd(PPh₃)₄K₂CO₃Toluene/Water12~85[5]
4-Bromo-2-fluorobenzaldehydePd(dppf)Cl₂K₂CO₃Dioxane/Water8~90[5]

Note: The data presented is based on analogous systems and should be considered as a guideline.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the synthesis of the title compound from 2-fluoro-4-bromobenzaldehyde.

G reagents 2-Fluoro-4-bromobenzaldehyde Phenylboronic acid Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) setup Combine reactants in a flask. Degas the mixture. reagents->setup catalyst Add Pd catalyst (e.g., Pd(PPh₃)₄) setup->catalyst reaction Heat to 80-100 °C Monitor by TLC/LC-MS catalyst->reaction workup Cool to RT Aqueous workup Extract with organic solvent reaction->workup purification Dry organic layer Concentrate Purify by column chromatography workup->purification product This compound purification->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Methodology:

  • To a round-bottom flask, add 2-fluoro-4-bromobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Purge the flask with an inert gas (e.g., Argon) for 15 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).[6]

  • Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 8-16 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a superior alternative to the Wittig reaction for the synthesis of α,β-unsaturated esters, typically favoring the formation of the (E)-alkene.[7][8] The reactivity of the aldehyde is a key factor in this transformation.

Theoretical Reactivity:

  • This compound: The ortho-fluoro group enhances the electrophilicity of the carbonyl carbon, promoting the initial nucleophilic attack by the phosphonate carbanion. The steric bulk of the ortho-substituent is generally well-tolerated in HWE reactions.

  • 2-Fluorobenzaldehyde & 4-Fluorobenzaldehyde: These aldehydes are expected to be highly reactive due to the strong electron-withdrawing effect of the fluorine atom.[9]

  • Benzaldehyde: Serves as a baseline for comparison.

Comparative Data (Analogous Systems):

The following table provides representative yields for the HWE reaction of various benzaldehydes with triethyl phosphonoacetate.

AldehydeBaseSolventTime (h)Yield (%)Reference
BenzaldehydeNaHTHF2>95[10]
4-NitrobenzaldehydeNaHTHF1>98[10]
4-MethoxybenzaldehydeNaHTHF4~90[10]

Note: The data presented is based on analogous systems and should be considered as a guideline. Aldehydes with strongly electron-withdrawing groups, like 4-nitrobenzaldehyde, react faster and give higher yields.

Experimental Protocol: HWE Reaction of this compound

G phosphonate Triethyl phosphonoacetate Base (e.g., NaH) Anhydrous THF anion_formation Deprotonation at 0 °C Stir at RT for 1h phosphonate->anion_formation aldehyde_addition Cool to 0 °C Add this compound in THF anion_formation->aldehyde_addition reaction Warm to RT Stir for 12-24h Monitor by TLC aldehyde_addition->reaction workup Quench with H₂O Extract with organic solvent reaction->workup purification Dry organic layer Concentrate Purify by column chromatography workup->purification product (E)-Ethyl 3-(2-fluoro-4-phenylphenyl)acrylate purification->product

Caption: Workflow for Horner-Wadsworth-Emmons Reaction.

Methodology:

  • To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of triethyl phosphonoacetate (1.0 mmol) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the resulting solution of the phosphonate carbanion to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[8] The reaction typically proceeds in one pot, with the initial formation of an imine or iminium ion, which is then reduced in situ. The rate of imine formation is often the rate-limiting step and is influenced by the electrophilicity of the aldehyde.[9]

Theoretical Reactivity:

  • This compound: The electron-withdrawing ortho-fluoro group should facilitate the initial nucleophilic attack by the amine, favoring imine formation.

  • 2-Fluorobenzaldehyde & 4-Fluorobenzaldehyde: These are expected to be more reactive than this compound due to the absence of the para-phenyl group.[9]

  • Benzaldehyde: Less reactive than its fluorinated counterparts.

Comparative Data (Analogous Systems):

Direct comparative kinetic data is scarce, but the general trend is that electron-deficient aldehydes react faster. The choice of reducing agent is also critical, with sodium triacetoxyborohydride (STAB) being a mild and selective option that does not reduce the aldehyde starting material.[11]

AldehydeAmineReducing AgentSolventTime (h)Yield (%)Reference
Various aldehydesVarious aminesNaBH(OAc)₃DCE1-2470-95[11]
BenzaldehydeBenzylamineBenzylamine-boraneTHF2485[8]

Note: The data presented is based on general procedures and should be considered as a guideline.

Experimental Protocol: Reductive Amination of this compound

G cluster_0 Imine Formation & Reduction aldehyde This compound imine Iminium Ion Intermediate aldehyde->imine + Amine amine Amine (e.g., Piperidine) amine->imine product N-(2-fluoro-4-phenylbenzyl)piperidine imine->product + NaBH(OAc)₃ reducing_agent NaBH(OAc)₃ reducing_agent->product

Caption: Reductive Amination Pathway.

Methodology:

  • To a solution of this compound (1.0 mmol) and piperidine (1.1 mmol) in 1,2-dichloroethane (DCE, 5 mL), add sodium triacetoxyborohydride (1.5 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a valuable synthetic intermediate with a unique reactivity profile shaped by the interplay of its ortho-fluoro and para-phenyl substituents. While the ortho-fluoro group generally enhances the electrophilicity of the aldehyde, making it reactive in nucleophilic additions and related reactions, the overall reactivity can be attenuated compared to simpler fluorobenzaldehydes. The choice of this reagent over other fluorinated benzaldehydes will depend on the specific synthetic strategy, particularly when the biphenyl moiety is a desired structural feature in the final target molecule. The provided protocols offer robust starting points for the application of this compound in a range of common and powerful synthetic transformations.

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.
  • BenchChem. (2025). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem.
  • BenchChem. (2025). Comparison of 2-(Benzyloxy)-4-fluorobenzaldehyde with other fluorobenzaldehyde isomers in synthesis. BenchChem.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal.
  • ResearchGate. (2018). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with....
  • Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Fmoc-Protected Arylphenylalanines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. BenchChem.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal.
  • Royal Society of Chemistry. (2020). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
  • ResearchGate. (2024). The comparison of Knoevenagel condensation under different reaction conditions.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. BenchChem.
  • Organic & Biomolecular Chemistry. (2022). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Royal Society of Chemistry.
  • ResearchGate. (2022). Studies on the mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivates.
  • ResearchGate. (2017). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds.
  • Google Patents. (2013). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • BenchChem. (2025). A Comparative Guide to Catalysts for the Synthesis of 4-Phenylbenzaldehyde. BenchChem.
  • Royal Society of Chemistry. (2013).
  • ResearchGate. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction.
  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.
  • Google Patents. (2019). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.
  • ChemRxiv. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Cambridge Open Engage.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. NCERT.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of α,β-Unsaturated Aldehydes: (Triphenylphosphoranylidene)acetaldehyde vs. Horner-Wadsworth-Emmons Reaction. BenchChem.
  • Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.
  • ACS Publications. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters.
  • National Institutes of Health. (2017). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions.
  • ResearchGate. (2010). An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-α,β-unsaturated Esters.
  • Quora. (2020). Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde?. Quora.
  • Chemistry Stack Exchange. (2018). Reactivity of Benzaldehyde between aldehydes [closed]. Chemistry Stack Exchange.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 4-[4-(Dimethylamino)phenyl]benzaldehyde: Vilsmeier-Haack vs. Suzuki-Miyaura Coupling. BenchChem.
  • ResearchGate. (2025). Toward (Z)-Selective Horner—Wadsworth—Emmons Reaction of Aldehydes with 2-Fluoro-2-diethylphosphonoacetic Acid.
  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
  • PubMed. (2009). Methods for 18F-labeling of RGD peptides: comparison of aminooxy [18F]fluorobenzaldehyde condensation with 'click labeling' using 2-[18F]fluoroethylazide, and S-alkylation with [18F]fluoropropanethiol.

Sources

Introduction: The Structural Nuances of 2-Fluoro-4-phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 2-Fluoro-4-phenylbenzaldehyde Reactivity

This guide provides a comprehensive comparative analysis of the chemical reactivity of this compound, a key intermediate in the synthesis of pharmaceuticals and advanced materials. Designed for researchers, chemists, and professionals in drug development, this document delves into the electronic and steric factors governing its reactivity, supported by comparative data and detailed experimental protocols for key transformations.

This compound is a biaryl benzaldehyde derivative whose reactivity is uniquely modulated by the interplay of its substituents. The aldehyde functional group is influenced by an ortho-fluorine atom and a para-phenyl group. Understanding these influences is critical for predicting its behavior in chemical reactions and for designing efficient synthetic routes.

The reactivity of the aldehyde's carbonyl carbon is primarily dictated by two main factors:

  • Electronic Effects: The electron density at the carbonyl carbon. Electron-withdrawing groups (EWGs) increase its electrophilicity, making it more susceptible to nucleophilic attack.[1]

  • Steric Effects: The spatial arrangement of atoms around the reaction center. Bulky groups can hinder the approach of nucleophiles, slowing down the reaction rate.[2][3]

This guide will compare the reactivity of This compound (A) against three benchmark compounds to dissect the individual contributions of its substituents:

  • Benzaldehyde (B): The unsubstituted parent compound.

  • 4-Phenylbenzaldehyde (C): To isolate the effect of the para-phenyl group.

  • 2-Fluorobenzaldehyde (D): To isolate the effect of the ortho-fluoro group.

Dissecting the Electronic and Steric Landscape

The unique reactivity of this compound stems from a delicate balance of inductive and resonance effects, alongside steric considerations.

Electronic Effects: An Activated Carbonyl

The fluorine atom at the ortho-position is the most influential substituent. Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I) .[4] This effect significantly polarizes the C-F bond, pulling electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This withdrawal of electron density makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more reactive towards nucleophiles. While fluorine also has a resonance-donating effect (+R) due to its lone pairs, for halogens, the inductive effect is dominant.

The para-phenyl group has a more complex electronic influence. It can be weakly electron-withdrawing by induction but can also donate or withdraw electrons via resonance depending on the demands of the reaction. In this context, its electronic impact is significantly less pronounced than that of the ortho-fluorine.

The net result is a carbonyl group that is substantially more activated towards nucleophilic attack than in benzaldehyde or 4-phenylbenzaldehyde.

G cluster_0 Electronic Effects on this compound A Benzaldehyde Ring CHO CHO A->CHO e⁻ withdrawal F F (ortho) F->A -I (Strong) Ph Phenyl (para) Ph->A ±R (Weak)

Caption: Dominant electronic effects influencing the aldehyde group.

Steric Hindrance: A Minor Consideration

Substituents in the ortho-position can physically block the path of an incoming nucleophile, a phenomenon known as steric hindrance.[2][5] However, the fluorine atom has a relatively small van der Waals radius compared to other halogens (like chlorine or bromine) or alkyl groups.[6] Therefore, the steric hindrance imposed by the ortho-fluorine in this compound is generally considered minimal and is often outweighed by its powerful electronic activation. Reactions are not typically impeded to the same degree as they are with bulkier ortho-substituents like methyl or benzyloxy groups.[5][6]

Comparative Reactivity in Nucleophilic Addition Reactions

To quantify the reactivity differences, we will analyze two fundamental nucleophilic addition reactions: the Wittig reaction and the Grignard reaction. The enhanced electrophilicity of the carbonyl carbon in this compound is expected to result in faster reaction rates and/or higher yields under identical conditions compared to the benchmark compounds.

The Wittig Reaction

The Wittig reaction transforms aldehydes and ketones into alkenes using a phosphonium ylide.[7][8] The reaction rate is highly dependent on the electrophilicity of the carbonyl carbon.

Comparative Performance:

  • vs. Benzaldehyde (B) and 4-Phenylbenzaldehyde (C): this compound (A) is expected to react significantly faster due to the strong -I effect of fluorine. Fluorinated benzaldehydes are known to undergo facile Wittig olefination.[9]

  • vs. 2-Fluorobenzaldehyde (D): The reactivity is anticipated to be very similar, as the ortho-fluorine is the primary activating group in both molecules.

Grignard Reaction

The Grignard reaction involves the addition of an organomagnesium halide to a carbonyl group to form an alcohol.[10] This reaction is also sensitive to both the electrophilicity of the carbonyl and steric hindrance around it.

Comparative Performance:

  • The trends observed in the Wittig reaction are expected to hold for the Grignard reaction. The electronic activation by fluorine in compounds A and D should lead to higher reactivity.

  • The minimal steric profile of fluorine ensures that the nucleophile's approach is not significantly hindered, allowing the electronic benefits to dominate. For highly hindered substrates, Lewis acid additives may be employed to further enhance electrophilicity.[5]

Data Summary

The following table presents plausible, representative data for the Wittig reaction to illustrate the expected reactivity trends.

Compound IDCompound NameKey SubstituentsExpected Relative ReactivityRepresentative Yield (%) [Time]
A This compound ortho-F, para-PhVery High95% [1 hr]
B Benzaldehyde NoneLow75% [4 hr]
C 4-Phenylbenzaldehyde para-PhLow-Medium80% [3.5 hr]
D 2-Fluorobenzaldehyde ortho-FVery High94% [1 hr]

Note: Data are illustrative and intended for comparative purposes. Actual results will vary based on specific reagents and conditions.

Experimental Protocols

Adherence to rigorous experimental technique is crucial for obtaining reproducible results. The following protocols are provided as validated starting points for the Wittig and Grignard reactions.

General Experimental Workflow

A standardized workflow ensures consistency across comparative experiments. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

G A Reaction Setup (Flame-dried flask, inert atm) B Reagent Addition (Solvent, then reagents) A->B C Reaction Monitoring (TLC or GC-MS) B->C D Workup & Quenching (e.g., aq. NH4Cl) C->D E Extraction (Organic solvent) D->E F Purification (Column chromatography) E->F

Caption: Standard workflow for nucleophilic addition reactions.

Protocol 1: Wittig Olefination

This protocol describes the synthesis of an alkene from an aldehyde using a stabilized ylide.

Materials:

  • Aldehyde (A, B, C, or D) (1.0 equiv)

  • (Triphenylphosphoranylidene)acetophenone (stabilized ylide) (1.1 equiv)

  • Anhydrous Toluene

  • Magnetic stirrer, round-bottom flask, condenser, inert gas supply

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (5.0 mmol, 1.0 equiv) and the phosphonium ylide (5.5 mmol, 1.1 equiv).

  • Add anhydrous toluene (25 mL) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the alkene product and separate it from the triphenylphosphine oxide byproduct.

Protocol 2: Grignard Reaction

This protocol details the synthesis of a secondary alcohol.

Materials:

  • Aldehyde (A, B, C, or D) (1.0 equiv)

  • Phenylmagnesium bromide (1.2 equiv, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnetic stirrer, round-bottom flask, dropping funnel, inert gas supply

Procedure:

  • Add the aldehyde (5.0 mmol, 1.0 equiv) to a flame-dried three-neck flask under an inert atmosphere.

  • Dissolve the aldehyde in anhydrous THF (20 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add the Grignard reagent (6.0 mL of 1.0 M solution, 6.0 mmol, 1.2 equiv) dropwise via a dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

  • Monitor the reaction for completion by TLC.

  • Carefully quench the reaction by slowly adding 15 mL of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography.

Synthetic Accessibility: The Suzuki-Miyaura Coupling

This compound is itself often synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is essential for constructing the biaryl scaffold. A common synthetic route involves coupling an aryl halide (e.g., 4-bromo-2-fluorobenzaldehyde) with phenylboronic acid.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Oxidative Addition (with Ar-X) A->B C Ar-Pd(II)-X B->C D Transmetalation (with Ar'-B(OH)₂) C->D E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A Product (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

The efficiency of such couplings can be challenging due to the presence of an electron-withdrawing aldehyde group and potential steric hindrance from the ortho-fluorine. Success often requires the use of highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbenes (NHCs), to facilitate the oxidative addition step with the aryl halide.[11][12]

Conclusion

The reactivity of this compound is dominated by the powerful electron-withdrawing inductive effect of its ortho-fluorine substituent. This electronic activation renders the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack compared to benzaldehyde and 4-phenylbenzaldehyde. The steric hindrance from the fluorine atom is minimal and does not typically impede reactions. Consequently, this compound serves as a highly reactive and valuable building block for accessing complex molecular architectures in medicinal chemistry and materials science, provided that appropriate synthetic strategies, such as optimized Suzuki-Miyaura coupling conditions for its own preparation, are employed.

References

  • Benchchem. A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde.
  • Banerji, K.K. Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences. 1987.
  • Benchchem. Overcoming steric hindrance in Pentamethylbenzaldehyde reactions.
  • Benchchem. A Comparative Guide to the Reactivity of 2-(Benzyloxy)-4-fluorobenzaldehyde and 2,4-difluorobenzaldehyde.
  • Yamamoto, T. et al. Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Mate. ChemRxiv. 2021.
  • Chemistry LibreTexts. 19.7: An Explanation of Substituent Effects. 2019. Available from: [Link]

  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. 2013. Available from: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

  • Benchchem. Application Notes and Protocols for Nucleophilic Addition Reactions Involving 2-Chloro-6-fluorobenzaldehyde.
  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. 2018. Available from: [Link]

  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
  • Thiemann, T. Solventless Wittig Olefination with Fluorinated Benzaldehydes. Journal of Chemical Research. 2007. Available from: [Link]

  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde.
  • Wallace, D.J. & Chen, C. Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling. Organic Syntheses. 2002. Available from: [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Purity Validation of 2-Fluoro-4-phenylbenzaldehyde by HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

2-Fluoro-4-phenylbenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or intermediate, its purity is not merely a quality metric but a critical determinant of the final product's safety and efficacy. Impurities, even in trace amounts, can introduce toxicity, alter pharmacological activity, or affect the stability of the drug product. Therefore, robust and validated analytical methods for purity assessment are mandated by regulatory bodies worldwide.

This guide provides an in-depth comparison of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the validation of this compound purity. We will delve into the causality behind methodological choices, present detailed validation protocols grounded in regulatory standards, and provide comparative data to guide researchers and drug development professionals in selecting the optimal technique for their specific needs. The validation framework herein is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a scientifically sound and defensible approach.[1][2][3]

Chapter 1: Foundational Principles and Analyte Considerations

The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte and the potential impurities. This compound is a solid at room temperature with a relatively high boiling point, making it a non-volatile compound. This characteristic is the single most important factor influencing the choice of analytical technique.

  • High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] Because the analysis occurs entirely in the liquid phase at or near ambient temperature, HPLC is exceptionally well-suited for non-volatile and thermally sensitive compounds like this compound.[4][5] For aromatic aldehydes, Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile), is the most common and effective approach.[6][7][8]

  • Gas Chromatography (GC): This technique separates compounds based on their volatility and interaction with a stationary phase. The sample must be vaporized at a high temperature to be carried through the column by an inert gas (mobile phase).[9][10] The inherent requirement for volatilization presents a significant challenge for this compound. Direct analysis would require high injector and oven temperatures, posing a risk of on-column degradation, which could erroneously be reported as an impurity. While GC can offer high resolution and speed for volatile compounds, its application here is less direct and requires careful consideration.[10]

Head-to-Head Comparison: HPLC vs. GC for this compound
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Causality & Rationale
Analyte Suitability Excellent. Ideal for non-volatile and thermally labile compounds.[4][5]Challenging. Requires high temperatures for volatilization, risking thermal degradation of the aldehyde.[11]The analyte's solid nature and high boiling point make liquid-phase separation inherently more suitable and less destructive.
Separation Principle Partitioning between a liquid mobile phase and solid stationary phase based on polarity.[10]Partitioning between a gas mobile phase and liquid/solid stationary phase based on volatility and polarity.[12]HPLC's principle is a direct fit for the analyte's properties. GC's principle requires forcing the analyte into a gaseous state.
Typical Stationary Phase Reversed-Phase C18 or C8.[8][13] Phenyl phases can offer alternative selectivity for aromatic compounds.[13]Mid-polarity phases like DB-5ms (5% Phenyl Polysiloxane) or DB-624 for halogenated compounds.[14][15]C18 provides excellent hydrophobic interaction for aromatic rings. A 5% Phenyl phase in GC offers a good balance for separating compounds of varying polarity.
Sample Preparation Simple dissolution in a suitable solvent (e.g., acetonitrile/water).Dissolution in a volatile solvent. Derivatization may be required to increase volatility and thermal stability.[16]HPLC sample prep is straightforward. GC may require an additional chemical reaction step (derivatization), adding complexity and potential for error.
Speed Run times are typically 10-30 minutes.[10]Potentially faster run times (<10 minutes) if thermal degradation is not an issue.[10]GC's speed advantage is only realized for inherently volatile compounds.
Sensitivity & Detection High sensitivity with UV detectors (as the analyte has a strong chromophore). PDA detectors provide spectral data for peak purity assessment.High sensitivity with a Flame Ionization Detector (FID). Mass Spectrometry (MS) provides definitive identification of impurities.[5]Both techniques offer excellent sensitivity. GC-MS provides superior qualitative information for unknown impurity identification, a significant advantage.
Primary Application Recommended for routine purity testing, assay, and stability studies. Recommended for analyzing volatile impurities (e.g., residual solvents) or with derivatization for specific impurity investigations.[11]HPLC is the robust, reliable choice for the primary component and related non-volatile impurities. GC is a specialized tool for a subset of potential impurities.

Chapter 2: The Validation Workflow

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][17] The workflow for both HPLC and GC follows the principles outlined in ICH Q2(R2), ensuring the method is reliable, reproducible, and accurate.[2][18]

Validation_Workflow cluster_0 Phase 1: Development & Protocol cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Reporting Dev Method Development & Optimization Proto Write Validation Protocol (Pre-defined Acceptance Criteria) Dev->Proto Finalized Method Spec Specificity/ Selectivity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy (% Recovery) Proto->Acc Prec Precision (Repeatability & Intermediate) Proto->Prec Limit LOD & LOQ Proto->Limit Robust Robustness Proto->Robust Report Validation Report (Compile & Assess Data) Spec->Report Lin->Report Acc->Report Prec->Report Limit->Report Robust->Report

Caption: General workflow for analytical method validation per ICH guidelines.

Chapter 3: Experimental Protocol: HPLC Purity Validation

This protocol describes a self-validating system for determining the purity of this compound and its non-volatile impurities using RP-HPLC.

HPLC Instrumentation and Conditions
  • System: HPLC with Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6][11]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 85% B

    • 25-30 min: 85% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA, 254 nm for quantification, spectral scan from 200-400 nm for peak purity.

  • Injection Volume: 10 µL.

Causality: A C18 column is chosen for its strong hydrophobic retention of the phenyl ring.[8] A gradient elution is employed to ensure separation of early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime. Phosphoric acid is used to protonate silanol groups on the silica backbone and any acidic/basic analytes, ensuring sharp, symmetrical peaks. A PDA detector is critical for a validation study as it allows for assessment of peak purity, a key component of demonstrating specificity.[11]

Validation Protocol & Acceptance Criteria
  • Specificity:

    • Procedure: Inject blank (diluent), a solution of the reference standard, and a spiked sample containing known related substances. Stress the sample (acid, base, peroxide, heat, light) to generate degradation products.

    • Acceptance Criteria: The main peak should be free from interference from the blank, and all known impurities and degradation products should be baseline resolved from the main peak (Resolution > 2.0). Peak purity analysis (via PDA) must pass.

  • Linearity:

    • Procedure: Prepare at least five concentrations of the reference standard, typically from the Limit of Quantitation (LOQ) to 120% of the nominal sample concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve must be ≥ 0.999. The y-intercept should be ≤ 2% of the response at 100% concentration.[19]

  • Accuracy:

    • Procedure: Analyze, in triplicate, a sample matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

  • Precision:

    • Repeatability (Intra-assay): Perform six replicate injections of the 100% concentration sample on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[19]

  • Limit of Quantitation (LOQ) and Detection (LOD):

    • Procedure: Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: S/N ratio should be approximately 10:1 for LOQ and 3:1 for LOD.[19] Precision at the LOQ should have an RSD of ≤ 10%.

  • Robustness:

    • Procedure: Deliberately vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2% organic).

    • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, resolution) must remain within acceptable limits, and the results should not be significantly affected by the variations.

Chapter 4: Experimental Protocol: GC Purity Validation

This protocol is designed for the analysis of this compound, acknowledging the challenges of its low volatility. It is best suited for identifying volatile impurities or when coupled with a mass spectrometer for structural elucidation.

GC_Validation_Workflow cluster_gc GC Method Validation cluster_params Validation Parameters start Define Analytical Target Profile (ATP) dev Method Development (Column, Temp Program, Inlet) start->dev protocol Draft Validation Protocol & Acceptance Criteria dev->protocol spec Specificity (vs. Volatiles) protocol->spec lin Linearity acc Accuracy prec Precision limits LOD/LOQ report Final Validation Report limits->report

Caption: A streamlined workflow for GC method validation.

GC Instrumentation and Conditions
  • System: Gas Chromatograph with Split/Splitless Injector and Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[11][15]

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 10 min.

  • Injector Temperature: 270 °C (Split ratio 20:1).

  • Detector Temperature: 300 °C (FID).

  • Injection Volume: 1 µL.

Causality: A DB-5ms column is a robust, general-purpose column suitable for a wide range of semi-volatile compounds. The temperature program starts at a moderate temperature and ramps aggressively to elute the high-boiling analyte while separating it from any lower-boiling impurities. A high final temperature and hold time are necessary to ensure the analyte elutes completely. The injector temperature is a compromise: high enough to ensure rapid volatilization but low enough to minimize potential thermal degradation. An FID is a universal detector for organic compounds and provides excellent sensitivity.

Validation Protocol & Acceptance Criteria

The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) are conceptually the same as for HPLC. However, the experimental execution and focus differ slightly.

  • Specificity: The primary focus will be demonstrating separation from potential volatile starting materials, reagents, and solvents. Spiking studies are crucial. If using GC-MS, mass spectral data can be used to confirm peak identity and purity.

  • Robustness: Key parameters to vary include injector temperature (±10 °C), oven ramp rate (±2 °C/min), and carrier gas flow rate (±0.1 mL/min).

Chapter 5: Comparative Data Summary (Hypothetical)

The following table summarizes hypothetical but realistic validation data, illustrating the expected performance of each technique.

Validation ParameterHPLC MethodGC MethodAnalysis
Linearity (r²) 0.99980.9991Both methods show excellent linearity. The slightly lower r² for GC could indicate minor thermal instability at higher concentrations.
Accuracy (% Recovery) 99.5% - 101.2%97.5% - 103.5%HPLC shows tighter recovery, suggesting better stability during analysis. The wider range for GC may be due to inlet discrimination or minor degradation.
Precision (%RSD)
- Repeatability0.45%0.85%HPLC is significantly more precise, reflecting the stability of the liquid-phase injection and separation process.
- Intermediate0.68%1.32%The trend continues, highlighting HPLC's superior long-term reproducibility for this analyte.
LOQ 0.01 µg/mL0.05 µg/mLHPLC with a UV detector demonstrates superior sensitivity for this chromophore-containing molecule compared to GC-FID.

Conclusion and Recommendations

For the comprehensive purity validation of this compound, High-Performance Liquid Chromatography (HPLC) is the unequivocally superior primary technique. Its ability to analyze the non-volatile compound in its native state at ambient temperatures provides higher accuracy, precision, and reliability, which are paramount for routine quality control and regulatory submissions.[6] The methodology is robust, straightforward, and directly addresses the physicochemical nature of the analyte.

Gas Chromatography (GC) serves as a valuable, complementary secondary technique. It should not be the primary method for assay or related substance testing due to the high risk of thermal degradation, which can compromise data integrity. However, GC, especially when coupled with Mass Spectrometry (GC-MS), is the ideal method for specific applications such as:

  • Quantifying volatile organic impurities, including residual solvents from the manufacturing process.[11]

  • Identifying unknown volatile or semi-volatile impurities where the structural information from MS is required.

In a comprehensive quality control strategy, a validated RP-HPLC method should be employed for release testing, stability studies, and the quantification of the main component and its non-volatile related substances. A separate, validated headspace GC method should be used to control for residual solvents, fulfilling all regulatory expectations for purity analysis.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager Magazine URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: quality-by-design.com URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: RETENTION OF SUBSTITUTED BENZALDEHYDES ON RP-HPLC. CORRELATION WITH PARTITION COEFFICIENTS AND MOLECULAR DESCRIPTORS Source: Taylor & Francis Online URL: [Link]

  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: ResearchGate URL: [Link]

  • Title: Types of stationary phases in gas chromatography Source: Phenomenex URL: [Link]

  • Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]

  • Title: 12.4: Gas Chromatography Source: Chemistry LibreTexts URL: [Link]

  • Title: GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Source: Patsnap Eureka URL: [Link]

  • Title: HPLC vs GC: Choosing the Right Chromatography Technique Source: Lab Manager URL: [Link]

  • Title: Reverse Phase HPLC Column Source: Hawach Scientific URL: [Link]

  • Title: Determination of Contaminants: HPLC vs. GC Source: Tentamus Group URL: [Link]

  • Title: HPLC vs GC - A Beginner's Guide Source: Chromatography Today URL: [Link]

  • Title: analytical techniques Source: Food and Agriculture Organization of the United Nations URL: [Link]

  • Title: Practical GC: Selectivity Differences Resulting from Analytes Interacting with the Solvent and Stationary Phase Source: LCGC International URL: [Link]

  • Title: Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals Source: Agilent URL: [Link]

  • Title: A multi-residue method for GC-MS determination of selected endocrine disrupting chemicals in fish and seafood from European and Source: ScienceDirect URL: [Link]

  • Title: A sensitive, rapid and highly efficient low thermal mass-gas chromatography (LTM-GC) method for the separation and quantification of isomers of bromofluoro benzaldehyde Source: Royal Society of Chemistry URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures (Appendix A & B) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) Source: International Atomic Energy Agency (IAEA) URL: [Link]

Sources

A Senior Application Scientist's Guide to the Spectral Characterization of 2-Fluoro-4-phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel molecular entities is paramount. 2-Fluoro-4-phenylbenzaldehyde, a bespoke building block, presents a unique confluence of functionalities: a reactive aldehyde, a directing fluorine substituent, and a bulky phenyl group. This guide provides an in-depth spectral characterization of this compound, offering a comparative analysis with structurally related analogues to empower researchers in its unambiguous identification and utilization. We will navigate the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), underpinned by the rationale behind the experimental choices and data interpretation.

The Analytical Imperative: Why a Multi-faceted Approach?

Confirming the structure of a molecule like this compound is not a monolithic task. Each spectroscopic technique provides a unique piece of the structural puzzle. While ¹H NMR delineates the proton environment and their connectivity, ¹³C and ¹⁹F NMR offer insights into the carbon skeleton and the electronic environment of the fluorine atom, respectively. IR spectroscopy, in turn, provides a rapid fingerprint of the functional groups present, and mass spectrometry confirms the molecular weight and offers clues to the molecule's fragmentation pattern, further validating its identity. This orthogonal approach ensures a self-validating system, a cornerstone of robust scientific inquiry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a comprehensive analysis.

¹H NMR Spectroscopy: Mapping the Proton Landscape

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the regions of interest. CDCl₃ is a common choice for its relatively inert nature and single residual peak at ~7.26 ppm.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex splitting patterns in aromatic systems.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Typically, 16 to 64 scans are sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

Comparative Analysis:

To understand the ¹H NMR spectrum of this compound, we will compare it with the spectra of 4-phenylbenzaldehyde and 2-fluorobenzaldehyde.

CompoundAldehyde Proton (CHO)Aromatic Protons
4-Phenylbenzaldehyde ~10.06 ppm (s)[1]~7.42–7.96 ppm (m)[1]
2-Fluorobenzaldehyde ~10.35 ppm (d)~7.17-7.88 ppm (m)[2]
This compound (Predicted) ~10.4 ppm (d)~7.3-8.0 ppm (m)

Causality Behind the Chemical Shifts:

  • Aldehyde Proton: The aldehyde proton in benzaldehydes is highly deshielded due to the anisotropic effect of the carbonyl group and the aromatic ring current, appearing far downfield. In 2-fluorobenzaldehyde, this proton appears as a doublet due to coupling with the ortho-fluorine atom. We predict a similar doublet for this compound.

  • Aromatic Protons: The aromatic protons of 4-phenylbenzaldehyde exhibit a complex multiplet due to the presence of two coupled phenyl rings.[1] For this compound, we anticipate a similarly complex pattern, further complicated by couplings to the fluorine atom. The protons on the fluorinated ring will show characteristic splitting patterns due to both H-H and H-F couplings.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule.

Experimental Protocol:

The sample preparation and instrument setup are similar to that for ¹H NMR. A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Comparative Analysis:

CompoundCarbonyl Carbon (C=O)Aromatic Carbons
4-Phenylbenzaldehyde ~192.0 ppm[3]~127.4-147.2 ppm[3]
2-Fluorobenzaldehyde ~188 ppm (d)~117-164 ppm (some doublets due to C-F coupling)[4][5][6]
This compound (Predicted) ~189 ppm (d)~115-165 ppm (some doublets due to C-F coupling)

Expert Insights on ¹³C Resonances:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is characteristically found in the 190-200 ppm region. In 2-fluorobenzaldehyde, this carbon's signal is split into a doublet due to coupling with the fluorine atom. A similar doublet is expected for the target molecule.

  • Aromatic Carbons: The presence of the electronegative fluorine atom significantly influences the chemical shifts of the carbons in the fluorinated ring. The carbon directly bonded to fluorine will exhibit a large C-F coupling constant. The other aromatic carbons will also show smaller C-F couplings, providing valuable structural information.

¹⁹F NMR Spectroscopy: A Window into the Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides information exclusively about the fluorine atoms in a molecule.[7][8]

Experimental Protocol:

The same sample and instrument can be used as for ¹H and ¹³C NMR, with the spectrometer tuned to the ¹⁹F frequency. Chemical shifts are typically referenced to an external standard like CFCl₃.

Comparative Analysis:

Compound¹⁹F Chemical Shift (vs. CFCl₃)
2-Fluorobenzaldehyde ~ -124.7 ppm[9]
4-Fluorobenzaldehyde ~ -102.4 ppm[10]
This compound (Predicted) ~ -110 to -125 ppm

Rationale for the Predicted Chemical Shift:

The ¹⁹F chemical shift is highly sensitive to the electronic environment. In aromatic systems, the position of the fluorine substituent and the nature of other substituents on the ring have a profound impact. The predicted chemical shift for this compound is based on the value for 2-fluorobenzaldehyde, with the understanding that the phenyl group at the 4-position will have a modest electronic effect on the fluorine at the 2-position.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity and reproducibility. A small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the empty ATR crystal is first recorded. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

Comparative Analysis of Key Vibrational Frequencies:

Vibrational Mode4-Phenylbenzaldehyde (cm⁻¹)2-Fluorobenzaldehyde (cm⁻¹)This compound (Predicted) (cm⁻¹)
Aromatic C-H Stretch ~3031[1]~3000-3100~3030-3100
Aldehyde C-H Stretch ~2820, ~2730~2850, ~2750~2830, ~2740
C=O Stretch (Aldehyde) ~1700[1]~1705~1700-1710
Aromatic C=C Stretch ~1600, ~1480-1580~1610, ~1480-1590~1600, ~1480-1590
C-F Stretch N/A~1200-1250~1200-1250

Interpreting the Vibrational Landscape:

  • Carbonyl (C=O) Stretch: This is typically one of the strongest and most informative bands in the IR spectrum of an aldehyde. Its position is sensitive to electronic effects. We predict the C=O stretch for this compound to be in a similar region to the comparator compounds.

  • Aldehyde C-H Stretch: This usually appears as a pair of medium-intensity bands, which is a characteristic feature for aldehydes.

  • C-F Stretch: The C-F stretch gives a strong absorption in the fingerprint region and is a clear indicator of the presence of a fluorine substituent.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, further structural information.

Experimental Protocol:

  • Sample Introduction: For a relatively volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method. A dilute solution of the sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

  • Ionization: In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner.

  • Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Comparative Fragmentation Analysis:

CompoundMolecular Ion (M⁺˙) (m/z)Key Fragment Ions (m/z)
4-Phenylbenzaldehyde 182181 ([M-H]⁺), 153 ([M-CHO]⁺), 152
2-Fluorobenzaldehyde 124123 ([M-H]⁺), 95 ([M-CHO]⁺), 75
This compound 200Predicted: 199 ([M-H]⁺), 171 ([M-CHO]⁺), 170

Decoding the Fragmentation Pathway:

The fragmentation of aromatic aldehydes under EI conditions often proceeds through characteristic pathways:

  • Loss of a Hydrogen Radical: The molecular ion can lose a hydrogen atom from the aldehyde group to form a stable [M-H]⁺ ion, which is often the base peak.

  • Loss of the Formyl Radical: Cleavage of the C-C bond between the aromatic ring and the carbonyl group results in the loss of a formyl radical (CHO•), leading to a prominent [M-CHO]⁺ ion.

The predicted fragmentation pattern for this compound follows these established principles.

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the comprehensive spectral characterization of this compound.

Caption: Integrated workflow for the spectral characterization of this compound.

Conclusion: A Self-Validating Approach to Structural Certainty

The robust characterization of this compound necessitates a synergistic application of multiple spectroscopic techniques. By systematically analyzing the ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectra, and comparing these with the data from structurally related compounds, we can achieve an unambiguous confirmation of its structure. This guide provides not only the expected spectral data but also the underlying scientific principles and experimental considerations, empowering researchers to confidently utilize this valuable chemical entity in their synthetic endeavors.

References

  • Supporting Information. [Link]. Accessed January 14, 2026.

  • Vibrational Dynamics of Crystalline 4-Phenylbenzaldehyde from INS Spectra and Periodic DFT Calculations. Molecules. 2020. [Link]. Accessed January 14, 2026.

  • SpectraBase. 2-Fluorobenzaldehyde - Optional[13C NMR] - Spectrum. [Link]. Accessed January 14, 2026.

  • SpectraBase. 2-Fluorobenzaldehyde - Optional[13C NMR] - Chemical Shifts. [Link]. Accessed January 14, 2026.

  • SpectraBase. 2-Fluorobenzaldehyde - Optional[19F NMR] - Chemical Shifts. [Link]. Accessed January 14, 2026.

  • PubChem. CID 17961136 | C26H20O2. [Link]. Accessed January 14, 2026.

  • NIST WebBook. Benzaldehyde, 4-(phenylmethoxy)-. [Link]. Accessed January 14, 2026.

  • PubChem. (1,1'-Biphenyl)-4-carboxaldehyde. [Link]. Accessed January 14, 2026.

  • NIST WebBook. [1,1'-Biphenyl]-4-carboxaldehyde. [Link]. Accessed January 14, 2026.

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]. Accessed January 14, 2026.

  • ResearchGate. 19F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde... [Link]. Accessed January 14, 2026.

  • Human Metabolome Database. 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). [Link]. Accessed January 14, 2026.

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). [Link]. Accessed January 14, 2026.

  • PubChem. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246. [Link]. Accessed January 14, 2026.

  • Reddit. Does this IR spectra look like 4-phenylbenzalehyde? : r/chemhelp. [Link]. Accessed January 14, 2026.

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nat Commun. 2022. [Link]. Accessed January 14, 2026.

  • Utah Chemistry. 13C DEPT NMR 1D Spectrum. [Link]. Accessed January 14, 2026.

  • NIST WebBook. 2,4-Difluorobenzaldehyde. [Link]. Accessed January 14, 2026.

  • PhytoBank. 13C NMR Spectrum (PHY0032058). [Link]. Accessed January 14, 2026.

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]. Accessed January 14, 2026.

  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. 2022. [Link]. Accessed January 14, 2026.

  • NIST WebBook. Benzaldehyde, 4-fluoro-. [Link]. Accessed January 14, 2026.

  • NIST WebBook. Benzaldehyde, 4-methyl-. [Link]. Accessed January 14, 2026.

  • NIST WebBook. Benzaldehyde, 4-fluoro-. [Link]. Accessed January 14, 2026.

  • SpectraBase. 4-Biphenylcarboxaldehyde - Optional[1H NMR] - Spectrum. [Link]. Accessed January 14, 2026.

  • FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Pure & Applied Physics. 2008.
  • NIST WebBook. Benzaldehyde. [Link]. Accessed January 14, 2026.

Sources

A Comparative Guide to the Biological Activity of 2-Fluoro-4-phenylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of a Unique Benzaldehyde Scaffold

In the landscape of medicinal chemistry, the benzaldehyde moiety serves as a versatile and privileged scaffold for the development of novel therapeutic agents. Its derivatives, particularly Schiff bases and hydrazones, have demonstrated a broad spectrum of biological activities, including potent antimicrobial and anticancer properties.[1][2] This guide focuses on the therapeutic potential of derivatives of a specific, yet underexplored, scaffold: 2-Fluoro-4-phenylbenzaldehyde.

The unique structural features of this compound, combining a reactive aldehyde group, a strategically placed fluorine atom, and a phenyl ring, offer a compelling platform for the design of new bioactive molecules. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3] The phenyl group provides a locus for further functionalization, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

While direct comparative studies on a wide array of this compound derivatives are not yet abundant in the published literature, this guide will provide a comprehensive comparison of the biological activities of structurally related Schiff base and hydrazone derivatives. By examining the experimental data from these analogous compounds, we can extrapolate the potential efficacy and structure-activity relationships (SAR) for future derivatives of this compound, offering a roadmap for researchers, scientists, and drug development professionals in this promising area of research.

Anticancer Activity: A Comparative Analysis of Benzaldehyde-Derived Schiff Bases

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a cornerstone of medicinal chemistry, exhibiting a remarkable range of pharmacological activities, including significant anticancer potential.[1][2] The mechanism of their cytotoxic action is often multifaceted, involving the induction of apoptosis and the inhibition of key enzymes essential for cancer cell proliferation.

While specific data for this compound-derived Schiff bases is limited, we can infer their potential by examining the in vitro anticancer activity of structurally analogous benzaldehyde Schiff bases against various human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic efficacy.

Derivative TypeAldehyde PrecursorAmine PrecursorCancer Cell LineIC50 (µM)
Salicylaldehyde Schiff BaseSalicylaldehydeo-phenylenediamineK562 (Leukemia)11.95 ± 2.36[1]
Salicylaldehyde Schiff BaseSalicylaldehydeo-phenylenediamineHEL (Leukemia)9.72 ± 2.56[1]
4-Nitrobenzaldehyde Schiff Base4-Nitrobenzaldehyde5-chloro-2-aminobenzoic acidTSCCF (Tongue Squamous Cell Carcinoma)446.68 µg/mL[4]
2-Hydroxybenzaldehyde Schiff Base2-HydroxybenzaldehydeVarious aminesMCF-7 (Breast Cancer)Varies[5]

Key Insights and Structure-Activity Relationship (SAR) Considerations:

  • The nature of the substituent on both the benzaldehyde and the amine moiety plays a critical role in determining the anticancer potency.

  • The salicylaldehyde-o-phenylenediamine Schiff base demonstrates significant activity against leukemia cell lines, suggesting that the ortho-hydroxy group on the benzaldehyde ring and the aromatic diamine are favorable for cytotoxicity in this context.[1]

  • The high IC50 value for the 4-nitrobenzaldehyde derivative against TSCCF cells suggests that while active, its potency may be lower compared to other derivatives against different cancer types.[4]

  • Further investigation into Schiff bases derived from this compound is warranted to explore how the interplay of the fluoro and phenyl substituents influences their anticancer profile.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of chemical compounds.[6]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microculture plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell adhesion.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized Schiff base derivatives for 48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate at 37°C for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 200 µL of a Tris-DMSO solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1]

MTT_Workflow cluster_setup Cell Preparation cluster_treatment Compound Exposure cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Add Schiff Base Derivatives incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Measure Absorbance at 570nm solubilize->read IC50 Calculation Determine IC50 Value read->IC50 Calculation

Workflow for determining the in vitro anticancer activity of Schiff base derivatives using the MTT assay.

Antimicrobial Activity: A Comparative Look at Benzaldehyde-Derived Hydrazones

Hydrazones, characterized by the R1R2C=NNH2 structure, are another class of aldehyde derivatives with significant and varied biological activities, including potent antimicrobial effects against a range of bacterial and fungal pathogens.[4] The antimicrobial action of hydrazones is often attributed to their ability to chelate essential metal ions or inhibit microbial enzymes.

The following table presents a comparison of the minimum inhibitory concentration (MIC) values for a selection of benzaldehyde-derived hydrazones, offering insights into their potential as antimicrobial agents.

Derivative TypeAldehyde PrecursorHydrazine PrecursorMicrobial StrainMIC (µg/mL)
DinitrophenylhydrazoneBenzaldehyde2,4-DinitrophenylhydrazineSalmonella typhi4[4]
DinitrophenylhydrazoneBenzaldehyde2,4-DinitrophenylhydrazineStreptococcus faecalis4[4]
Benzo[d]thiazole Hydrazone4-Hydroxy-3-nitrobenzaldehydeN-(5-(benzo[d]thiazol-2-yl)-2-(2-hydrazinyl-2-oxoethoxy)phenyl) acetamideE. coli200[7]
Benzo[d]thiazole Hydrazone4-Hydroxy-3-nitrobenzaldehydeN-(5-(benzo[d]thiazol-2-yl)-2-(2-hydrazinyl-2-oxoethoxy)phenyl) acetamideP. aeruginosa200[7]

Key Insights and Structure-Activity Relationship (SAR) Considerations:

  • The 2,4-dinitrophenylhydrazone of benzaldehyde exhibits potent activity against both Gram-negative (Salmonella typhi) and Gram-positive (Streptococcus faecalis) bacteria, with a low MIC value of 4 µg/mL.[4] This suggests that the dinitrophenyl moiety is a key contributor to the antimicrobial efficacy.

  • In contrast, the benzo[d]thiazole hydrazones show weaker activity, with MIC values of 200 µg/L.[7] This highlights the profound impact of the hydrazine precursor on the biological activity of the resulting hydrazone.

  • The synthesis and evaluation of this compound-derived hydrazones, particularly with precursors like 2,4-dinitrophenylhydrazine, could yield compounds with significant antimicrobial potential.

Experimental Protocol: Broth Dilution Method for MIC Determination

The broth dilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform serial dilutions of the synthesized hydrazone derivatives in the broth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the microplate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Microplate prep_inoculum->inoculate prep_compounds Prepare Serial Dilutions of Hydrazones prep_compounds->inoculate incubate Incubate inoculate->incubate determine_mic Determine MIC incubate->determine_mic

Sources

A Comparative Guide to the Synthetic Routes of 2-Fluoro-4-phenylbenzaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Fluoro-4-phenylbenzaldehyde in Modern Chemistry

This compound is a crucial intermediate in the synthesis of a wide array of functional materials and pharmacologically active compounds. Its biphenyl scaffold, combined with the reactivity of the aldehyde and the modulating electronic effects of the fluorine atom, makes it a valuable building block in medicinal chemistry and materials science. The strategic placement of the fluoro and formyl groups allows for diverse subsequent chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comparative analysis of the two primary synthetic routes to this important compound, offering insights into the underlying chemical principles and practical considerations for laboratory and process chemistry professionals. We will delve into the widely employed Suzuki-Miyaura cross-coupling and a multi-step organometallic approach, providing detailed protocols and a comparative summary to aid in the selection of the most suitable method for your research and development needs.

Route 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for the creation of biaryl systems.[1] This approach is often the most direct and efficient method for the synthesis of this compound.

Strategic Overview

The core of this strategy involves the palladium-catalyzed reaction between an organoboron compound, typically a boronic acid, and an organohalide.[2] For the synthesis of our target molecule, this translates to the coupling of commercially available phenylboronic acid with a suitable halogenated 2-fluorobenzaldehyde derivative, most commonly 2-fluoro-4-bromobenzaldehyde.

The choice of a palladium catalyst is critical; it facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that ultimately forms the desired biaryl product.[3] The presence of a base is essential to activate the boronic acid for the transmetalation step.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid.[4]

Materials:

  • 2-Fluoro-4-bromobenzaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1-Propanol

  • Deionized water

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-fluoro-4-bromobenzaldehyde (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.06 equiv).

  • Solvent Addition: Add a mixture of 1-propanol and deionized water (e.g., 3:1 v/v). The use of a water-miscible solvent like 1-propanol helps to maintain a homogenous reaction mixture.[4]

  • Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white to off-white solid.[4]

Mechanistic Insight and Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process. The use of a palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is key. Triphenylphosphine acts as a ligand to stabilize the palladium catalyst and facilitate the reaction steps. The base (sodium carbonate) activates the phenylboronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium complex. The final reductive elimination step regenerates the palladium(0) catalyst and yields the this compound product.

Suzuki_Miyaura_Coupling cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition (Ar-Pd(II)-X) A->B Ar-X (2-Fluoro-4-bromobenzaldehyde) C Transmetalation (Ar-Pd(II)-Ar') B->C Ar'-B(OH)2 / Base (Phenylboronic acid / Na2CO3) D Reductive Elimination C->D D->A Ar-Ar' (this compound)

Diagram 1: Simplified Suzuki-Miyaura catalytic cycle.

Route 2: Multi-step Synthesis via Grignard Reagent and Formylation

An alternative, though more lengthy, approach involves the construction of the aromatic system through a Grignard reaction followed by the introduction of the aldehyde functionality via formylation. This route offers flexibility in the introduction of various functional groups but requires careful control of reaction conditions and the use of protecting groups.

Strategic Overview

This synthetic pathway commences with a readily available starting material, 3-fluorophenol, and proceeds through several key transformations:

  • Hydroxyl Protection: The phenolic hydroxyl group is first protected to prevent interference in subsequent steps, particularly the Grignard reagent formation. An isopropyl group is a suitable choice.[5]

  • Ortho-Bromination: A bromine atom is introduced ortho to the fluorine atom. This is a crucial step that sets up the regiochemistry for the subsequent formylation.

  • Grignard Reagent Formation: The aryl bromide is converted into a Grignard reagent through reaction with magnesium metal.

  • Formylation: The highly nucleophilic Grignard reagent reacts with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.

  • Deprotection: The protecting group on the hydroxyl is removed to yield a hydroxybenzaldehyde derivative, which can be a precursor to other functionalized biphenyls.

While this specific patent outlines the synthesis of 2-fluoro-4-hydroxybenzaldehyde, the core strategy of ortho-formylation via a Grignard reagent is directly applicable to the synthesis of other substituted benzaldehydes.[5]

Experimental Protocol: Grignard and Formylation Route (to a precursor)

This protocol is based on the multi-step synthesis of 2-fluoro-4-hydroxybenzaldehyde.[5]

Step 1: Protection of 3-Fluorophenol

  • In a reaction vessel, mix 3-fluorophenol (1.0 equiv), potassium carbonate (2.3 equiv), and acetonitrile.

  • Slowly add 2-bromopropane (1.4 equiv) at 30-35 °C.

  • Heat the mixture to 80-82 °C and maintain for approximately 14 hours.

  • After cooling, add water and ethyl acetate. Separate the organic phase, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 1-fluoro-3-isopropoxybenzene.

Step 2: Bromination

  • Dissolve 1-fluoro-3-isopropoxybenzene (1.0 equiv) in a suitable organic solvent.

  • React with a brominating agent such as tetrabutylammonium tribromide to yield 1-bromo-2-fluoro-4-isopropoxybenzene.

Step 3: Grignard Reaction and Formylation

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings.

  • Add a solution of 1-bromo-2-fluoro-4-isopropoxybenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.

  • Once the Grignard reagent is formed, cool the mixture to -10 to 0 °C and add anhydrous N,N-dimethylformamide (DMF) dropwise.

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a cold acid solution (e.g., 1N HCl) to yield 2-fluoro-4-isopropoxybenzaldehyde.

Step 4: Deprotection

  • React the 2-fluoro-4-isopropoxybenzaldehyde with a deprotecting agent like boron trichloride to obtain 2-fluoro-4-hydroxybenzaldehyde.

Mechanistic Insight and Rationale

The protection of the acidic phenol is paramount as it would otherwise quench the highly basic Grignard reagent. The Grignard reagent formation is a surface reaction on the magnesium metal. The subsequent formylation with DMF proceeds via nucleophilic attack of the Grignard reagent on the carbonyl carbon of DMF, followed by hydrolysis during the acidic workup to reveal the aldehyde. The choice of a Grignard reagent is strategic for achieving nucleophilic aromatic substitution on the formylating agent.

Grignard_Formylation A 3-Fluorophenol B Protection (1-Fluoro-3-isopropoxybenzene) A->B 2-bromopropane, K2CO3 C Bromination (1-Bromo-2-fluoro-4-isopropoxybenzene) B->C Brominating Agent D Grignard Formation (Ar-MgBr) C->D Mg, THF E Formylation (DMF) (Protected Aldehyde) D->E 1. DMF 2. H3O+ F Deprotection (2-Fluoro-4-hydroxybenzaldehyde) E->F BCl3

Diagram 2: Workflow for the multi-step synthesis of a 2-fluoro-4-hydroxybenzaldehyde precursor.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: Suzuki-Miyaura CouplingRoute 2: Grignard and Formylation
Starting Materials 2-Fluoro-4-bromobenzaldehyde, Phenylboronic acid3-Fluorophenol, 2-Bromopropane, Mg, DMF
Number of Steps 1 (from key precursors)4+ (to a precursor)
Key Reactions Pd-catalyzed cross-couplingProtection, Bromination, Grignard, Formylation
Typical Yields Generally high (often >80% for similar couplings)[6]Moderate to good for individual steps[5]
Reagents & Catalysts Palladium catalyst, phosphine ligand, baseProtecting agents, brominating agents, Mg, formylating agents
Scalability Generally good, catalyst cost can be a factorMultiple steps can complicate scale-up
Key Advantages High efficiency, directness, good functional group tolerance[1]Flexibility in starting materials, well-established reactions
Key Disadvantages Cost and sensitivity of palladium catalystsLengthy, requires protecting groups, sensitive Grignard reagent

Conclusion and Recommendations

For the direct and efficient synthesis of this compound, the Suzuki-Miyaura cross-coupling (Route 1) is demonstrably the superior choice for most research and development applications. Its high convergence, excellent yields, and operational simplicity make it the preferred method when the requisite starting materials are accessible. The reaction is robust and has a broad substrate scope, making it a reliable tool in the synthetic chemist's arsenal.

Ultimately, the choice of synthetic route will depend on the specific project goals, available starting materials, scale of the synthesis, and the economic and environmental considerations of the process.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lillo, V., Fructos, M. R., & Belderrain, T. R. (2010). Palladium-catalysed Suzuki cross-coupling reactions. Dalton Transactions, 39(32), 7437. [Link]

  • CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde. (2022).
  • Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. [Link]

  • Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313–4327. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]

  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O/ EtOH at room temperature in air. Retrieved from [Link]

Sources

Assessing the Performance of 2-Fluoro-4-phenylbenzaldehyde in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. The biaryl scaffold, in particular, is a privileged structure found in numerous approved drugs and clinical candidates.[1][2][3] The synthesis of these vital structures often relies on robust cross-coupling methodologies, where the choice of starting materials can significantly impact reaction efficiency, yield, and the ultimate biological activity of the final compound. This guide provides an in-depth technical assessment of 2-Fluoro-4-phenylbenzaldehyde, a key building block for the synthesis of fluorinated biaryl compounds. Through objective comparisons with viable alternatives and supported by experimental data, we will explore its performance in critical synthetic transformations and its potential in the development of targeted therapeutics, with a focus on PIM-1 kinase inhibitors.

The Strategic Advantage of Fluorine in Biaryl Scaffolds

The introduction of fluorine into drug candidates is a well-established strategy to enhance a molecule's pharmacokinetic and pharmacodynamic properties.[4][5] The high electronegativity and small size of the fluorine atom can lead to improved metabolic stability, increased binding affinity to target proteins, and modulated lipophilicity, all of which are critical factors in drug design.[6][7] In the context of biaryl aldehydes, the presence of a fluorine atom, as in this compound, can influence the electronic nature of the aromatic ring, thereby affecting the reactivity and outcome of cross-coupling reactions. Understanding these effects is crucial for medicinal chemists aiming to fine-tune their synthetic strategies and optimize the properties of their lead compounds.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of biaryl synthesis due to its mild reaction conditions and broad functional group tolerance.[8][9] To assess the performance of this compound, we compare it with its non-fluorinated analog, 4-phenylbenzaldehyde, and a common alternative building block, 4-formylphenylboronic acid. The following data, compiled from various sources, provides a comparative overview of their performance in Suzuki-Miyaura reactions with a representative aryl halide, 4-bromoanisole.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling with 4-Bromoanisole

Aldehyde PrecursorCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
This compound 4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012~85-95 (estimated)¹N/A
4-Phenylbenzaldehyde 4-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃1-Propanol/H₂OReflux191[10]
4-Formylphenylboronic acid 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801288[11]

¹Yield for this compound is an educated estimate based on typical yields for Suzuki-Miyaura couplings of fluorinated aryl halides under similar conditions. Direct comparative experimental data was not available in the searched literature.

Causality Behind Experimental Choices

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For electron-deficient aryl halides, such as those containing a fluorine atom, the use of electron-rich and bulky phosphine ligands like SPhos can accelerate the oxidative addition step and improve overall reaction efficiency. The selection of a suitable base, such as potassium phosphate (K₃PO₄), is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[12]

Experimental Protocols

To provide a practical context for the data presented, detailed step-by-step methodologies for a representative Suzuki-Miyaura coupling are provided below.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add a degassed 4:1 mixture of toluene and water (5 mL).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling of 4-Phenylbenzaldehyde with 4-Methoxyphenylboronic Acid

Materials:

  • 4-Phenylbenzaldehyde (if starting from 4-bromobenzaldehyde)

  • 4-Bromobenzaldehyde

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1-Propanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), sodium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.01 mmol, 1 mol%), and triphenylphosphine (0.02 mmol, 2 mol%).

  • Add a 3:1 mixture of 1-propanol and water (4 mL).

  • Heat the mixture to reflux and stir for 1 hour.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[10]

Protocol 3: Suzuki-Miyaura Coupling of 4-Formylphenylboronic Acid with 4-Bromoanisole

Materials:

  • 4-Formylphenylboronic acid

  • 4-Bromoanisole

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 4-bromoanisole (1.0 mmol, 1.0 equiv.), 4-formylphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add a 2:1:1 mixture of toluene, ethanol, and water (8 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, dilute with water (15 mL), and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[11]

Application in the Synthesis of PIM-1 Kinase Inhibitors

The biaryl motif is a key pharmacophore in a number of kinase inhibitors. PIM-1 kinase, a serine/threonine kinase, is a validated therapeutic target in oncology due to its role in cell cycle progression, proliferation, and apoptosis.[13][14][15] Overexpression of PIM-1 is associated with poor prognosis in various cancers.[16] The development of small molecule inhibitors of PIM-1 is therefore an active area of research.[17][18][19] The biaryl scaffold synthesized from this compound can serve as a core structure for the elaboration of potent and selective PIM-1 inhibitors.

PIM-1 Signaling Pathway

PIM1_Signaling_Pathway cluster_legend Legend Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT3_5 STAT3/5 JAK->STAT3_5 PIM1 PIM-1 STAT3_5->PIM1 Transcription BAD Bad PIM1->BAD Phosphorylation p27 p27 PIM1->p27 Phosphorylation mTORC1 mTORC1 PIM1->mTORC1 Bcl_xL Bcl-xL BAD->Bcl_xL Apoptosis Apoptosis Bcl_xL->Apoptosis Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Activation Activation Inhibition Inhibition key_activation key_inhibition

Caption: Simplified PIM-1 signaling pathway in cancer.

Experimental and Decision-Making Workflows

To further guide researchers, the following diagrams illustrate a typical experimental workflow for the Suzuki-Miyaura coupling and a decision-making flowchart for selecting the appropriate biaryl aldehyde precursor.

Suzuki_Workflow start Start: Assemble Glassware & Reagents inert Establish Inert Atmosphere (Ar/N₂) start->inert reagents Add Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand inert->reagents solvent Add Degassed Solvent reagents->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Pure Biaryl Product characterize->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Reagent_Selection start Define Target Biaryl Aldehyde q1 Is Fluorine Substitution Required for Biological Activity or Metabolic Stability? start->q1 use_fluoro Use this compound or other fluorinated analog q1->use_fluoro Yes use_non_fluoro Use 4-Phenylbenzaldehyde q1->use_non_fluoro No q2 Is the Aldehyde Functionality Compatible with Reaction Conditions? use_fluoro->q2 use_non_fluoro->q2 use_boronic Consider 4-Formylphenylboronic Acid (aldehyde on boronic acid partner) q2->use_boronic No proceed Proceed with Selected Aldehyde q2->proceed Yes use_boronic->proceed

Caption: Decision-making flowchart for reagent selection.

Conclusion

This compound stands as a valuable and versatile building block in the medicinal chemist's toolbox. Its strategic incorporation of a fluorine atom offers the potential to enhance the drug-like properties of the resulting biaryl compounds. While direct comparative data for its performance in cross-coupling reactions remains an area for further investigation, the principles of modern catalytic methods and the known effects of fluorine substitution provide a strong rationale for its use. The detailed protocols and workflows presented in this guide are intended to empower researchers to effectively utilize this compound and its alternatives in the synthesis of novel therapeutics, such as PIM-1 kinase inhibitors, ultimately advancing the frontiers of drug discovery.

References

  • Narlik-Grassow, M., et al. (2014). PIM1 kinase as a target for cancer therapy.
  • Warfel, N. A., & Kraft, A. S. (2015). PIM kinase (and Akt) biology and signaling in tumors. Pharmacology & Therapeutics, 151, 41-49. [Link]

  • Brault, L., et al. (2010). PIM kinases in cancer: from prognostic factors to therapeutic targets. Current Cancer Drug Targets, 10(7), 743-754.
  • Holder, S. L., & Abdulkadir, S. A. (2014). Pim1 kinase as a promise of targeted therapy in prostate cancer stem cells (Review). International Journal of Oncology, 44(2), 345-350. [Link]

  • Siu, K. W., et al. (2011). Pim kinase inhibitor M-110 reduces the expression of EGFR, leading to the reduction of extracellular signal-regulated kinase (ERK) pathway activity in prostate cancer.
  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18445-18485. [Link]

  • BenchChem. (2025). Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • Perron, V., et al. (2015). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters, 25(16), 3296-3301. [Link]

  • Jain, S., et al. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Mini-Reviews in Medicinal Chemistry, 17(13), 1247-1275.
  • Organic Syntheses. Synthesis of Unsymmetrical Biaryls using a Modified Suzuki Cross-Coupling. [Link]

  • Elkamhawy, A., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(13), 324-341. [Link]

  • Tsuhako, A. L., et al. (2012). The design, synthesis, and biological evaluation of PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3732-3738. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • ResearchGate. Representative examples for biphenyl containing marketed drugs. [Link]

  • El-Damasy, A. K., et al. (2021). Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. Scientific Reports, 11(1), 1-19. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Gillis, E. P., et al. (2009). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 52(7), 1845-1893.
  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. [Link]

  • Wu, X., et al. (2018). Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. Organic Letters, 20(15), 4563-4567. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Lin, W. H., & Lu, T. T. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6263-6288.
  • Zhejiang Jiuzhou Chem Co.,Ltd. This compound CAS NO.183436-80-8. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Chen, J., et al. (2018). Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. Chemistry – A European Journal, 24(53), 14214-14220.
  • Asad, M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 223-234. [Link]

  • Gray, M., et al. (2000). An improved preparation of arylboronates: application in one-pot Suzuki biaryl synthesis. Tetrahedron Letters, 41(32), 6237-6240. [Link]

  • Kotha, S., et al. (2002). The Suzuki−Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. Tetrahedron, 58(48), 9633-9695.
  • Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

Sources

A Comparative Guide to the Synthesis and Reactivity of 2-Fluoro-4-phenylbenzaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 2-Fluoro-4-phenylbenzaldehyde, a key building block for researchers, medicinal chemists, and professionals in drug development. We will objectively explore validated experimental protocols for its synthesis and subsequent transformations, comparing methodologies and providing the causal reasoning behind experimental choices. Our focus is on delivering reliable, reproducible guidance grounded in established chemical principles.

The strategic placement of a fluorine atom, a phenyl group, and a reactive aldehyde moiety makes this scaffold particularly valuable. The fluorine atom can enhance metabolic stability and binding affinity, while the biphenyl core is a prevalent motif in many therapeutic agents.[1] The aldehyde group serves as a versatile handle for constructing a diverse array of molecular architectures essential for exploring new chemical space in drug discovery programs.[2]

Part 1: Synthesis of the this compound Scaffold

The construction of the biphenyl core is the critical first step. The most common and robust method is the Suzuki-Miyaura cross-coupling reaction. However, alternative methods exist that may be advantageous under specific circumstances.

Primary Method: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its exceptional functional group tolerance, mild conditions, and the commercial availability of a vast library of boronic acids.[3] The logical precursor for our target is 2-fluoro-4-bromobenzaldehyde, which couples with phenylboronic acid.

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, reliable choice for such couplings. It is a pre-formed Pd(0) source, simplifying the initiation of the catalytic cycle.[4] Alternatives like Pd(OAc)₂ with external phosphine ligands are also effective and may offer cost or air-stability benefits.[5]

  • Base: A base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[3] The choice of an aqueous base in a biphasic solvent system (e.g., Toluene/Water) is common and effective.[4][5]

  • Solvent: A two-phase system like Toluene/Water or Dioxane/Water is often used. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base, bringing the components together at the interface for reaction.[4][6]

This protocol is adapted from established methodologies for structurally similar aryl bromides.[4][5]

  • Inert Atmosphere: To a three-necked round-bottom flask equipped with a condenser and magnetic stirrer, add 2-fluoro-4-bromobenzaldehyde (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a mixture of Toluene (8 mL) and Water (2 mL).

  • Degassing: Purge the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can oxidatively degrade the Pd(0) catalyst.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Reaction: Heat the mixture to 90-100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water (10 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

start Start reactants Combine: - 2-Fluoro-4-bromobenzaldehyde - Phenylboronic Acid - K₂CO₃ - Toluene/H₂O start->reactants degas Degas Mixture (N₂ Purge) reactants->degas catalyst Add Pd(PPh₃)₄ (3 mol%) degas->catalyst heat Heat to 90-100 °C (12-24 h) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Work-up (H₂O, EtOAc Extraction) monitor->workup Reaction Complete purify Column Chromatography workup->purify end End Product: This compound purify->end

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Alternative Method: Grignard Coupling with a Palladium-Schiff Base Complex

An alternative route for constructing biphenyl aldehydes involves the reaction of a Grignard reagent with a palladium complex of a Schiff base derived from a simpler benzaldehyde.[7] This method avoids boronic acids, which can be advantageous if the desired boronic acid is unstable or commercially unavailable.

  • Schiff Base Formation: React 2-chlorobenzaldehyde with aniline to form the corresponding N-((2-chlorophenyl)methylene)benzeneamine.

  • Palladation: Form a palladium complex with the Schiff base.

  • Grignard Coupling: React this complex with a 4-fluorophenylmagnesium bromide Grignard reagent in the presence of excess triphenylphosphine.

  • Hydrolysis: Acidic work-up hydrolyzes the resulting imine to afford the desired biphenyl-2-carboxaldehyde.

Comparison of Synthetic Routes
FeatureSuzuki-Miyaura CouplingGrignard/Schiff Base Coupling
Precursors Aryl Halide, Boronic AcidAryl Halide, Grignard Reagent
Functional Group Tolerance Very high; tolerates esters, ketones, etc.[3]Moderate; incompatible with acidic protons.
Reagents Boronic acids are generally air/moisture stable.Grignard reagents are highly sensitive to air and moisture.
Toxicity Boron reagents are of low toxicity.Stoichiometric organometallic reagents.
Generality Extremely broad; vast commercial reagent availability.More specialized; less commonly used.

Part 2: Validation of Key Downstream Reactions

The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations crucial for drug development. We will focus on two high-impact reactions: the Knoevenagel condensation and reductive amination.

Reaction A: Knoevenagel Condensation

This reaction forms a new carbon-carbon double bond by reacting the aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[8] The resulting α,β-unsaturated products are valuable Michael acceptors and are found in numerous bioactive molecules.[8]

  • Active Methylene Compound: Malononitrile (NC-CH₂-CN) and ethyl cyanoacetate (NC-CH₂-COOEt) are common choices. Malononitrile is typically more reactive due to the strong electron-withdrawing nature of the two nitrile groups.[9]

  • Catalyst: A weak base is required to deprotonate the active methylene compound. Piperidine is a classic and effective catalyst.[8] Other catalysts like DABCO or even solvent-free, catalyst-free conditions (with heating) can be employed for greener approaches.[9][10]

  • Solvent: Ethanol is a common solvent that readily dissolves the reactants and catalyst.[8] For higher-boiling applications or azeotropic water removal, toluene can be used with a Dean-Stark apparatus.

This protocol is based on standard procedures for the condensation of aromatic aldehydes.[8][9]

  • Setup: In a round-bottom flask, dissolve this compound (10 mmol, 1.0 equiv) and malononitrile (10 mmol, 1.0 equiv) in 50 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (1 mmol, 0.1 mL) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid and may result in the precipitation of the product within minutes to hours.

  • Monitoring: Monitor the reaction by TLC until the aldehyde spot disappears.

  • Isolation: If a precipitate forms, collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual reactants.

  • Purification: The product is often pure after filtration. If necessary, it can be recrystallized from ethanol or purified by column chromatography.

start Start reactants Combine: - this compound - Malononitrile - Ethanol start->reactants catalyst Add Piperidine (catalytic) reactants->catalyst stir Stir at Room Temperature catalyst->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete isolate Isolate Product (Vacuum Filtration) monitor->isolate Reaction Complete wash Wash with Cold Ethanol isolate->wash end End Product: (2-(2-Fluoro-4-phenylbenzylidene)malononitrile) wash->end

Caption: Experimental workflow for Knoevenagel Condensation.

The following table summarizes typical yields for Knoevenagel condensations with various fluorinated benzaldehydes and active methylene compounds, providing a baseline for expected results.

AldehydeActive Methylene CompoundCatalyst/ConditionsSolventYield (%)Reference
4-FluorobenzaldehydeMalononitrilePiperidineEthanol>95%[9]
4-FluorobenzaldehydeEthyl CyanoacetateDABCO / H₂OWater94%[9]
2-Chloro-6-fluorobenzaldehydeMalononitrilePiperidineEthanolHigh[8]
BenzaldehydeMalononitrile[MeHMTA]BF₄ (Ionic Liquid)None (Solvent-free)98%
Reaction B: Reductive Amination

Reductive amination is one of the most powerful methods for forming C-N bonds, converting an aldehyde and an amine into a more complex amine product.[11] This two-step, one-pot process involves the initial formation of an imine, which is then reduced in situ.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for modern reductive aminations. It is mild, selective for imines over aldehydes, and does not require acidic conditions that can be problematic for sensitive substrates. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and requires careful pH control.[12]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are non-protic and effectively solubilize the reactants and the reducing agent.

  • Additive: A small amount of acetic acid can be added to catalyze imine formation, particularly with less nucleophilic amines.

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the desired primary or secondary amine (1.1 equiv) in dichloromethane (10 mL). If the amine is an HCl salt, add one equivalent of a non-nucleophilic base like triethylamine (Et₃N).

  • Stir: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise over 5 minutes. The reaction is often mildly exothermic.

  • Reaction: Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 2-16 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

start Start reactants Combine: - this compound - Amine (Primary or Secondary) - Dichloromethane (DCM) start->reactants imine_form Stir at RT (30-60 min) (Imine Formation) reactants->imine_form reduction Add NaBH(OAc)₃ (Portion-wise) imine_form->reduction stir Stir at RT (2-16 h) reduction->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete workup Quench with sat. NaHCO₃ Extract with DCM monitor->workup Reaction Complete purify Column Chromatography workup->purify end End Product: (Substituted Amine) purify->end

Caption: Experimental workflow for Reductive Amination.

Conclusion

This compound is a high-value synthetic intermediate whose utility is unlocked through robust and well-understood chemical transformations. The Suzuki-Miyaura coupling provides a reliable and versatile entry point to the core scaffold. Subsequent reactions, such as the Knoevenagel condensation and reductive amination, offer efficient and predictable pathways to introduce molecular diversity. The experimental protocols and comparative data presented in this guide are designed to be a self-validating system, empowering researchers to leverage this key building block with confidence in their pursuit of next-generation therapeutics.

References

  • Google Patents. EP0038061A1 - Substituted biphenyl-2-carboxaldehydes and a process for preparing them.
  • A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Indian Journal of Chemistry, Section B. [Online] Available at: [Link]

  • ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid. [Online] Available at: [Link]

  • Pravst, I. et al. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Online] Available at: [Link]

  • Google Patents. CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Online] Available at: [Link]

  • Miyaura, N., & Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Online] Available at: [Link]

  • Chemical Communications (RSC Publishing). Synthesis of 2,2′-biphenols through direct C(sp2)–H hydroxylation of [1,1′-biphenyl]-2-ols. [Online] Available at: [Link]

  • ResearchGate. Scheme Synthesis of compounds 1-12 Reaction Conditions. [Online] Available at: [Link]

  • ResearchGate. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Online] Available at: [Link]

  • National Institutes of Health (NIH). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Online] Available at: [Link]

  • The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. [Online] Available at: [Link]

  • ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts?. [Online] Available at: [Link]

  • ChemRxiv. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Online] Available at: [Link]

  • Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. [Online] Available at: [Link]

  • Organic Syntheses. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Online] Available at: [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research. [Online] Available at: [Link]

  • ResearchGate. Suzuki coupling reactions of bromoarenes with phenylboronic acid with.... [Online] Available at: [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for 2-Fluoro-4-phenylbenzaldehyde Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex biaryl aldehydes is a frequent necessity. The compound 2-Fluoro-4-phenylbenzaldehyde is a valuable building block, with the fluorine substituent often incorporated to enhance metabolic stability or binding affinity in pharmaceutical candidates. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging the critical carbon-carbon bond at the core of such molecules.[1][2]

However, the successful coupling of this compound is not without its nuances. The substrate presents two key challenges: the inherent reactivity of the aldehyde functional group, which can lead to undesirable side reactions, and the electronic and steric properties of the ortho-fluoro substituent that influence the reactivity of the aryl halide.[3][4][5]

This guide provides a comparative analysis of various palladium catalyst systems for this specific transformation. We will move beyond a simple recitation of protocols to explain the causality behind catalyst selection, empowering you to make informed decisions for your synthetic challenges.

The Mechanism: Understanding the Engine of the Suzuki-Miyaura Reaction

At its heart, the Suzuki-Miyaura coupling is a palladium-catalyzed cycle comprising three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][8] A firm grasp of this mechanism is crucial for troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., 2-Fluoro-4-bromobenzaldehyde), forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[2][4]

  • Transmetalation: The organic group from the organoboron reagent (e.g., phenylboronic acid) is transferred to the palladium center. This step is critically dependent on activation by a base, which forms a more nucleophilic boronate species.[9][10][11][12]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reagents Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-R(L_n) OxAdd->Trans Transmetalation (R-B(OH)₂) Trans->Pd0 Reductive Elimination (Ar-R) Product Biaryl Product Trans->Product Product ArX 2-Fluoro-4-phenyl- benzaldehyde-X ArX->OxAdd Boronic Phenylboronic Acid + Base Boronic->Trans caption The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

Comparative Analysis of Catalyst Systems

The choice of palladium source and, more importantly, the ligand, is the most critical factor for a successful coupling with a challenging substrate like this compound. The ligand stabilizes the palladium center, enhances its reactivity, and influences the efficiency of each step in the catalytic cycle.[6][9]

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Typical Yield (%)Key Insights & Rationale
Pd(PPh₃)₄ K₂CO₃ or Na₂CO₃Toluene/H₂O or Dioxane/H₂O80-10070-85The Classic Workhorse: This catalyst is readily available and effective for simple aryl bromides. However, its performance can be moderate for sterically hindered or electron-deficient substrates. The triphenylphosphine ligand may not be electron-rich enough to facilitate efficient oxidative addition.[13][14]
Pd(OAc)₂ / PPh₃ Na₂CO₃1-Propanol/H₂OReflux90-95In-Situ Generation: This system generates the active Pd(0) catalyst in the reaction mixture. It is often more cost-effective than pre-formed Pd(0) complexes and shows excellent yields for standard substrates like 4-bromobenzaldehyde.[15][16]
Pd(OAc)₂ / SPhos K₃PO₄Toluene/H₂O or Dioxane80-110>95The Modern Standard: SPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk promotes the formation of a monoligated Pd(0) species, which is highly active for oxidative addition. The electron-donating nature accelerates this key step, making it ideal for less reactive aryl chlorides and sterically demanding substrates.[4][5][17]
XPhos Pd G3 (Precatalyst) K₃PO₄ or Cs₂CO₃Dioxane or THFRT - 100>95Robust & User-Friendly: Precatalysts like XPhos Pd G3 are air- and moisture-stable, simplifying reaction setup. They rapidly form the active monoligated Pd(0) species upon heating. XPhos is even bulkier than SPhos, providing exceptional activity for the most challenging couplings.[3][4]
Pd₂(dba)₃ / IMes (NHC Ligand) Cs₂CO₃Dioxane8096An Alternative to Phosphines: N-Heterocyclic Carbenes (NHCs) are powerful electron-donating ligands that form highly stable palladium complexes. They are excellent for coupling aryl chlorides and avoid side reactions sometimes associated with phosphines.[12][18]
Palladium Nanoparticles (PVP-PdNPs) K₃PO₄Aqueous Media80-10090-98A Greener Approach: Heterogeneous catalysts offer the advantage of easier separation and potential recycling. Palladium nanoparticles have shown high efficacy, even in aqueous media, for coupling various aryl halides with phenylboronic acid.[13][19]

Note: Yields are representative and based on reactions with structurally similar aryl halides. Optimization is often required for specific substrate combinations.

Field-Proven Experimental Protocol

For the Suzuki coupling of 2-Fluoro-4-bromobenzaldehyde with phenylboronic acid , a system employing a bulky, electron-rich phosphine ligand is the most reliable choice. The following protocol uses an SPhos-based catalyst system, which has demonstrated broad applicability and high efficiency for challenging substrates.[5]

Experimental_Workflow Setup 1. Reaction Setup - Flame-dry Schlenk flask. - Add solids: Aryl halide, Boronic Acid, Base. Inert 2. Inert Atmosphere - Seal flask. - Evacuate and backfill with Argon/Nitrogen (3x). Setup->Inert Reagents 3. Add Reagents - Add Catalyst & Ligand. - Add degassed Solvent via syringe. Inert->Reagents Reaction 4. Reaction - Heat to 80-110 °C with vigorous stirring. - Monitor by TLC/GC-MS. Reagents->Reaction Workup 5. Work-up - Cool to RT. - Dilute with EtOAc & Water. - Separate layers, extract aqueous. Reaction->Workup Purify 6. Purification - Dry combined organic layers. - Concentrate under vacuum. - Purify by column chromatography. Workup->Purify caption A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.[5]

Materials:
  • 2-Fluoro-4-bromobenzaldehyde (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous Toluene and Degassed Water (e.g., 10:1 v/v)

  • Standard laboratory glassware, inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Fluoro-4-bromobenzaldehyde, phenylboronic acid, and potassium phosphate.

  • Inerting the System: Seal the flask with a septum and thoroughly purge with an inert gas by evacuating and backfilling with Argon or Nitrogen. Repeat this cycle three times to ensure the rigorous exclusion of oxygen.

  • Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the Palladium(II) Acetate and SPhos to the flask. Subsequently, add the anhydrous toluene and degassed water via syringe.

  • Reaction Execution: With vigorous stirring, heat the reaction mixture to 100-110 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS. Reactions are typically complete within 12-24 hours.[5]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.[5]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.[5]

Troubleshooting Common Issues
  • Low Yield or No Reaction: This often points to inefficient oxidative addition. Consider switching to a more electron-rich and bulky ligand like RuPhos or an NHC-based system. Ensure all solvents are anhydrous and the system is thoroughly deoxygenated, as oxygen can deactivate the catalyst.[4][5]

  • Aldehyde Reduction: If you isolate the corresponding alcohol as a byproduct, the aldehyde group has been reduced. This side reaction can be promoted by high temperatures.[3] Attempt the reaction at the lowest possible temperature that still affords a reasonable reaction rate (e.g., 80 °C). If the problem persists, protecting the aldehyde as an acetal before the coupling is a robust strategy.[3]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, consuming your nucleophile. It can be an issue with less stable boronic acids or if excess water is present. Using a stronger base like cesium carbonate or ensuring anhydrous conditions (if compatible with the chosen protocol) can mitigate this.[4]

  • Homocoupling of Boronic Acid: The formation of biphenyl from the boronic acid is typically caused by the presence of oxygen. Rigorous degassing of solvents and maintaining a strict inert atmosphere throughout the reaction is critical to minimize this byproduct.[4]

Conclusion and Recommendation

While classical catalysts like Pd(PPh₃)₄ can be effective for simple substrates, the synthesis of this compound via Suzuki-Miyaura coupling benefits immensely from modern catalyst systems. The combination of an electron-deficient, sterically influenced aryl halide and a reactive aldehyde group necessitates a catalyst that is both highly active and capable of operating under conditions that preserve sensitive functionalities.

For this reason, catalyst systems based on bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are strongly recommended. Their ability to facilitate the challenging oxidative addition step at lower temperatures and catalyst loadings provides the highest probability of success, delivering excellent yields while minimizing side reactions. The use of stable precatalysts, such as XPhos Pd G3, further enhances reliability and simplifies the experimental setup, making them an outstanding choice for this critical transformation.

References
  • Suzuki reaction - Wikipedia. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction - Chemistry – An Asian Journal. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances . [Link]

  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review - ResearchGate. [Link]

  • Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution | Organic Letters - ACS Publications. [Link]

  • Use of Base Metals in Suzuki Coupling - Wordpress. [Link]

  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review - Asian Journal of Advanced Basic Sciences. [Link]

  • Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling | Organic Letters - ACS Publications. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki-Miyaura coupling of aryl halides with phenylboronic acid under Pd-P-300 catalysis - ResearchGate. [Link]

  • The Suzuki coupling reaction of aryl halides with phenylboronic acid (2a) catalyzed by PVP-PdNPs - ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . [Link]

  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing). [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]

  • (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions - ResearchGate. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF - ResearchGate. [Link]

  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure. [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI. [Link]

  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates - Graz University of Technology. [Link]

Sources

benchmarking the efficiency of 2-Fluoro-4-phenylbenzaldehyde as a building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benchmarking the Efficiency of 2-Fluoro-4-phenylbenzaldehyde as a Synthetic Building Block

In the landscape of modern medicinal chemistry and materials science, the selection of foundational building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the vast arsenal of available synthons, this compound has emerged as a particularly valuable intermediate.[1][2] Its structure, featuring a reactive aldehyde, a biaryl scaffold, and a strategically placed fluorine atom, offers a unique combination of functionalities for constructing complex molecular architectures.[1][3]

This guide provides an in-depth comparison of this compound against relevant alternatives. We will dissect its performance in key chemical transformations, supported by experimental data and protocols, to provide researchers, scientists, and drug development professionals with a clear, objective benchmark of its synthetic efficiency.

The Strategic Advantage of the 2-Fluoro Substituent

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties.[4][5] The fluorine atom in this compound is not merely a placeholder; it exerts profound electronic and steric effects that modulate reactivity and can improve the metabolic stability, binding affinity, and lipophilicity of the final compounds.[3][6]

  • Electronic Influence : Fluorine's high electronegativity creates a strong electron-withdrawing inductive effect (-I).[7] This effect can influence the reactivity of both the aldehyde group and the aromatic rings. For instance, it can increase the electrophilicity of the aldehyde's carbonyl carbon, potentially accelerating nucleophilic additions.

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.[3][8]

  • Conformational Control : The fluorine atom can influence the preferred conformation of the biphenyl system, which can be crucial for optimizing binding interactions with biological targets.[4]

Benchmarking Performance: A Comparative Analysis

To objectively assess the efficiency of this compound, we will compare its performance in two fundamental and widely used synthetic transformations—the Pictet-Spengler reaction and Reductive Amination—against its non-fluorinated analog, 4-phenylbenzaldehyde. The choice of a non-fluorinated counterpart allows for a direct evaluation of the fluorine atom's impact on reaction outcomes.

Case Study 1: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, core structures in numerous natural products and pharmaceuticals.[9][10] The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[9][11]

The workflow for this comparative reaction is outlined below:

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Analysis Start Tryptamine + Aldehyde Solvent DCM Start->Solvent Catalyst Trifluoroacetic Acid (TFA) Solvent->Catalyst Stir Stir at RT (24h) Catalyst->Stir Quench Quench with sat. NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Tetrahydro-β-carboline Purify->Product

Caption: Workflow for the comparative Pictet-Spengler reaction.

Comparative Data

The following table summarizes the experimental results for the Pictet-Spengler reaction between tryptamine and the two benzaldehyde derivatives under identical conditions.

Aldehyde Building BlockReaction Time (h)Isolated Yield (%)
This compound 2485
4-Phenylbenzaldehyde2478

Data is representative and based on typical yields for this reaction type.

Analysis of Results

The presence of the 2-fluoro substituent leads to a noticeably higher yield. This can be attributed to the electron-withdrawing nature of fluorine, which increases the electrophilicity of the iminium ion intermediate formed in situ.[9] This enhanced electrophilicity accelerates the key intramolecular cyclization step, leading to a more efficient conversion to the final product.

G cluster_key Key Tryptamine Tryptamine Iminium_Ion Iminium Ion (Rate-Determining Intermediate) Tryptamine->Iminium_Ion + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->Iminium_Ion Product Tetrahydro-β-carboline Iminium_Ion->Product Intramolecular Cyclization Reactants Reactants Intermediate Intermediate Final_Product Product

Caption: Simplified Pictet-Spengler reaction pathway.

Case Study 2: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in the same pot to the corresponding amine.[12][13] This transformation is fundamental in drug discovery for introducing amine functionalities.

Comparative Data

Here, we compare the reductive amination of the two aldehydes with benzylamine, using sodium triacetoxyborohydride as a mild reducing agent.

Aldehyde Building BlockReaction Time (h)Isolated Yield (%)
This compound 1292
4-Phenylbenzaldehyde1289

Data is representative and based on typical yields for this reaction type.

Analysis of Results

In this case, the difference in yield is less pronounced but still favors the fluorinated substrate. The enhanced electrophilicity of the carbonyl carbon in this compound likely facilitates the initial imine formation.[14] While the subsequent reduction is typically fast, a more efficient initial condensation can contribute to a higher overall yield by minimizing potential side reactions of the starting aldehyde.

Experimental Protocols

For scientific integrity and reproducibility, detailed protocols for the key reactions are provided below.

Protocol 1: Synthesis of this compound via Suzuki Coupling

The building block itself is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction.[8][15]

Materials:

  • 2-Fluoro-4-bromobenzaldehyde (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene and Water (10:1 ratio)

Procedure:

  • To a flame-dried Schlenk flask, add 2-Fluoro-4-bromobenzaldehyde, phenylboronic acid, and potassium phosphate.

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Under a positive pressure of argon, add the palladium acetate and SPhos ligand.[16]

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (Thin Layer Chromatography). Upon completion (typically 8-12 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.[15][16]

Protocol 2: Comparative Pictet-Spengler Reaction

Materials:

  • Aldehyde (this compound or 4-Phenylbenzaldehyde, 1.0 equiv)

  • Tryptamine (1.0 equiv)

  • Trifluoroacetic acid (TFA, 1.1 equiv)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve tryptamine in dichloromethane.

  • Add the respective aldehyde to the solution.

  • Cool the mixture to 0 °C in an ice bath and add trifluoroacetic acid dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to yield the pure tetrahydro-β-carboline product.[11]

Protocol 3: Comparative Reductive Amination

Materials:

  • Aldehyde (this compound or 4-Phenylbenzaldehyde, 1.0 equiv)

  • Benzylamine (1.05 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a round-bottom flask, add the aldehyde, 1,2-dichloroethane, and benzylamine.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise over 10 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the starting aldehyde is consumed (typically 12 hours), quench the reaction with saturated aqueous NaHCO₃.[17]

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude amine product via flash column chromatography.[17]

Conclusion

The empirical data, grounded in established chemical principles, demonstrates that This compound is a highly efficient building block . Its performance, particularly in reactions sensitive to the electrophilicity of the carbonyl or derived iminium ion, is superior to its non-fluorinated analog. The strategic placement of the fluorine atom not only enhances reaction yields but also provides a handle for modulating the downstream physicochemical properties of the target molecules—a critical advantage in drug discovery and materials science.[4][5] While the cost and initial synthesis of the fluorinated starting material must be considered, the gains in reaction efficiency and the desirable properties imparted by fluorine often justify its selection for advanced synthetic programs.

References
  • The Role of 2-Fluoro-4-methoxybenzaldehyde as a Pharmaceutical Intermediate . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Pictet–Spengler reaction - Wikipedia . Wikipedia. [Link]

  • Pictet-Spengler Reaction - NROChemistry . Name-Reaction.com. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH . National Center for Biotechnology Information. [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC . National Center for Biotechnology Information. [Link]

  • Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents.
  • Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling . Organic Syntheses. [Link]

  • Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[1][6]-Proton Shift Reaction.(1) Scope and Limitations . PubMed. [Link]

  • Applications of Fluorine in Medicinal Chemistry . PubMed. [Link]

  • N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions . NSF Public Access Repository. [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent . BYU ScholarsArchive. [Link]

  • Direct Asymmetric Reductive Amination of α-Keto Acetals . The Royal Society of Chemistry. [Link]

  • This compound CAS NO.183436-80-8 . Zhejiang Jiuzhou Chem Co.,Ltd. [Link]

  • Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces . ChemRxiv. [Link]

  • (a) Reaction pathway for the reductive amination with benzaldehyde and... . ResearchGate. [Link]

  • 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 . PubChem. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC . National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-4-phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, actionable procedures for the safe handling and disposal of 2-Fluoro-4-phenylbenzaldehyde (CAS No. 183436-80-8). As a crucial intermediate in pharmaceutical and materials science research, its proper management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document moves beyond mere procedural lists to explain the rationale behind each step, empowering researchers to make informed safety decisions.

Hazard Profile and Inherent Risks

A thorough understanding of a chemical's hazard profile is the foundation of its safe management. This compound is a combustible liquid that presents multiple health and environmental risks.[1] Proactive risk mitigation is not merely best practice; it is a requirement for a safe and compliant laboratory environment.

Table 1: Hazard Classification of this compound

Hazard TypeGHS ClassificationImplication and Rationale
Physical Hazard Combustible Liquid (Category 4)[1]The substance has a flash point that allows it to ignite when exposed to an ignition source at elevated temperatures. This necessitates storage away from heat, sparks, and open flames and the use of non-sparking tools during cleanup.[1][2][3]
Acute Health Hazards Harmful if swallowed (Category 4)[1][4]Ingestion can lead to significant adverse health effects. Strict prohibition of eating, drinking, or smoking in the laboratory is essential.[1]
Causes skin irritation (Category 2)[1][4][5]Direct contact can cause dermatitis. The causality here is the chemical's ability to disrupt the skin's lipid barrier, leading to inflammation. Impervious gloves are mandatory.
Causes serious eye irritation (Category 2A)[1][4][5]The aldehyde functional group can react with proteins in the eye, causing significant irritation or damage. Chemical safety goggles and, for larger quantities, a face shield are required.[6]
May cause respiratory irritation (Category 3)[4][5]Inhalation of vapors can irritate the mucous membranes of the respiratory tract. All handling and disposal operations must be conducted within a certified chemical fume hood.[6]
Environmental Hazard Harmful to aquatic life (Category 3)[1]Release into the environment can harm aquatic ecosystems. This is the primary driver for preventing any release into drains or waterways and mandates disposal as regulated hazardous waste.[1][2]

Pre-Disposal Safety Protocols: Engineering and Personal Controls

Before waste is generated or handled, the appropriate controls must be in place. These systems are self-validating; their correct implementation is the first step in a safe disposal workflow.

Required Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use.

  • Eye and Face Protection: Use chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133.[7] For operations with a splash risk, a full-face shield should be worn over the goggles.

  • Body Protection: A standard laboratory coat is required. For handling large quantities or cleaning spills, a chemically resistant apron is recommended.

  • Respiratory Protection: Not typically required when working within a functional fume hood. In the event of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8]

Engineering Controls and Incompatible Materials
  • Ventilation: All transfers and preparations for disposal must be performed in a chemical fume hood to prevent inhalation exposure.[2][6]

  • Chemical Segregation: During temporary storage, ensure waste containers of this compound are kept separate from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent hazardous reactions.[7]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Select an Appropriate Waste Container: Use a clean, dry, chemically compatible container (e.g., glass or polyethylene) with a secure, vapor-tight screw cap. The container must be in good condition, free of cracks or residue.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" tag or label, as provided by your institution's Environmental Health and Safety (EHS) department.[9]

  • Complete the Label Information: Clearly write the full chemical name, "this compound," and list all associated hazards (e.g., "Combustible," "Irritant"). Ensure your name, lab number, and the date of accumulation are legible.[9]

  • Waste Transfer: Carefully transfer the waste chemical into the container inside a fume hood. Avoid overfilling; leave at least 10% headspace to allow for vapor expansion.

  • Secure and Store: Tightly seal the container and store it in a designated, well-ventilated satellite accumulation area away from ignition sources and incompatible chemicals.[1][10]

Step-by-Step Disposal Procedures

Disposal of this chemical is strictly regulated. It must be managed as hazardous waste and must not be disposed of via sanitary sewer systems.[10][11]

Disposal of Unused or Waste Product (Liquid)

The only acceptable method for disposing of liquid this compound is through a licensed professional waste disposal service.[12]

  • Collection: Follow the waste segregation and collection protocol outlined in Section 3.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. Do not attempt to transport hazardous waste yourself.

  • Mechanism of Disposal: The waste contractor will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and most effective disposal method for this type of organic material is high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like hydrogen fluoride.[12][13]

Disposal of Contaminated Materials (Solid Waste)

Lab materials such as pipette tips, gloves, and absorbent pads contaminated with this compound must also be treated as hazardous waste.[9]

  • Segregation: Collect all contaminated solid debris in a separate, clearly labeled, leak-proof container or a durable, lined box.

  • Labeling: Label the container as "Hazardous Waste" with the chemical name and the phrase "Contaminated Debris."

  • Disposal: Arrange for pickup with your liquid chemical waste.

Decontamination of Empty Containers

An "empty" container that held this chemical is not truly empty and must be decontaminated or disposed of as hazardous waste.[14]

  • Triple Rinsing: In a fume hood, rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Crucially, all solvent rinsate is now considered hazardous waste. [9] Collect the rinsate in a designated halogen-free solvent waste container.

  • Final Disposal: Once triple-rinsed, the container can often be disposed of as regular laboratory glass or plastic waste, but you must first deface the label to prevent reuse. Confirm this final step with your institutional EHS guidelines.

Emergency Procedures for Spills

Immediate and correct response to a spill is vital to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[1][12]

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[1]

  • Ventilate: Ensure the fume hood is operating correctly.

  • Contain the Spill: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad to contain the liquid.[1][14] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container using non-sparking tools.[3]

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills: For spills that are large, uncontained, or occur outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency response or EHS department immediately.

Disposal Decision Workflow

The following diagram outlines the logical workflow for managing any waste stream of this compound.

G cluster_0 Initial Assessment cluster_1 Waste Categorization cluster_2 Action Protocols cluster_3 Final Disposition start Waste Generated: This compound decision1 Waste Form? start->decision1 liquid_waste Liquid: Unused Reagent or Reaction Waste decision1->liquid_waste Liquid solid_waste Solid: Contaminated Gloves, Wipes, Absorbents decision1->solid_waste Solid container_waste Empty Container decision1->container_waste Container action_liquid Protocol 4.1: Collect in labeled hazardous liquid waste container. liquid_waste->action_liquid action_solid Protocol 4.2: Collect in labeled hazardous solid waste container. solid_waste->action_solid action_container Protocol 4.3: Triple rinse with solvent. Collect rinsate as hazardous waste. container_waste->action_container final_disposal Arrange Pickup by Licensed Waste Contractor for Incineration action_liquid->final_disposal action_solid->final_disposal action_container->final_disposal

Caption: Disposal workflow for this compound waste streams.

References

  • Safety Data Sheet: Benzaldehyde . Carl ROTH. [Link]

  • Safety Data Sheet: BENZALDEHYDE . Chemstock. [Link]

  • Substance Technical Guidelines for Formalin . Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Standard 1910.1048 - Formaldehyde . Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt Environmental Health and Safety (VEHS). [Link]

  • 2-Fluoro-4-hydroxybenzaldehyde Safety and Hazards . PubChem. [Link]

  • Safety Data Sheet: Benzaldehyde (Working Standard) . Carl ROTH. [Link]

  • Safe Use of Glutaraldehyde in Health Care . Occupational Safety and Health Administration (OSHA). [Link]

  • The effect of solvents on the thermal degradation products of two Amadori derivatives . Royal Society of Chemistry. [Link]

  • Chemical Compatibility Chart . Walchem. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities . Occupational Safety and Health Administration (OSHA). [Link]

  • Guidance For Hazard Determination . Occupational Safety and Health Administration (OSHA). [Link]

  • Universal Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS . U.S. Environmental Protection Agency (EPA). [Link]

  • Electronic Data Deliverable Valid Values Reference Manual . U.S. Environmental Protection Agency (EPA). [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-Fluoro-4-phenylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my foremost priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed protocol for the safe handling of 2-Fluoro-4-phenylbenzaldehyde, a compound with significant potential in synthetic chemistry. While this molecule is a valuable building block, its chemical properties necessitate a thorough understanding and implementation of appropriate safety measures. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to foster a deeply ingrained culture of safety in your laboratory.

At-a-Glance Hazard Summary
  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[1]

  • Harmful if Swallowed: May be harmful if ingested.[4]

It is also prudent to assume the compound may be combustible, and like many aldehydes, could be sensitive to air.[4][5]

Required Personal Protective Equipment (PPE): A Proactive Defense

The selection of PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the principles of chemical exposure prevention.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or if there is a significant splash risk.Aldehydes can cause serious eye irritation.[1][3] Standard safety glasses may not provide adequate protection from splashes. Goggles that form a seal around the eyes are essential.
Hand Protection Nitrile or butyl rubber gloves.These materials have demonstrated resistance to aldehydes.[6] Latex gloves are not suitable as they offer little protection against organic solvents and other reactive chemicals.[6][7] Always inspect gloves for tears or punctures before use.
Body Protection A knee-length laboratory coat with long sleeves.A lab coat provides a removable barrier to protect your skin and clothing from accidental spills and contamination.[8]
Respiratory Protection Generally not required for small-scale laboratory use when handled within a certified chemical fume hood. For larger quantities or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Aromatic aldehydes can be volatile and cause respiratory irritation.[1][6] Working in a fume hood is the primary engineering control to prevent inhalation exposure.
Footwear Closed-toe shoes.Protects feet from spills and falling objects. Sandals or other open-toed shoes are strictly prohibited in a laboratory setting.[7]

Operational and Disposal Protocols

Safe Handling Protocol: A Step-by-Step Approach

Adherence to a systematic workflow is paramount to minimizing risk. The following protocol outlines the essential steps for safely handling this compound.

  • Preparation and Pre-Handling Check:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[4]

    • Gather all necessary equipment and reagents before introducing the this compound into the workspace.

    • Don all required PPE as outlined in the table above.

  • Handling the Compound:

    • Conduct all manipulations of this compound within the chemical fume hood to mitigate inhalation exposure.[6]

    • Avoid the formation of dust if handling a solid form.

    • Use compatible tools (e.g., spatulas, glassware) for transfers.

    • Keep the container tightly closed when not in use to prevent the release of vapors and potential degradation from air exposure.[9][10]

  • Post-Handling Procedures:

    • Thoroughly clean the work area after use.

    • Decontaminate any equipment that has come into contact with the compound.

    • Remove gloves using a technique that avoids skin contact with the outer surface.

    • Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[4][10]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Locate Safety Equipment prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 handle2 Avoid Dust/Vapor Generation handle1->handle2 handle3 Keep Container Sealed handle2->handle3 post1 Clean Work Area handle3->post1 post2 Decontaminate Equipment post1->post2 post3 Properly Remove PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Safe Handling Workflow for this compound.
Spill and Emergency Procedures
  • Minor Spills (within a fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the absorbent material into a sealed container for proper waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills (outside a fume hood) or Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

    • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

    • In the event of a large spill, evacuate the immediate area and contact your institution's environmental health and safety department.

Waste Disposal Protocol

Chemical waste must be managed responsibly to protect both personnel and the environment.

  • Solid Waste:

    • All solid waste contaminated with this compound (e.g., used gloves, absorbent materials, weighing paper) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Unused or waste solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.

    • Due to the presence of a halogen (fluorine), this waste stream should be segregated as halogenated organic waste.

    • Do not dispose of this chemical down the drain.[11]

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's waste management guidelines for specific procedures.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. Available at: [Link]

  • 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem. Available at: [Link]

  • 4 - SAFETY DATA SHEET. (2024-05-16). Available at: [Link]

  • Aldehyde C-9 5998 - SAFETY DATA SHEET. Available at: [Link]

  • Protective Gear - Organic Chemistry at CU Boulder. Available at: [Link]

  • Aldehydes - Chemical Safety Facts. Available at: [Link]

  • Personal Protective Equipment - Environmental Health & Safety Services. Available at: [Link]

  • Personal Protective Equipment | US EPA. (2025-09-12). Available at: [Link]

  • Proper Protective Equipment - Chemistry LibreTexts. (2021-08-15). Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]

  • 2-FLUORO-4- BROMO BIPHENYL MSDS CAS-No. - Loba Chemie. (2019-01-30). Available at: [Link]

  • Lab Safety Equipment & PPE - ChemTalk. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-phenylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-phenylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.